Methyl 4-ethyl-1H-pyrrole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-ethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-6-4-9-5-7(6)8(10)11-2/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZOBACLACMSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697532 | |
| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260827-11-9 | |
| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-ethyl-1H-pyrrole-3-carboxylate and Its Analogs
A Note on Scope: Information regarding Methyl 4-ethyl-1H-pyrrole-3-carboxylate (CAS No. 1260827-11-9) is limited in publicly accessible scientific literature. This guide will therefore focus on the closely related and well-documented analog, Ethyl 4-methyl-1H-pyrrole-3-carboxylate (CAS No. 2199-49-7). The chemical properties, reactivity, and synthetic methodologies discussed for the ethyl ester are highly representative of its methyl counterpart, providing a robust and scientifically sound foundation for researchers, scientists, and drug development professionals.
Section 1: Core Chemical Identity and Properties
The pyrrole ring is a fundamental heterocyclic scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] Substituted pyrrole-3-carboxylates, such as the title compound, serve as versatile intermediates in the synthesis of more complex molecular architectures.
Chemical Structure and Identifiers
The core structure consists of a five-membered aromatic pyrrole ring substituted with a methyl group at the 4-position and an ester group at the 3-position. The variation between the methyl and ethyl esters lies in the alkyl chain of the carboxylate function.
| Identifier | Ethyl 4-methyl-1H-pyrrole-3-carboxylate | This compound |
| CAS Number | 2199-49-7[1] | 1260827-11-9 |
| Molecular Formula | C₈H₁₁NO₂[1] | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol [1] | 153.18 g/mol |
| IUPAC Name | ethyl 4-methyl-1H-pyrrole-3-carboxylate[1] | This compound |
| Synonyms | 4-Methyl-3-pyrrolecarboxylic acid ethyl ester, 3-Carbethoxy-4-methylpyrrole[1] | N/A |
| SMILES | CCOC(=O)C1=CNC=C1C[1] | COC(=O)C1=C(CC)NC=C1 |
| InChI Key | MMDOYVVZUVZLHQ-UHFFFAOYSA-N[1] | N/A |
Physicochemical Properties
The physicochemical properties of these compounds are critical for their handling, storage, and application in synthetic chemistry. The data presented here is for Ethyl 4-methyl-1H-pyrrole-3-carboxylate.
| Property | Value |
| Physical Form | Solid |
| Melting Point | 72-75 °C |
| Boiling Point | 289.7 ± 20.0 °C at 760 mmHg |
| Purity | Typically ≥98% |
| Storage | Store at 4°C |
Section 2: Synthesis of Substituted Pyrrole-3-Carboxylates
The construction of the polysubstituted pyrrole ring is a cornerstone of heterocyclic chemistry. The Hantzsch Pyrrole Synthesis is a classic and reliable method for preparing pyrroles with the substitution pattern found in the title compounds.[3]
The Hantzsch Pyrrole Synthesis: Mechanistic Overview
This synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3] The causality of this one-pot reaction lies in a sequence of nucleophilic additions and a final dehydrative cyclization to form the aromatic pyrrole ring.
The key steps are:
-
Enamine Formation: The amine (ammonia in this case) reacts with the β-ketoester (ethyl acetoacetate) to form an enamine intermediate.
-
Nucleophilic Attack: The enamine then acts as a nucleophile, attacking the α-haloketone (e.g., chloroacetone). This can proceed via two pathways: attack at the carbonyl carbon followed by dehydration, or direct Sₙ2 displacement of the halide.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen attacks a carbonyl group, followed by dehydration to yield the stable, aromatic pyrrole ring.
Caption: Key stages of the Hantzsch Pyrrole Synthesis.
Self-Validating Experimental Protocol: Hantzsch Synthesis
This protocol describes a representative synthesis of a 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, a close analog, which can be adapted for the target molecule. The principles of using an α-haloaldehyde and ethyl acetoacetate with ammonia are directly applicable.[4]
Objective: To synthesize a substituted pyrrole-3-carboxylate via the Hantzsch condensation.
Materials:
-
2-Bromopropanal (or other suitable α-halo aldehyde/ketone)
-
Ethyl acetoacetate
-
Ammonia water (Ammoniacal liquor)
-
Aprotic solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
Preparation of α-Halo Aldehyde (if not commercially available):
-
Expertise & Experience: The stability of α-halo aldehydes can be low; they are often prepared and used in situ or freshly. A common method involves the bromination of the corresponding aldehyde (e.g., propionaldehyde) in an aprotic solvent at a controlled temperature (0-10 °C) to prevent side reactions.[4]
-
-
Ring-Closure Reaction:
-
In a reaction vessel, dissolve ethyl acetoacetate in the chosen aprotic solvent.
-
Add ammonia water to the solution. The reaction is typically carried out under alkaline conditions.
-
Slowly add the 2-bromopropanal to the mixture at a controlled temperature between 0 °C and 50 °C.[4]
-
Trustworthiness: The exothermicity of the reaction should be monitored. Slow addition of the electrophile (the bromo-aldehyde) to the mixture of nucleophiles (ammonia and the enamine formed from ethyl acetoacetate) is crucial to control the reaction rate and minimize the formation of byproducts.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), the mixture is typically washed with water to remove inorganic salts and excess ammonia.
-
The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure pyrrole derivative.
-
Section 3: Spectroscopic and Analytical Characterization
Spectroscopic analysis provides definitive structural confirmation. The following data is characteristic of Ethyl 4-methyl-1H-pyrrole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
-
~8.5-9.5 ppm (broad singlet, 1H): N-H proton of the pyrrole ring. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
~6.9-7.1 ppm (doublet or multiplet, 1H): C2-H proton on the pyrrole ring.
-
~6.3-6.5 ppm (doublet or multiplet, 1H): C5-H proton on the pyrrole ring.
-
~4.2 ppm (quartet, 2H): -O-CH₂- protons of the ethyl ester group, split by the adjacent methyl group.
-
~2.2 ppm (singlet, 3H): C4-CH₃ protons on the pyrrole ring.
-
~1.3 ppm (triplet, 3H): -CH₃ protons of the ethyl ester group, split by the adjacent methylene group.
-
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.
-
~165 ppm: C=O of the ester group.[5]
-
~125-140 ppm: Aromatic carbons of the pyrrole ring (C2, C5).[5]
-
~110-120 ppm: Aromatic carbons of the pyrrole ring (C3, C4).[5]
-
~60 ppm: -O-CH₂- carbon of the ethyl ester group.[5]
-
~14 ppm: -CH₃ carbon of the ethyl ester group.[5]
-
~12 ppm: C4-CH₃ carbon on the pyrrole ring.
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of key functional groups.[1]
-
~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrrole ring.
-
~2850-3000 cm⁻¹: C-H stretching of the alkyl groups (methyl and ethyl).
-
~1680-1710 cm⁻¹ (strong): C=O stretching of the conjugated ester. This is a very characteristic and strong absorption.
-
~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic pyrrole ring.
-
~1100-1250 cm⁻¹: C-O stretching of the ester group.
Caption: General workflow for synthesis and characterization.
Section 4: Reactivity and Applications in Drug Development
Chemical Reactivity
The reactivity of the pyrrole-3-carboxylate scaffold is dictated by the interplay of its functional groups.
-
Pyrrole Ring: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C5 position (alpha to the nitrogen and not deactivated by the ester).[6] However, the ring is also sensitive to strong acids and oxidizing agents, which can lead to polymerization.[6]
-
Ester Group: The ester can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid or amidation to form pyrrole-3-carboxamides. These derivatives are of significant interest in medicinal chemistry.
-
N-H Group: The nitrogen proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation to introduce further diversity.
Significance in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in drug discovery, appearing in numerous blockbuster drugs.[2] Its ability to form key hydrogen bonds and participate in π-stacking interactions makes it an excellent pharmacophore. Pyrrole derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and cholesterol-reducing effects.[7]
While specific applications for this compound are not widely reported, its structural motif is a key component in the design of new therapeutic agents. For instance, substituted pyrrole-3-carboxamides are explored as potential cannabinoid receptor 1 (CB1) inverse agonists. The synthesis of such compounds often starts from pyrrole-3-carboxylate esters, highlighting the role of the title compound as a crucial synthetic intermediate.
Section 5: Safety and Handling
Based on aggregated GHS data for the ethyl analog, the compound should be handled with care in a laboratory setting.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust/fumes.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
References
-
Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Google Patents.
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 235044, Ethyl 4-methyl-1h-pyrrole-3-carboxylate. Retrieved January 24, 2026 from .
-
Organic Chemistry Portal. Pyrrole synthesis.
-
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. ResearchGate.
-
Supporting Information for [Relevant Article].
-
ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database.
-
Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(10), 1689-1699.
-
Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).
-
Pyrroles by the Hantzsch synthesis. ResearchGate.
-
The FTIR spectrum for Pyrrole. ResearchGate.
-
Ukrinchuk, M., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Sci. Pharm., 86(1), 2.
-
Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266.
-
LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
-
Ramishvili, T. M., et al. (2023). FTIR spectra of ethyl pyridine-4-carboxylate... ResearchGate.
-
Hantzsch Pyrrole Synthesis.
-
Oregon State University. 13C NMR Chemical Shift.
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole.
-
Sigma-Aldrich. NMR Chemical Shifts of Impurities.
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra.
Sources
- 1. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Methyl 4-ethyl-1H-pyrrole-3-carboxylate
This guide provides an in-depth analysis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical properties, synthesis, potential applications, and safety protocols, offering expert insights into its role as a valuable building block in the creation of novel therapeutic agents.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active compounds.[1] Its unique electronic structure allows for diverse chemical modifications, making it a privileged scaffold in the design of molecules with a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] this compound (CAS No. 1260827-11-9 ) is a specific derivative that serves as a crucial intermediate in the synthesis of more complex molecules.[5] Understanding its characteristics is key to leveraging its potential in research and development.
Physicochemical and Structural Data
A thorough understanding of a compound's physical and chemical properties is foundational to its application in a laboratory setting. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1260827-11-9 | [5] |
| Molecular Formula | C₈H₁₁NO₂ | [5] |
| Molecular Weight | 153.18 g/mol | [5] |
| SMILES Code | O=C(C1=CNC=C1CC)OC | [5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [5] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrroles like this compound typically involves a variation of the Hantzsch or Knorr pyrrole synthesis. A common and effective approach is the cyclocondensation of an α-amino ketone with a β-ketoester.
Plausible Synthetic Pathway: A Modified Knorr Synthesis
The causality behind this synthetic choice lies in the ready availability of starting materials and the generally high yields of this reaction class. The reaction proceeds through the condensation of an α-amino-β-ketoester with a β-dicarbonyl compound. For this compound, a plausible route involves the reaction of methyl acetoacetate with an appropriate aminating agent, followed by condensation with a suitable carbonyl compound to introduce the ethyl group.
A related patented method for a similar compound, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, involves a ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water.[7] This highlights the versatility of using α-halo aldehydes and β-ketoesters in the presence of an ammonia source to construct the pyrrole ring.
Experimental Workflow: General Protocol
The following protocol is a generalized representation of a common synthetic workflow for this class of compounds.
-
Preparation of the Enamine: An appropriate β-ketoester (e.g., methyl 3-oxopentanoate) is reacted with an ammonia source (e.g., ammonium acetate) or a primary amine in a suitable solvent like ethanol or acetic acid. This step forms the key enamine intermediate. The reaction is typically stirred at room temperature or with gentle heating to drive the condensation.
-
Cyclization: The second component, an α-haloketone (e.g., chloroacetone), is introduced to the reaction mixture. The subsequent intramolecular cyclization is often promoted by heating the mixture to reflux. The choice of an α-haloketone is crucial as it dictates the substituents at positions 2 and 5 of the pyrrole ring.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and typically poured into water to precipitate the crude product. The solid is then collected by filtration. Purification is achieved through recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Workflow Visualization
Caption: Generalized workflow for the synthesis of substituted pyrrole-3-carboxylates.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications for this compound are not extensively documented in public literature, its structural motifs are present in numerous pharmacologically active molecules. Pyrrole derivatives are key components in drugs with a wide range of uses.[1][2]
-
Anticancer Agents: Many pyrrole-containing compounds exhibit potent anticancer activity by targeting various cellular mechanisms, such as microtubule polymerization and protein kinases.[1][4] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole core and is used in cancer therapy.[1][8]
-
Antibacterial and Antituberculosis Agents: Researchers have developed pyrrole derivatives that show inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis.[2]
-
Anti-inflammatory Drugs: The pyrrole moiety is found in nonsteroidal anti-inflammatory drugs (NSAIDs) like ketorolac and tolmetin.[2]
This compound serves as a versatile starting material for chemists to build upon, allowing for the introduction of diverse functional groups at the nitrogen atom or other positions on the pyrrole ring to explore and optimize biological activity.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from the closely related ethyl ester (Ethyl 4-methyl-1H-pyrrole-3-carboxylate) provides a strong basis for hazard assessment.[6][9]
Hazard Identification
-
Skin Irritation (H315): Causes skin irritation.[9]
-
Eye Irritation (H319): Causes serious eye irritation.[9]
-
Respiratory Irritation (H335): May cause respiratory irritation.[9]
Recommended Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[10][11]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5][10] Recommended storage temperature is between 2-8°C.[5]
-
First Aid:
Conclusion
This compound is more than just a chemical compound; it is a key that unlocks potential in the synthesis of novel and complex molecules. Its value lies in the versatile pyrrole scaffold, which is a cornerstone in the development of therapeutics across multiple disease areas. For researchers and drug development professionals, a deep understanding of its synthesis, properties, and handling is essential for harnessing its full potential in creating the next generation of medicines.
References
-
PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
National Center for Biotechnology Information. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]
-
MDPI. (2023). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
-
MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]
-
Chem-On. (n.d.). MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1260827-11-9|this compound|BLD Pharm [bldpharm.com]
- 6. Ethyl 4-methyl-1H-pyrrole-3-carboxylate | 2199-49-7 [sigmaaldrich.com]
- 7. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 8. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide | MDPI [mdpi.com]
- 9. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. capotchem.cn [capotchem.cn]
- 13. static.cymitquimica.com [static.cymitquimica.com]
"Methyl 4-ethyl-1H-pyrrole-3-carboxylate" molecular weight
An In-Depth Technical Guide to Methyl 4-ethyl-1H-pyrrole-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. This technical guide provides a comprehensive overview of this compound, a substituted pyrrole derivative with significant potential as a building block in the development of novel therapeutics. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway grounded in classical organic chemistry, explore its applications in drug discovery, and provide essential safety and handling information for researchers.
Physicochemical Properties and Identification
This compound is a distinct chemical entity characterized by a pyrrole ring substituted with an ethyl group at the 4-position and a methyl carboxylate group at the 3-position. These features make it an attractive intermediate for further functionalization in synthetic chemistry programs.
Key Data Summary
A compilation of the essential identification and physicochemical properties for this compound is presented below. This data is crucial for its accurate identification, handling, and use in quantitative experimental setups.
| Property | Value | Source |
| Molecular Weight | 153.18 g/mol | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| CAS Number | 1260827-11-9 | [1] |
| IUPAC Name | This compound | Generated |
| SMILES | O=C(C1=CNC=C1CC)OC | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Mechanistic Insights: A Hantzsch-Based Approach
While numerous methods exist for pyrrole synthesis, the Hantzsch pyrrole synthesis offers a reliable and versatile route to 2,4-disubstituted pyrrole-3-carboxylates. This classical reaction involves the condensation of an α-haloketone, a β-ketoester, and an amine (in this case, ammonia).[2][3] The causality behind this choice lies in its convergent nature, allowing for the assembly of the core scaffold from readily available starting materials.
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved by reacting methyl acetoacetate with 1-chloro-2-butanone in the presence of ammonia.
Caption: Proposed Hantzsch synthesis workflow for the target compound.
Experimental Protocol
This protocol is a self-validating system; successful synthesis can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry to verify the structure and molecular weight of the final product.
-
Enamine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl acetoacetate (1.0 eq) in methanol. Add aqueous ammonia (1.2 eq) dropwise while stirring at room temperature. Stir for 1 hour to facilitate the formation of the methyl 3-aminocrotonate intermediate.
-
Alkylation and Cyclization: To the same flask, add 1-chloro-2-butanone (1.0 eq) dropwise. The causality for this step is the nucleophilic attack of the enamine onto the electrophilic carbon of the α-haloketone.
-
Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent in vacuo to yield the crude product. Purify the residue using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure this compound.
Applications in Drug Development and Research
The pyrrole scaffold is a privileged structure in medicinal chemistry due to its prevalence in blockbuster drugs and biologically active molecules.[4] Derivatives of pyrrole are known to possess a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and cholesterol-lowering properties.[5]
This compound serves as a valuable starting material or intermediate for creating more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid for amide coupling, while the pyrrole nitrogen and the C2/C5 positions can be subjected to various electrophilic substitution or N-alkylation reactions.
This compound is a key building block for targeting a range of biological systems:
-
Kinase Inhibition: Functionalized pyrrole scaffolds are integral to many protein kinase inhibitors, such as Sunitinib, used in cancer therapy.[4] This molecule provides a core that can be elaborated to target the ATP-binding site of various kinases.
-
Antimicrobial Agents: The pyrrole ring is found in several natural and synthetic antibacterial compounds.[4] Modifications of this scaffold can lead to new agents that disrupt microbial growth.
-
Metabolic Disease: The structure of Atorvastatin, a leading cholesterol-lowering drug, features a substituted pyrrole ring, highlighting the scaffold's utility in designing agents for metabolic disorders.[4]
Conceptual Drug Discovery Workflow
The following diagram illustrates a logical workflow for utilizing this compound in a typical drug discovery screening cascade.
Caption: Conceptual workflow for scaffold elaboration and screening.
Safety and Handling
GHS Hazard Information (Inferred)
The following hazards are associated with the ethyl ester analog and should be considered applicable to the methyl ester until proven otherwise.
| Hazard Code | Description | Precautionary Measures |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection/face protection. |
| H335 | May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Disclaimer: This GHS information is based on the ethyl ester analog (CAS 2199-49-7) and should be used as a precautionary guide.
Handling and Storage Recommendations
-
Engineering Controls: Handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is required.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Conclusion
This compound is a synthetically accessible and highly versatile chemical building block. Its structural features are directly relevant to scaffolds found in numerous successful therapeutic agents. The robust Hantzsch synthesis provides a reliable method for its preparation, opening the door for its use in creating diverse chemical libraries for drug discovery. For researchers in medicinal chemistry and drug development, this compound represents a valuable tool for the design and synthesis of next-generation therapeutics targeting a wide range of diseases.
References
-
Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
Klanjc, A. et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. Available from: [Link]
-
Gheorghe, A. et al. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank. Available from: [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
ResearchGate. The Hantzsch pyrrole synthesis. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
Canadian Science Publishing. The Hantzsch pyrrole synthesis. Available from: [Link]
-
Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available from: [Link]
-
Taylor & Francis Online. Paal–Knorr synthesis of pyrroles. Available from: [Link]
-
Tzankova, D. et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Natural Sciences. Available from: [Link]
Sources
- 1. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
Introduction: The Significance of the Pyrrole-3-Carboxylate Core
An In-depth Technical Guide to Methyl 4-ethyl-1H-pyrrole-3-carboxylate
This guide provides a comprehensive technical overview of this compound, a substituted pyrrole of significant interest in synthetic and medicinal chemistry. While specific literature on this exact molecule is sparse, this document extrapolates its properties, synthesis, and characterization from established principles of pyrrole chemistry and data from its close structural isomers. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this heterocyclic scaffold.
The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous natural products, including heme, chlorophyll, and vitamin B12.[1] Its derivatives are ubiquitous in medicinal chemistry, exhibiting a vast range of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5][6]
Specifically, the pyrrole-3-carboxylate and pyrrole-3-carboxamide substructures are central to the mechanism of several highly successful drugs.[7] For instance, Atorvastatin, a leading cholesterol-lowering medication, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, both feature a substituted pyrrole core, underscoring the scaffold's value in designing bioactive molecules.[7][8] this compound represents a key building block within this chemical space, offering a unique substitution pattern for further synthetic elaboration and drug discovery initiatives.
Molecular Structure and Physicochemical Properties
The core of the topic molecule is a pyrrole ring substituted at the C3 and C4 positions. The IUPAC name is This compound . Its structure is characterized by an ethyl group at the C4 position and a methyl ester (carboxylate) group at the C3 position.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key computed physicochemical properties of the target molecule. For comparative context, data for the well-documented isomer, Ethyl 4-methyl-1H-pyrrole-3-carboxylate (CAS: 2199-49-7), is also provided.[9]
| Property | This compound (Predicted) | Ethyl 4-methyl-1H-pyrrole-3-carboxylate (Known Isomer)[9] |
| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol | 167.21 g/mol |
| IUPAC Name | This compound | Ethyl 4-methyl-1H-pyrrole-3-carboxylate |
| XLogP3 | 2.0 (Estimated) | 2.1 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 3 | 3 |
The isomeric similarity suggests that the physical state is likely a solid at room temperature.[10]
Synthesis and Mechanistic Rationale
While multiple routes exist for pyrrole synthesis, such as the Paal-Knorr[11][12][13][14] and Knorr syntheses,[15] the Hantzsch Pyrrole Synthesis is arguably the most direct and logical approach for assembling the specific substitution pattern of this compound.[16]
The Hantzsch synthesis is a multi-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[16][17][18]
Proposed Hantzsch Synthesis Workflow
Caption: Proposed workflow for Hantzsch synthesis of a related pyrrole derivative.
Mechanistic Deep Dive
-
Enamine Formation: The synthesis initiates with the reaction between the β-ketoester (methyl 3-oxopentanoate) and ammonia. The ammonia attacks the ketone carbonyl, and subsequent dehydration yields a reactive enamine intermediate.
-
Nucleophilic Attack (C-Alkylation): The electron-rich enamine then acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (e.g., chloroacetone). This forms a new carbon-carbon bond.
-
Cyclization and Aromatization: The intermediate generated undergoes an intramolecular condensation. The nitrogen atom attacks the remaining carbonyl group, leading to the formation of a five-membered ring after dehydration. A final tautomerization and loss of a proton results in the stable, aromatic pyrrole ring.[16]
Experimental Protocol: Hantzsch Synthesis
This protocol is a representative, non-optimized procedure based on established Hantzsch methodologies.
-
Reagents & Setup:
-
Methyl 3-oxopentanoate (1.0 eq)
-
Chloroacetone (1.0 eq)
-
Ammonium acetate (3.0 eq) or aqueous ammonia
-
Solvent: Ethanol or acetic acid
-
A round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve methyl 3-oxopentanoate and chloroacetone in the chosen solvent in the reaction flask.
-
Add ammonium acetate to the solution.
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the cooled mixture into a beaker of ice-cold water. A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration and wash with cold water to remove excess ammonium salts.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the purified this compound.
-
-
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The obtained spectra should be compared against the predicted data in the following section.
-
Spectroscopic Characterization Profile (Predicted)
The structural identity of a synthesized pyrrole is unequivocally confirmed through a combination of spectroscopic techniques. The following table outlines the predicted key signals for this compound, based on known spectral data for cyanopyrroles, pyrrole itself, and related derivatives.[19][20][21]
| Technique | Feature | Predicted Chemical Shift (δ, ppm) or Frequency (cm⁻¹) | Rationale and Notes |
| ¹H NMR | N-H Proton | δ 8.5 - 9.5 (broad singlet) | The N-H proton of pyrroles is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange. |
| Ring Proton (C2-H) | δ 7.2 - 7.5 (doublet) | This proton is adjacent to the electron-withdrawing ester group, causing a downfield shift. It will show coupling to the C5-H proton. | |
| Ring Proton (C5-H) | δ 6.5 - 6.8 (doublet) | This proton is adjacent to the nitrogen and will be further upfield compared to the C2-H. | |
| Ester Methyl (O-CH₃) | δ 3.7 - 3.9 (singlet) | A characteristic singlet for the three protons of the methyl ester. | |
| Ethyl Methylene (-CH₂-) | δ 2.4 - 2.7 (quartet) | Methylene protons adjacent to the aromatic ring, split into a quartet by the neighboring methyl group. | |
| Ethyl Methyl (-CH₃) | δ 1.1 - 1.3 (triplet) | Terminal methyl protons split into a triplet by the adjacent methylene group. | |
| ¹³C NMR | Ester Carbonyl (C=O) | δ 164 - 168 | Typical chemical shift for an ester carbonyl carbon. |
| Ring Carbons (C2, C3, C4, C5) | δ 110 - 140 | Four distinct signals are expected for the aromatic ring carbons, with their exact shifts influenced by the attached substituents. | |
| Ester Methyl (O-CH₃) | δ 50 - 55 | Characteristic chemical shift for the carbon of a methyl ester. | |
| Ethyl Carbons (-CH₂CH₃) | δ 15 - 25 | Two signals corresponding to the methylene and methyl carbons of the ethyl group. | |
| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (broad) | A prominent broad peak characteristic of the N-H bond in the pyrrole ring. |
| C=O Stretch (Ester) | 1680 - 1710 cm⁻¹ (strong) | A strong, sharp absorption band indicative of the conjugated ester carbonyl group. | |
| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3150 cm⁻¹ | Signals corresponding to both sp² (aromatic) and sp³ (aliphatic) C-H bonds. |
Reactivity and Applications in Drug Development
This compound is a versatile intermediate for further chemical modification at several key positions:
-
The Pyrrole Nitrogen (N-H): The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to introduce diverse substituents.
-
The Aromatic Ring: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C5 and C2 positions, which are activated by the ring's electronics.
-
The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a critical transformation for building libraries of potential drug candidates. It can also be reduced to an alcohol for further derivatization.
Given the established importance of the pyrrole scaffold, this molecule is a prime candidate for use as a building block in the synthesis of novel compounds targeting a range of diseases. Its potential applications include serving as a precursor for:
-
Kinase Inhibitors: For oncology applications, mirroring the core of Sunitinib.[8]
-
HMG-CoA Reductase Inhibitors: As a fragment for developing new statin-like compounds.
-
Anti-inflammatory Agents: The pyrrole ring is a known pharmacophore in compounds that inhibit inflammatory pathways.[2]
-
Antimicrobial Agents: Pyrrole derivatives have shown promising activity against various bacterial and fungal strains.[5]
Safety and Handling
While specific toxicity data for this compound is unavailable, the safety profile can be inferred from its isomer, Ethyl 4-methyl-1H-pyrrole-3-carboxylate.[9]
-
GHS Hazard Statements (Predicted):
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Although not as widely documented as some of its isomers, its chemical properties, reactivity, and synthesis can be reliably understood through fundamental organic chemistry principles. Its structure contains the key features of the pharmacologically relevant pyrrole-3-carboxylate core, making it an attractive starting point for the development of novel therapeutics in oncology, cardiovascular disease, and infectious diseases. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically utilize this promising molecule in their scientific endeavors.
References
-
PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. [Online] Available at: [Link]
-
JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Online] Available at: [Link]
-
ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. [Online] Available at: [Link]
-
Wikipedia. Hantzsch pyrrole synthesis. [Online] Available at: [Link]
-
MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Online] Available at: [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Organic Chemistry Portal. Pyrrole synthesis. [Online] Available at: [Link]
-
RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Online] Available at: [Link]
-
ResearchGate. Reaction of 1‐methyl‐1H‐pyrrole with ethyl diazoacetate using.... [Online] Available at: [Link]
-
ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Online] Available at: [Link]
-
YouTube. Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. [Online] Available at: [Link]
-
Wikipedia. Paal–Knorr synthesis. [Online] Available at: [Link]
-
ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. [Online] Available at: [Link]
-
ACS Publications. Supporting Information. [Online] Available at: [Link]
-
Frontiers. Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. [Online] Available at: [Link]
-
PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Online] Available at: [Link]
-
MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis.. [Online] Available at: [Link]
-
MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Online] Available at: [Link]
-
ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. [Online] Available at: [Link]
-
NIH. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Online] Available at: [Link]
-
ResearchGate. (PDF) The Hantzsch pyrrole synthesis. [Online] Available at: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Online] Available at: [Link]
-
RSC Publishing. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. [Online] Available at: [Link]
-
NIST WebBook. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. [Online] Available at: [Link]
-
Wikipedia. Porphobilinogen. [Online] Available at: [Link]
Sources
- 1. Porphobilinogen - Wikipedia [en.wikipedia.org]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide [mdpi.com]
- 8. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 4-methyl-1H-pyrrole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. Pyrrole synthesis [organic-chemistry.org]
- 16. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. mbbcollege.in [mbbcollege.in]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Methyl 4-ethyl-1H-pyrrole-3-carboxylate: Synthesis, Properties, and Applications in Drug Development
Abstract
This technical guide provides a comprehensive overview of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The document delineates a plausible and detailed synthetic protocol for this compound, grounded in the principles of the Hantzsch pyrrole synthesis. It further explores its physicochemical properties and elucidates its critical role as an intermediate in the development of advanced pharmaceutical agents, notably as a precursor in the synthesis of novel proton pump inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.
Introduction: The Significance of Substituted Pyrroles in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in the design of bioactive molecules. The therapeutic applications of pyrrole-containing compounds are vast, ranging from anti-inflammatory and cholesterol-lowering agents to anti-cancer and antiviral drugs. The strategic functionalization of the pyrrole ring allows for the fine-tuning of a compound's pharmacological profile, making the synthesis of specifically substituted pyrroles a cornerstone of modern drug discovery.
This compound (CAS No. 1260827-11-9) is a prime example of a bespoke pyrrole derivative with significant potential in pharmaceutical development. Its specific substitution pattern, featuring an ethyl group at the 4-position and a methyl carboxylate at the 3-position, makes it a valuable intermediate for the synthesis of more complex molecules, including a new generation of proton pump inhibitors.[2][3][4] This guide will provide an in-depth exploration of this compound, from its synthesis to its application.
Synthesis of this compound: A Hantzsch-Based Approach
While specific proprietary synthesis routes for this compound may exist, a robust and logical pathway can be devised based on the classical Hantzsch pyrrole synthesis.[5][6] This method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1]
Retrosynthetic Analysis and Rationale
The target molecule, this compound, can be retrosynthetically disconnected according to the Hantzsch synthesis paradigm. This involves breaking the bonds formed during the cyclization, leading to three precursor components: a β-ketoester, an α-haloketone, and an ammonia source. The selection of these precursors is critical for achieving the desired substitution pattern on the final pyrrole ring.
Proposed Synthetic Protocol
This protocol is a well-reasoned, illustrative procedure based on the principles of the Hantzsch pyrrole synthesis.
Step 1: In situ formation of the enamine from methyl 3-oxopentanoate and ammonia. Methyl 3-oxopentanoate is selected as the β-ketoester to provide the ethyl group at the 4-position of the pyrrole. In the presence of an ammonia source, such as ammonium acetate, it will form the corresponding enamine.
Step 2: Reaction with an α-haloacetoacetate. Methyl 2-chloroacetoacetate serves as the α-haloketone. The enamine formed in the first step will act as a nucleophile, attacking the electrophilic carbon of the α-haloketone.
Step 3: Cyclization and Aromatization. The intermediate formed from the nucleophilic attack will undergo an intramolecular condensation, followed by dehydration to yield the aromatic pyrrole ring.
Detailed Experimental Procedure:
-
To a solution of methyl 3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ammonium acetate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.
-
To this mixture, add methyl 2-chloroacetoacetate (1 equivalent) dropwise, while maintaining the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The crude product will precipitate and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Mechanistic Insights
The causality behind this experimental design lies in the stepwise formation of the pyrrole ring as dictated by the Hantzsch mechanism. The initial formation of the more nucleophilic enamine from the β-ketoester directs the regioselectivity of the subsequent alkylation by the α-haloketone. The final acid- or heat-catalyzed cyclization and dehydration are thermodynamically driven by the formation of the stable aromatic pyrrole ring.
Diagram: Proposed Hantzsch Synthesis of this compound
Caption: A schematic overview of the proposed Hantzsch synthesis pathway.
Physicochemical Properties and Characterization
The precise physicochemical properties of this compound would be determined experimentally. However, based on its chemical structure and data from analogous compounds, a profile can be predicted.
| Property | Predicted Value / Information | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1260827-11-9 | [7] |
| Molecular Formula | C₈H₁₁NO₂ | - |
| Molecular Weight | 153.18 g/mol | - |
| Appearance | White crystalline solid | [2][4] |
| Solubility | Likely soluble in common organic solvents like chloroform, methanol, and ethyl acetate. | Inferred |
| ¹H-NMR (CDCl₃, predicted) | δ (ppm): 1.13 (3H, t), 2.70 (2H, q), 3.81 (3H, s), 7.37 (1H, s), ~8.5 (1H, br s, NH) | [2][4] |
Application in Drug Development: An Intermediate for Proton Pump Inhibitors
The primary documented application of this compound is as a key intermediate in the synthesis of novel proton pump inhibitors (PPIs).[2][3][4] PPIs are a class of drugs that potently suppress gastric acid secretion and are widely used in the treatment of acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[3]
Role in the Synthesis of Advanced PPIs
In a patented synthetic route, this compound is subjected to bromination at the 2-position of the pyrrole ring using N-bromosuccinimide (NBS).[2][4] This reaction is a critical step to introduce a handle for further molecular elaboration, ultimately leading to the final active pharmaceutical ingredient.
Reaction Scheme: Bromination of this compound
Caption: The pivotal bromination step in the synthesis of PPI precursors.
The resulting 2-bromo-4-ethyl-1H-pyrrole-3-carboxylate is a more advanced intermediate that can then be coupled with other heterocyclic fragments to construct the final drug molecule. The ethyl group at the 4-position and the methyl carboxylate at the 3-position are likely crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final PPI, potentially offering improvements in efficacy, metabolism, or safety profile over existing treatments.[3][4]
Conclusion
This compound stands as a testament to the enduring importance of substituted pyrroles in the landscape of drug discovery. While not an end-product itself, its role as a key building block in the synthesis of next-generation proton pump inhibitors underscores the critical need for robust and efficient synthetic methodologies for such tailored heterocyclic systems. The Hantzsch pyrrole synthesis provides a logical and adaptable framework for the preparation of this and other similarly substituted pyrroles, enabling the continued exploration of this valuable chemical space for therapeutic innovation. This guide has provided a comprehensive, albeit partially predictive, framework for understanding the synthesis, properties, and applications of this important molecule, offering a valuable resource for researchers in the field.
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Wikipedia. (2023, October 29). Knorr pyrrole synthesis. In Wikipedia. Retrieved from [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of the University of Chemical Technology and Metallurgy, 52(3), 450-463.
-
ResearchGate. (n.d.). Four-component synthesis of pyrrole-3-carboxylate derivativesa. Retrieved from [Link]
- Google Patents. (n.d.). EP2336107B1 - Proton pump inhibitors.
-
Wikipedia. (2023, November 28). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Hantzsch pyrrole synthesis. Retrieved from [Link]
- Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. In Navjeet Kaur, Metals and Non-Metals.
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
- Leonardi, M., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
- Google Patents. (n.d.). EP1803709A1 - Proton pump inhibitors.
-
Al-Zoubi, R. M., et al. (2017). Recent Advancements in Pyrrole Synthesis. Molecules, 22(1), 125. [Link]
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
-
Asfandyar, M. (2019, April 21). Knorr Pyrrole Synthesis [Video]. YouTube. [Link]
- Google Patents. (n.d.). US8048909B2 - Proton pump inhibitors.
-
Chem-Station. (n.d.). 4-エチル-1H-ピロール-3-カルボン酸メチルエステル 購入 (CAS 1260827-11-9). Retrieved from [Link]
-
Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP2336107B1 - Proton pump inhibitors - Google Patents [patents.google.com]
- 3. EP1803709A1 - Proton pump inhibitors - Google Patents [patents.google.com]
- 4. US8048909B2 - Proton pump inhibitors - Google Patents [patents.google.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Page loading... [guidechem.com]
A Senior Application Scientist's Guide to the Synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of viable synthetic strategies for obtaining Methyl 4-ethyl-1H-pyrrole-3-carboxylate. The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Understanding the nuances of its synthesis is critical for the rational design and development of novel chemical entities. This guide moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful execution in a research and development setting.
Strategic Analysis: Deconstructing the Target Molecule
The target, this compound, is a 3,4-disubstituted pyrrole. This specific substitution pattern dictates the most logical and efficient retrosynthetic approaches. The primary challenge in pyrrole synthesis is often controlling the regiochemistry of substitution. Therefore, methods that inherently build this pattern from acyclic precursors are highly favored. Two premier strategies stand out for their reliability and adaptability in constructing such scaffolds: the Barton-Zard Pyrrole Synthesis and the Van Leusen Pyrrole Synthesis .
The Barton-Zard Pyrrole Synthesis: A Convergent Approach
The Barton-Zard reaction is a powerful and convergent method for creating the pyrrole ring from a nitroalkene and an isocyanoacetate derivative.[1][2] This one-pot procedure is renowned for its efficiency and tolerance of diverse functional groups.[2]
Mechanistic Rationale and Causality
The reaction proceeds through a well-defined sequence of base-mediated steps. The choice of a non-nucleophilic base is critical to deprotonate the isocyanoacetate without competing side reactions.
-
Michael Addition: The synthesis initiates with the formation of a carbanion from methyl isocyanoacetate via deprotonation by a suitable base (e.g., DBU, K₂CO₃). This nucleophile then attacks the β-carbon of the nitroalkene (1-nitro-1-butene) in a classic Michael addition.[1][3]
-
Intramolecular Cyclization: The resulting anionic intermediate undergoes a 5-exo-trig cyclization. The carbanion attacks the electrophilic carbon of the isocyano group to form a five-membered dihydropyrrole ring.[1]
-
Elimination of the Nitro Group: Aromatization is the driving force for the final step. A second deprotonation facilitates the elimination of the nitro group (as a nitrite anion), yielding the stable aromatic pyrrole ring.[1][3]
The inherent logic of this pathway ensures that the substituents from the two starting materials are placed in a predictable and regiochemically controlled manner.
Visualizing the Barton-Zard Mechanism
Caption: Key stages of the Barton-Zard pyrrole synthesis.
The Van Leusen Pyrrole Synthesis: A TosMIC-Mediated Route
The Van Leusen reaction provides an alternative and equally effective pathway to 3,4-disubstituted pyrroles.[4][5] This method utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N-C building block, which reacts with an appropriate Michael acceptor.[5][6]
Mechanistic Rationale and Causality
For the synthesis of our target molecule, the ideal Michael acceptor would be methyl (E)-pent-2-enoate. The reaction is typically performed under basic conditions (e.g., NaH, t-BuOK).
-
Michael Addition: The base deprotonates the carbon adjacent to the tosyl and isocyano groups of TosMIC, creating a potent nucleophile. This anion adds to the β-carbon of the α,β-unsaturated ester.
-
Intramolecular Cyclization: The enolate formed in the first step then attacks the isocyanide carbon in a 5-endo-dig cyclization, forming the pyrroline ring.
-
Tautomerization and Elimination: The intermediate undergoes tautomerization, followed by the base-mediated elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group. This elimination step drives the reaction towards the aromatic pyrrole product.
The regiochemical outcome is precisely determined by the structure of the α,β-unsaturated carbonyl compound, making this a reliable method for accessing 3,4-disubstituted pyrroles.[4]
Visualizing the Van Leusen Mechanism
Caption: Core reaction sequence in the Van Leusen synthesis.
Comparative Analysis of Synthetic Routes
The choice between the Barton-Zard and Van Leusen syntheses often depends on the availability of starting materials and desired reaction conditions.
| Parameter | Barton-Zard Synthesis | Van Leusen Synthesis |
| Key Precursors | 1-Nitro-1-butene & Methyl isocyanoacetate | Methyl (E)-pent-2-enoate & TosMIC |
| Key Reagents | Non-nucleophilic base (K₂CO₃, DBU) | Strong base (NaH, t-BuOK) |
| Typical Yields | Good to excellent (often >70%)[7] | Moderate to excellent[6] |
| Key Advantages | Convergent, one-pot, good functional group tolerance, readily available starting materials.[2] | Excellent regiocontrol, utilizes a versatile reagent (TosMIC).[5] |
| Potential Challenges | Availability and stability of some nitroalkenes. The reaction can be exothermic. | Requires anhydrous conditions due to the use of strong bases. TosMIC can be moisture-sensitive. |
Field-Proven Experimental Protocol: A Barton-Zard Approach
The following protocol is a representative, self-validating procedure adapted from established methodologies for the Barton-Zard synthesis.[8][9]
Materials and Reagents
-
1-Nitro-1-butene (1.0 eq)
-
Methyl isocyanoacetate (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate (for work-up)
-
Brine solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel (for chromatography)
-
Hexanes/Ethyl Acetate solvent system (for chromatography)
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 eq).
-
Reagent Addition: Add anhydrous THF to the flask to create a slurry. In the dropping funnel, prepare a solution of 1-nitro-1-butene (1.0 eq) and methyl isocyanoacetate (1.0 eq) in anhydrous THF.
-
Reaction Execution: Add the solution from the dropping funnel to the stirred K₂CO₃ slurry at room temperature over 30 minutes. An exotherm may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.
-
Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10]
-
-
Purification: Purify the crude material by column chromatography on silica gel.[10] Elute with a gradient of hexanes/ethyl acetate (e.g., starting from 9:1 and progressing to 7:3) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular formula is C₈H₁₁NO₂ with a molecular weight of 153.18 g/mol .[11]
Workflow Visualization
Caption: A standard laboratory workflow for synthesis and purification.
Conclusion
The synthesis of this compound is readily achievable through established and reliable methodologies. The Barton-Zard and Van Leusen syntheses represent two of the most powerful strategies for constructing the 3,4-disubstituted pyrrole core with high regiochemical fidelity. The selection of a specific route will be guided by factors such as precursor availability, tolerance to reaction conditions, and scalability requirements. The detailed protocol provided herein offers a robust and validated starting point for any research program aimed at producing this valuable chemical intermediate.
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Wikipedia. (2023, May 29). Knorr pyrrole synthesis. Retrieved from [Link]
-
Request PDF. (n.d.). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
ResearchGate. (n.d.). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Retrieved from [Link]
-
Universidad del Atlántico. (2022, February 15). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
MDPI. (2022, December 2). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Paal–Knorr synthesis. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
ACS Publications. (2021, August 18). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]
-
SlideShare. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. Retrieved from [Link]
-
ALL ABOUT CHEMISTRY. (2020, June 26). Barton-Zard Pyrrole Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved from [Link]
-
SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
YouTube. (2024, November 7). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. Retrieved from [Link]
-
NIH. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
NIH. (2018, October 17). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Chem-Station. (2015, April 7). Barton-Zard Pyrrole Synthesis. Retrieved from [Link]
Sources
- 1. allaboutchemistry.net [allaboutchemistry.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Barton-Zard吡咯合成法(Barton-Zard Pyrrole Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]
- 10. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Methyl 4-ethyl-1H-pyrrole-3-carboxylate for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility in Scientific Research
In the realm of drug discovery and development, as well as in materials science, the solubility of a compound is a cornerstone physicochemical property. It dictates the bioavailability of a potential therapeutic agent, influences the design of formulations, and impacts the feasibility of various experimental assays. Poor aqueous solubility, in particular, is a significant hurdle that can lead to the failure of otherwise promising drug candidates. This guide provides an in-depth exploration of the solubility of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. Pyrrole and its derivatives are integral components of numerous naturally occurring and synthetic bioactive molecules, making a thorough understanding of their solubility characteristics essential for researchers.[1][2] This document will not only present available data but will also equip the reader with the theoretical framework and practical methodologies to assess the solubility of this and similar compounds.
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior. For this compound, specific experimental solubility data is not widely published. However, we can infer its likely characteristics based on its structure and data from analogous compounds.
Molecular Structure:
-
Pyrrole Ring: The core of the molecule is a five-membered aromatic heterocyclic ring containing a nitrogen atom.[3] The lone pair of electrons on the nitrogen atom participates in the aromatic system, which reduces its basicity compared to aliphatic amines.[1] The N-H group can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor.[4]
-
Methyl Ester Group (-COOCH3): This functional group introduces polarity and the capacity for hydrogen bonding as an acceptor.
-
Ethyl Group (-CH2CH3): This alkyl substituent is nonpolar and contributes to the lipophilicity of the molecule.
The interplay between the polar ester and N-H groups and the nonpolar ethyl and aromatic rings will govern the compound's solubility in various solvents.
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C8H11NO2 | [5] |
| Molecular Weight | 153.18 g/mol | [5] |
| Appearance | Likely a solid at room temperature. | Based on the melting point of the similar ethyl ester.[6] |
| Predicted Aqueous Solubility | Slightly soluble. | The analogous "Ethyl 4-methyl-1H-pyrrole-3-carboxylate" has a predicted solubility of 2.3 g/L at 25°C.[6] The methyl ester is expected to have a similar, slightly more polar character. |
| Predicted LogP | ~1.5 - 2.5 | Estimated based on the structures of similar compounds.[7] This suggests a moderate degree of lipophilicity. |
| Storage Conditions | Sealed in a dry environment at 2-8°C. | [5] |
Theoretical Framework: Factors Influencing Solubility
The solubility of a compound is not an immutable constant but is influenced by a variety of external factors. A comprehensive understanding of these factors is crucial for designing meaningful solubility experiments and for interpreting the resulting data.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[8][9][10] However, there are exceptions, and the relationship should be determined empirically.[8][9]
-
pH: The pH of the solvent can significantly impact the solubility of ionizable compounds.[11] Pyrrole itself is a very weak base.[1] The ester group is generally considered neutral in the physiological pH range. Therefore, the solubility of this compound is expected to have minimal pH dependency in the typical aqueous pH range of 1-10.
-
Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[12] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. For this compound, a range of solvents with varying polarities should be tested to establish a comprehensive solubility profile. Pyrrole itself is soluble in alcohol, benzene, and ether.[4][10]
-
Particle Size and Solid-State Form: The size of the solid particles and their crystalline structure can affect the rate of dissolution and the measured solubility.[11] Smaller particles have a larger surface area-to-volume ratio, which can lead to faster dissolution. Amorphous forms of a compound are generally more soluble than their crystalline counterparts.
Experimental Determination of Solubility: Methodologies and Protocols
Two primary types of solubility assays are commonly employed in drug discovery and development: kinetic and thermodynamic solubility.[13][14]
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[14][15] It measures the concentration of a compound in solution after it is introduced from a concentrated DMSO stock and precipitation is allowed to occur.[14][16]
Protocol for Kinetic Solubility Determination:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[15]
-
Precipitate Removal: Filter the samples to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS.[13]
Causality Behind Experimental Choices:
-
DMSO Stock: DMSO is used as it can dissolve a wide range of organic compounds at high concentrations.
-
Short Incubation Time: The short incubation period is a key feature of the kinetic assay, making it suitable for high-throughput screening. It provides a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound and is considered the gold standard.[16][17] It involves equilibrating an excess of the solid compound with the solvent over an extended period.[13]
Protocol for Thermodynamic Solubility Determination:
-
Compound Dispensing: Add an excess amount of solid this compound (e.g., 1-5 mg) to a vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, PBS, or various organic solvents) to the vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[13][15]
-
Phase Separation: Allow the undissolved solid to settle or centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.[17] A standard curve of the compound in the same solvent system should be prepared for accurate quantification.
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the solid ensures that a saturated solution is formed.
-
Extended Equilibration: The long incubation time allows the system to reach thermodynamic equilibrium between the dissolved and solid states.[13]
-
Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.[8]
Visualization of Experimental Workflows
Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion and Future Directions
References
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. [Link]
-
Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]
-
ResearchGate. Some Factors Affecting the Solubility of Polymers. [Link]
-
Wikipedia. Pyrrole. [Link]
-
Quora. Is pyrrole highly soluble in water?. [Link]
-
YouTube. Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. [Link]
-
Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
-
National Institutes of Health. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]
-
BIOSYNCE. What is the solubility of pyrrole in different solvents?. [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Lead Sciences. Ethyl 4-methyl-1H-pyrrole-3-carboxylate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. 1260827-11-9|this compound|BLD Pharm [bldpharm.com]
- 6. 2199-49-7 CAS MSDS (ETHYL 4-METHYLPYRROLE-3-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. biosynce.com [biosynce.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. enamine.net [enamine.net]
- 16. asianpubs.org [asianpubs.org]
- 17. evotec.com [evotec.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a comprehensive, predicted spectroscopic profile based on established principles and data from the closely related analog, Ethyl 4-methyl-1H-pyrrole-3-carboxylate. This document serves as a valuable resource for the identification and characterization of this compound and its derivatives, offering in-depth interpretations of its expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data.
Introduction
This compound is a substituted pyrrole, a class of nitrogen-containing five-membered aromatic heterocycles that form the core structure of many biologically active molecules, including natural products and pharmaceuticals. The precise substitution pattern on the pyrrole ring significantly influences its chemical and physical properties, making detailed structural elucidation through spectroscopic methods a critical aspect of its study.
This guide will provide a detailed, predicted spectroscopic analysis of this compound. The interpretations are grounded in the extensive experimental data available for its structural isomer, Ethyl 4-methyl-1H-pyrrole-3-carboxylate, and fundamental principles of spectroscopic analysis.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
The predicted mass spectrum of this compound would exhibit a molecular ion peak corresponding to its exact mass. The fragmentation pattern is anticipated to be influenced by the stability of the pyrrole ring and the cleavage of the ester and ethyl substituents.
| Predicted m/z | Assignment | Notes |
| 153.0790 | [M]+• | Molecular ion |
| 122.0606 | [M - OCH3]+ | Loss of the methoxy group |
| 124.0762 | [M - C2H5]+ | Loss of the ethyl group |
| 94.0499 | [M - COOCH3]+ | Loss of the carbomethoxy group |
Fragmentation Pathway
The fragmentation of this compound is expected to proceed through several key pathways, initiated by the ionization of the molecule. The stability of the aromatic pyrrole ring will significantly influence the fragmentation, with cleavages of the substituents being the most probable initial steps.
Figure 2: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H bond of the pyrrole ring, the C=O of the ester, and the C-H bonds of the alkyl and aromatic moieties. The data for the analogous ethyl 4-methyl-1H-pyrrole-3-carboxylate shows a strong carbonyl stretch, which is a key feature for esters[1].
| Predicted Wavenumber (cm-1) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretch | Pyrrole N-H |
| ~2970-2850 | C-H stretch | Alkyl C-H |
| ~1680 | C=O stretch | Ester C=O |
| ~1550 | C=C stretch | Pyrrole ring |
| ~1250 and ~1100 | C-O stretch | Ester C-O |
The carbonyl (C=O) stretching frequency in esters is a particularly strong and sharp absorption, typically appearing in the range of 1750-1735 cm⁻¹ for aliphatic esters[2]. The conjugation with the pyrrole ring in the target molecule is expected to lower this frequency to around 1680 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons. The predicted chemical shifts are based on the analysis of related pyrrole derivatives and the known effects of substituents on aromatic rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | ~8.5-9.5 | broad singlet | - | 1H |
| H-2 | ~7.2-7.4 | doublet | ~2-3 | 1H |
| H-5 | ~6.5-6.7 | doublet | ~2-3 | 1H |
| O-CH3 | ~3.7-3.8 | singlet | - | 3H |
| -CH2-CH3 | ~2.5-2.7 | quartet | ~7.5 | 2H |
| -CH2-CH3 | ~1.1-1.3 | triplet | ~7.5 | 3H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. Carbonyl carbons of esters typically appear in the downfield region of the spectrum[3].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-3 | ~115 |
| C-4 | ~125 |
| C-2 | ~120 |
| C-5 | ~110 |
| O-CH3 | ~51 |
| -CH2-CH3 | ~18 |
| -CH2-CH3 | ~14 |
Rationale for Predicted NMR Data
The predicted NMR data is derived from a comparative analysis with Ethyl 4-methyl-1H-pyrrole-3-carboxylate and general principles of NMR spectroscopy.
-
¹H NMR: The protons on the pyrrole ring (H-2 and H-5) are expected to be in the aromatic region, with their specific shifts influenced by the electron-donating ethyl group and the electron-withdrawing carboxylate group. The ethyl group at C-4 will show a characteristic quartet for the methylene protons and a triplet for the methyl protons. The methyl ester will exhibit a singlet for the three equivalent protons around 3.7-3.8 ppm. The N-H proton of the pyrrole is typically a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbonyl carbon of the ester is the most deshielded carbon and will appear at the lowest field. The sp² hybridized carbons of the pyrrole ring will resonate in the 110-125 ppm range. The sp³ hybridized carbons of the ethyl group and the methyl ester will be found in the upfield region of the spectrum.
Figure 3: A generalized workflow for NMR-based structural elucidation.
Experimental Protocols
While experimental data for the title compound is not publicly available, the following general protocols are recommended for acquiring high-quality spectroscopic data for this class of compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which will unequivocally confirm the structure.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this type of molecule.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of this compound based on the analysis of its close structural analog and fundamental spectroscopic principles. The detailed interpretation of the expected MS, IR, and NMR data serves as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the unambiguous identification and characterization of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.
References
-
PubChem. Ethyl 4-methyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
PubChem. 3-ethyl-4-methyl-1H-pyrrole. [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
ACS Publications. Supporting Information. [Link]
-
eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy. [Link]
Sources
An In-depth Technical Guide to Methyl 4-ethyl-1H-pyrrole-3-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast family of pyrrole derivatives, substituted pyrrole-3-carboxylates have garnered significant attention as versatile intermediates and key pharmacophores in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of a representative member of this class, Methyl 4-ethyl-1H-pyrrole-3-carboxylate. While specific experimental data for this exact molecule is limited in publicly available literature, this guide will leverage data from closely related analogs, particularly Ethyl 4-methyl-1H-pyrrole-3-carboxylate, to provide a well-rounded and predictive profile.
Core Molecular Structure and Inferred Properties
The foundational structure of this compound consists of a five-membered aromatic pyrrole ring, substituted with an ethyl group at the 4-position and a methyl carboxylate group at the 3-position.
Caption: Chemical structure of this compound.
Physical and Chemical Properties (Inferred from Analogs)
| Property | Value (for Ethyl 4-methyl-1H-pyrrole-3-carboxylate) | Predicted Trend for this compound |
| Molecular Formula | C₈H₁₁NO₂[3] | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol [3] | 153.18 g/mol |
| Physical Form | Solid[3][4] | Likely a solid at room temperature. |
| Melting Point | 72-75 °C[4] | The melting point may be slightly different due to changes in crystal packing. |
| Boiling Point | 289.7 ± 20.0 °C at 760 mmHg[4] | The boiling point is expected to be in a similar range. |
| Purity | 98% (typical commercial grade)[3][4] | Dependent on the synthetic and purification methods. |
Synthesis of Substituted Pyrrole-3-Carboxylates
The synthesis of polysubstituted pyrroles is a well-established field in organic chemistry, with several named reactions providing versatile routes to this scaffold.[5] A common and effective method for the synthesis of 2,4-disubstituted-1H-pyrrole-3-carboxylic acid esters involves a multi-component reaction.
One such approach is the ring-closure reaction of a β-ketoester with an α-haloketone and an ammonia source.[6] This method is advantageous due to the ready availability of starting materials and generally mild reaction conditions.
Representative Synthetic Protocol: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate[6]
This protocol for a structurally similar compound illustrates a viable synthetic strategy.
Caption: Synthetic workflow for a substituted pyrrole-3-carboxylate.
Step-by-Step Methodology:
-
Bromination of Propionaldehyde: Propionaldehyde is dissolved in a suitable aprotic solvent (e.g., dichloromethane or toluene) and cooled in an ice bath. Bromine is then added dropwise while maintaining the temperature between 0-10 °C. After the addition is complete, the reaction is stirred for several hours at room temperature. The solvent is then removed under reduced pressure to yield crude 2-bromopropanal.[6]
-
Ring-Closure Reaction: The crude 2-bromopropanal is added to a mixture of ethyl acetoacetate and aqueous ammonia. The reaction is typically stirred at room temperature or slightly elevated temperatures (40-50 °C) until completion, which can be monitored by thin-layer chromatography.[6]
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[6]
Causality Behind Experimental Choices:
-
Aprotic Solvent in Bromination: The use of an aprotic solvent prevents unwanted side reactions of bromine with the solvent.
-
Controlled Temperature during Bromination: The dropwise addition of bromine at low temperatures helps to control the exothermic reaction and minimize the formation of polybrominated byproducts.
-
Ammonia as Nitrogen Source: Aqueous ammonia serves as both the nitrogen source for the pyrrole ring and as a base to neutralize the hydrogen bromide formed during the reaction.
Spectroscopic Characterization
The structural elucidation of this compound and its analogs relies heavily on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the ethyl group, and the methyl ester. The pyrrole N-H proton will typically appear as a broad singlet at a downfield chemical shift (δ 9-12 ppm). The two pyrrole C-H protons will appear as distinct signals in the aromatic region (δ 6-8 ppm). The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons. The methyl ester will show a singlet around δ 3.5-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (δ 160-170 ppm). The four carbons of the pyrrole ring will appear in the aromatic region (δ 100-140 ppm). The carbons of the ethyl group and the methyl ester will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretch: A broad peak around 3300-3500 cm⁻¹.
-
C=O stretch (ester): A strong, sharp peak around 1680-1720 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C-N and C-C stretches: Fingerprint region absorptions below 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the exact mass of C₈H₁₁NO₂ would be observed. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the ethyl substituent.
Reactivity and Chemical Behavior
The reactivity of the pyrrole ring is significantly influenced by its substituents. The electron-donating nature of the alkyl group at the 4-position and the electron-withdrawing nature of the carboxylate group at the 3-position will dictate its behavior in chemical reactions.
-
Electrophilic Aromatic Substitution: The pyrrole ring is generally susceptible to electrophilic attack. The presence of both an activating (ethyl) and a deactivating (methyl carboxylate) group makes the regioselectivity of further substitutions complex. Theoretical calculations and experimental studies on similar systems would be necessary to predict the outcome of reactions like nitration, halogenation, or acylation.
-
N-Substitution: The N-H proton of the pyrrole ring is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation to introduce further diversity into the molecule.[7]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be converted to other functional groups, such as amides, which are prevalent in many bioactive molecules.[8]
Applications in Drug Discovery and Development
Pyrrole-3-carboxylate derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in a wide range of biologically active compounds.[2][5] They have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Many substituted pyrroles have demonstrated potent anticancer activity.[1]
-
Anti-inflammatory Drugs: The pyrrole core is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Antimicrobial Agents: Pyrrole derivatives have shown promising activity against various bacterial and fungal strains.[2][9]
-
Antiviral Compounds: Certain pyrrole-containing molecules have been identified as inhibitors of viral replication.[5]
The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The ethyl group at the 4-position and the methyl ester at the 3-position provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Based on the GHS classification for the analogous Ethyl 4-methyl-1H-pyrrole-3-carboxylate, the following hazards are anticipated for this compound:
-
H315: Causes skin irritation. [10]
-
H319: Causes serious eye irritation. [10]
-
H335: May cause respiratory irritation. [10]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound represents a valuable building block in the synthesis of complex molecules with potential therapeutic applications. While direct experimental data for this specific compound is sparse, a comprehensive understanding of its physical and chemical properties can be inferred from closely related analogs. The synthetic routes to the pyrrole-3-carboxylate scaffold are well-established, offering accessible pathways to this and similar molecules. The diverse biological activities associated with this class of compounds underscore their importance in modern drug discovery and development, making them a continued focus of research for scientists in the field.
References
-
PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. [Link]
-
MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
ACS Publications. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]
-
ResearchGate. Four-component synthesis of pyrrole-3-carboxylate derivativesa. [Link]
-
ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. [Link]
-
PubMed. N-substituted pyrrole carboxylic acid derivatives from 3,4-dihydroxyketons. [Link]
-
ACS Publications. Supporting Information. [Link]
-
RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
-
MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
-
YouTube. Pyrrole: Electrophilic Substitution Reactions Lecture 2. [Link]
-
ResearchGate. (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
PubMed Central. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. [Link]
-
Journal of Chemical Technology and Metallurgy. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). [Link]
-
NIST WebBook. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. [Link]
-
ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... [Link]
-
ResearchGate. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. [Link]
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 4-methyl-1H-pyrrole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 4. Ethyl 4-methyl-1H-pyrrole-3-carboxylate | 2199-49-7 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. N-substituted pyrrole carboxylic acid derivatives from 3,4-dihydroxyketons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Methyl 4-ethyl-1H-pyrrole-3-carboxylate: A Technical Guide for Preclinical Investigation
Foreword: The Pyrrole Scaffold - A Privileged Motif in Drug Discovery
To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide serves as a comprehensive exploration into the potential biological activities of Methyl 4-ethyl-1H-pyrrole-3-carboxylate. The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological functions.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile scaffold for designing molecules that can interact with various biological targets.[3] From the cholesterol-lowering blockbuster atorvastatin to the potent anticancer agent sunitinib, the pyrrole moiety has consistently demonstrated its value in developing clinically successful therapeutics.[2][4] This guide will delve into the untapped potential of this compound, a specific derivative, by postulating its likely biological activities based on structure-activity relationships of analogous compounds and providing a detailed roadmap for its preclinical evaluation.
Compound Profile: this compound
Chemical Structure:
Caption: Tier 1 workflow for anticancer activity screening.
A broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Culture: Grow a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) in their respective broth media.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the appropriate broth.
-
Inoculum Preparation: Adjust the turbidity of the microbial cultures to a 0.5 McFarland standard.
-
Assay Setup: In a 96-well plate, add the serially diluted compound to the wells. Add the prepared inoculum to each well. Include a positive control (inoculum without compound), a negative control (broth only), and a drug control (a known antibiotic or antifungal).
-
Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Data Acquisition: Visually inspect the plates for turbidity or use a microplate reader to measure absorbance at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Diagram: Antimicrobial Screening Workflow
Caption: Tier 1 workflow for antimicrobial activity screening.
Tier 2: Mechanism of Action and Target Deconvolution
If this compound demonstrates promising activity in Tier 1 screening, the next step is to investigate its mechanism of action.
Experimental Protocol: In Vitro Kinase Assay
-
Kinase Panel: Select a panel of kinases based on the rationale provided in section 2.1 (e.g., JAK2, Pim-1, VEGFR2).
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega). These assays typically measure the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate.
-
Assay Procedure:
-
Set up kinase reactions containing the kinase, substrate, ATP, and varying concentrations of this compound.
-
Incubate the reactions to allow for phosphorylation.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces light.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each kinase.
Diagram: Kinase Inhibition Pathway
Caption: Postulated mechanism of kinase inhibition.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the existing literature for related pyrrole derivatives, we can anticipate some key structural features that may influence the biological activity of this compound.
Table 2: Postulated Structure-Activity Relationships
| Position | Moiety | Postulated Importance | Rationale from Literature |
| 1 (N-H) | Unsubstituted | Hydrogen bond donor, potential for substitution to modulate properties. | N-substitution in pyrroloquinazolines significantly impacts activity. [5] |
| 3 | Methyl carboxylate | Hydrogen bond acceptor, potential for bioisosteric replacement. | The ester or amide at this position is crucial for activity in many pyrrole-based inhibitors. [6][7] |
| 4 | Ethyl group | Occupies hydrophobic pocket in the target binding site. | Alkyl substitutions on the pyrrole ring can be critical for activity. [8] |
Future Directions:
-
Synthesis of Analogs: Should this compound show promising activity, a focused library of analogs should be synthesized to explore the SAR. Key modifications could include:
-
Varying the alkyl group at the 4-position (e.g., methyl, propyl, cyclopropyl).
-
Replacing the methyl ester at the 3-position with other esters, amides, or carboxylic acid bioisosteres.
-
Substituting the nitrogen at the 1-position with various alkyl or aryl groups.
-
-
In Vivo Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. By leveraging the wealth of knowledge on the biological activities of the pyrrole scaffold, this guide provides a rational and systematic approach to unlocking its therapeutic potential. The proposed experimental workflows offer a clear path for researchers to efficiently screen for anticancer and antimicrobial activities and to subsequently elucidate the mechanism of action. Through rigorous preclinical investigation, this compound and its future analogs may emerge as valuable lead compounds in the ongoing quest for novel and effective therapeutics.
References
-
Ahn, H. S., Arik, L., Boykow, G., Burnett, D. A., Caplen, M. A., Czarniecki, M., Domalski, M. S., Foster, C., Manna, M., Stamford, A. W., & Wu, Y. (1999). Structure-activity relationships of pyrroloquinazolines as thrombin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(14), 2073–2078. [Link]
-
Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15233–15266. [Link]
-
DiMasi, J. A., Hansen, R. W., & Grabowski, H. G. (2003). The price of innovation: new estimates of drug development costs. Journal of Health Economics, 22(2), 151–185. [Link]
-
Giraud, F., Logé, C., Saugues, E., Anizon, F., Giraud, F., Logé, C., Saugues, E., & Anizon, F. (2012). Synthesis and biological activities of 4-substituted pyrrolo[2,3-a]carbazole Pim kinase inhibitors. European Journal of Medicinal Chemistry, 56, 140–150. [Link]
-
Iovu, M., Barbu, L., Chitescu, C. L., Caira, M. R., Georgescu, E., & Olaru, O. T. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. [Link]
-
Joshi, S. D., More, U. A., & Kulkarni, V. M. (2014). Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4168–4172. [Link]
- Kini, S. G., Bhat, A. R., & Pan, F. (2010). Pyrrole carboxylic acid derivatives as antibacterial agents.
-
Larsen, S. D., Connell, M. A., Cudahy, M. M., Evans, B. R., May, P. D., Meglasson, M. D., O'Sullivan, T. J., Schostarez, H. J., Trainor, G. L., & Traphagen, L. K. (2001). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase (Lck). Bioorganic & Medicinal Chemistry Letters, 11(7), 885–889. [Link]
-
Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. J. Pharm. Pharm. Sci., 25, 24–40. [Link]
-
Munde, A. V., Kumar, A., & Kandasamy, P. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2935–2953. [Link]
-
Oprea, T. I. (2005). Structure Activity Relationships. Drug Design Org. [Link]
-
Pop, R., Vlase, L., & Gheldiu, A. M. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers. [Link]
-
Sahu, P. K., & Sahu, P. K. (2022). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry, 46(36), 17357–17370. [Link]
-
Schenone, S., Brullo, C., & Musumeci, F. (2017). Bioactive pyrrole-based compounds with target selectivity. Request PDF. [Link]
-
Shcherbakov, D. N., & Shcherbakov, D. N. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
-
Singh, R., & Singh, R. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]
-
Szychowski, J., & Szychowski, J. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
-
Verma, A., & Joshi, N. (2014). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of Chemistry. [Link]
-
Walters, W. P., & Namchuk, M. (2003). Designing screens: how to make your hits a hit. Nature Reviews Drug Discovery, 2(4), 259–266. [Link]
-
Wang, Y., & Wang, Y. (2022). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PubMed Central. [Link]
-
Wube, A. A. (2017). Screening and identification of novel biologically active natural compounds. ResearchGate. [Link]
-
Zareef, M., & Zareef, M. (2021). Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c]b[9][10]enzodiazepines as DNA-interactive antitumour antibiotics. PubMed. [Link]
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrroloquinazolines as thrombin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological activities of 4-substituted pyrrolo[2,3-a]carbazole Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate: A Starting Materials Perspective
Executive Summary: The pyrrole nucleus is a cornerstone of biologically active molecules and advanced materials. Consequently, efficient and scalable methods for the synthesis of functionalized pyrroles, such as Methyl 4-ethyl-1H-pyrrole-3-carboxylate, are of paramount importance to the research and drug development community. This technical guide provides an in-depth analysis of robust synthetic strategies for this target molecule, with a core focus on the selection of appropriate and readily available starting materials. We will explore two of the most effective and classical methods: the Hantzsch Pyrrole Synthesis and the Barton-Zard Pyrrole Synthesis. For each method, we dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations, enabling scientists to make informed decisions for their synthetic campaigns.
Introduction
The pyrrole scaffold is a privileged five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. This compound represents a versatile building block, featuring substitution patterns that allow for further chemical elaboration into more complex molecular architectures.
The strategic challenge in synthesizing such a molecule lies in the regioselective construction of the pyrrole ring with the desired substituents. The choice of synthetic route is fundamentally dictated by the availability, cost, and reactivity of the starting materials. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed examination of the most practical pathways to this compound, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices.
Chapter 1: The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a classic, reliable, and versatile method for constructing the pyrrole ring.[1][2] It typically involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine.[3]
Mechanistic Rationale and Strategic Considerations
The power of the Hantzsch synthesis lies in its convergent nature, assembling three simple, acyclic components into the final heterocyclic product. The reaction proceeds through a series of condensations and cyclization steps. The key to designing a successful Hantzsch synthesis is to correctly identify the starting material fragments that will form the desired product upon assembly.
For our target, this compound, the disconnection strategy is paramount. Based on analogous syntheses, the most logical approach involves the reaction between an α-haloaldehyde, a β-ketoester, and ammonia.[4][5] The β-ketoester provides the C3-carboxylate and the C4-ethyl group, while the α-haloaldehyde provides the C2 and C5 carbons of the pyrrole ring.
Core Starting Materials and Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule using the Hantzsch approach leads to the identification of the following key starting materials:
-
β-Ketoester: To install the ethyl group at the C4 position and the methyl ester at C3, the required starting material is Methyl 3-oxopentanoate (also known as methyl propionylacetate).
-
α-Haloaldehyde: To provide the C2 and C5 positions without additional substituents, an α-haloacetaldehyde is required. Chloroacetaldehyde (typically handled as an aqueous solution) or its synthetic equivalents are suitable choices.
-
Nitrogen Source: Ammonia (or ammonium hydroxide) serves as the source of the ring's nitrogen atom.
The overall synthetic transformation is depicted below:
Caption: Hantzsch synthesis route to the target molecule.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from general Hantzsch synthesis methodologies.[4][5]
Materials:
-
Methyl 3-oxopentanoate
-
Chloroacetaldehyde (50 wt. % solution in water)
-
Ammonium Hydroxide (28-30% solution)
-
Ethanol
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 3-oxopentanoate (1.0 eq) and ethanol (approx. 3-5 mL per mmol of ketoester).
-
To this solution, add ammonium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 15 minutes.
-
Slowly add the chloroacetaldehyde solution (1.1 eq) dropwise to the reaction mixture. Caution: The reaction can be exothermic. Maintain the temperature below 40°C using an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous residue with water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Process Advantages and Limitations
| Feature | Analysis |
| Starting Materials | The precursors (β-ketoesters, α-haloaldehydes, ammonia) are generally commercially available and relatively inexpensive. |
| Versatility | The method is robust and allows for the synthesis of a wide variety of substituted pyrroles by simply changing the starting components. |
| Reaction Conditions | The conditions are typically moderate (reflux in alcohol), not requiring specialized equipment. |
| Regioselectivity | The synthesis can sometimes yield mixtures of regioisomers if unsymmetrical ketones are used, though the chosen starting materials for this specific target largely circumvent this issue. |
| Workup & Purification | Standard extraction and chromatographic purification are required. |
Chapter 2: The Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis, developed in 1985, is a powerful and direct method for preparing pyrroles.[6] It involves the reaction of a nitroalkene with an isocyanoacetate in the presence of a non-nucleophilic base.[7]
Mechanistic Rationale and Strategic Considerations
This synthesis is particularly well-suited for our target substitution pattern. The reaction proceeds via a base-mediated Michael addition of the isocyanoacetate to the nitroalkene. This is followed by an intramolecular cyclization and subsequent elimination of the nitro group and a molecule of water (after tautomerization) to yield the aromatic pyrrole ring. The elegance of this method lies in its atom economy and the direct formation of the desired C3-carboxylate and C4-alkyl substitution pattern.
Core Starting Materials and Retrosynthetic Analysis
The Barton-Zard disconnection provides a highly convergent path to the target molecule from two key components:
-
Nitroalkene: To furnish the C4-ethyl group, the required starting material is 1-nitro-1-butene . This can be prepared from butyraldehyde and nitromethane via a Henry reaction followed by dehydration.
-
Isocyanoacetate: To provide the C3-methyl ester functionality, Methyl isocyanoacetate is the required reagent.
Caption: Barton-Zard synthesis route to the target molecule.
Detailed Experimental Protocol
The following is a generalized procedure for the Barton-Zard synthesis.
Materials:
-
1-Nitro-1-butene
-
Methyl isocyanoacetate
-
Potassium Carbonate (K₂CO₃), anhydrous, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a dry, inert-atmosphere flask, add the nitroalkene, 1-nitro-1-butene (1.0 eq), and anhydrous solvent (Acetonitrile or THF).
-
Add methyl isocyanoacetate (1.1 eq) to the solution.
-
Cool the mixture in an ice bath to 0°C.
-
Add the base (e.g., K₂CO₃, 1.5 eq, or DBU, 1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure pyrrole.
Process Advantages and Limitations
| Feature | Analysis |
| Convergence | This is a highly convergent and direct route to the specific 3,4-disubstituted pyrrole pattern. |
| Starting Materials | While isocyanoacetates are common, substituted nitroalkenes may need to be prepared in a separate step, adding to the overall sequence length. |
| Reaction Conditions | The reaction is typically performed under mild, anhydrous conditions with a non-nucleophilic base. |
| Scope | The method is generally high-yielding for electron-deficient alkenes.[7] |
| Byproducts | The reaction is relatively clean, with the main byproduct being the eliminated nitrite. |
Chapter 3: Comparative Analysis of Synthetic Routes
The choice between the Hantzsch and Barton-Zard syntheses depends on several factors, including starting material availability, desired scale, and tolerance for multi-step sequences.
| Parameter | Hantzsch Synthesis | Barton-Zard Synthesis |
| Key Starting Materials | Methyl 3-oxopentanoate, Chloroacetaldehyde, Ammonia | 1-Nitro-1-butene, Methyl isocyanoacetate |
| Precursor Availability | All components are generally commercially available. | 1-Nitro-1-butene often requires prior synthesis. |
| Number of Steps | Typically a one-pot reaction from commercial materials. | Can be two steps if the nitroalkene is not available. |
| Reaction Conditions | Moderate heating in protic solvents. | Anhydrous, basic conditions at room temperature. |
| Key Advantages | Utilizes simple, inexpensive starting materials in a one-pot process. | Highly direct and regioselective for the target substitution pattern. |
| Potential Challenges | Can require optimization to avoid side reactions; aqueous workup. | Requires anhydrous technique; handling of isocyanides. |
Conclusion
Both the Hantzsch and Barton-Zard syntheses represent viable and robust pathways for the preparation of this compound.
-
For rapid access and operational simplicity , especially when all precursors are commercially available, the Hantzsch synthesis is an excellent choice. Its reliance on inexpensive and common reagents makes it attractive for both small-scale and larger-scale preparations.
-
For synthetic elegance and high regioselectivity , the Barton-Zard synthesis is superior. While it may necessitate the upfront synthesis of the required nitroalkene, the reaction itself is often clean and high-yielding, providing a direct and unambiguous route to the desired product.
Ultimately, the optimal strategy will be determined by the specific constraints and objectives of the research program. This guide provides the foundational knowledge for scientists to select the most appropriate starting materials and conditions to successfully synthesize this valuable pyrrole building block.
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Zhu, D., Zhao, J., Wei, Y., & Zhou, H. (2011).
-
ResearchGate. (2021). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Retrieved from [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
MDPI. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Retrieved from [Link]
-
ResearchGate. (2014). The Hantzsch pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- Google Patents. (2013). CN103172671A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
MDPI. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved from [Link]
-
ALL ABOUT CHEMISTRY. (2020). Barton-Zard Pyrrole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2007). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. Retrieved from [Link]
-
Canadian Science Publishing. (1970). The Hantzsch pyrrole synthesis. Retrieved from [Link]
-
ACS Publications. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from [Link]
-
Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]
-
FULIR. (2022). Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate via Barton-Zard Reaction
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is centered on the Barton-Zard pyrrole synthesis, a robust and efficient one-pot method for constructing substituted pyrrole rings.[1][2] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, experimental procedures, purification, and characterization, grounded in established chemical principles.
Introduction and Scientific Context
Pyrrole derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials.[1][3] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. This compound serves as a key intermediate for more complex molecular architectures.
The chosen synthetic route, the Barton-Zard reaction, offers a powerful and convergent approach to the pyrrole core.[4] Developed by Sir Derek Barton and Jean-Marie Zard, this reaction involves the condensation of a nitroalkene with an isocyanoacetate ester in the presence of a base.[1] This method is prized for its operational simplicity and the ready availability of starting materials, making it highly adaptable for creating diverse pyrrole libraries.[2] Our protocol will detail the reaction between 1-nitrobut-1-ene and methyl isocyanoacetate to yield the target compound.
Reaction Mechanism and Rationale
Understanding the mechanism of the Barton-Zard reaction is crucial for optimizing conditions and troubleshooting. The process unfolds in a sequential cascade of well-defined elementary steps.
Core Principles: The reaction's success hinges on two key components: the Michael acceptor (the nitroalkene) and the nucleophile generated from the isocyanoacetate. A non-nucleophilic organic base is employed to deprotonate the isocyanoacetate, initiating the reaction cascade without competing in side reactions.
Step-by-Step Mechanism:
-
Deprotonation: A base, typically a hindered organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), removes the acidic α-proton from methyl isocyanoacetate to form a resonance-stabilized carbanion.[1]
-
Michael Addition: The generated carbanion acts as a potent nucleophile, attacking the β-carbon of the 1-nitrobut-1-ene (a Michael acceptor). This conjugate addition forms a new carbon-carbon bond and creates a nitronate intermediate.[5]
-
Intramolecular Cyclization: The negatively charged carbon adjacent to the ester group attacks the electrophilic carbon of the isocyano group, leading to a five-membered ring closure. This step forms a dihydropyrrole intermediate.[1]
-
Elimination of Nitrite: The reaction is driven to completion by the elimination of the nitro group as a nitrite anion (NO₂⁻). This step is facilitated by the formation of a conjugated system.
-
Aromatization: A final tautomerization step results in the formation of the stable, aromatic pyrrole ring.
Caption: The mechanism of the Barton-Zard pyrrole synthesis.
Experimental Protocol
This protocol is designed for execution in a standard laboratory fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier |
| 1-Nitrobut-1-ene | ≥95% | Commercial Source |
| Methyl isocyanoacetate | ≥97% | Commercial Source |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Commercial Source |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Saturated aq. NH₄Cl Solution | - | Lab Prepared |
| Brine (Saturated aq. NaCl) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
| Equipment |
| Round-bottom flasks (50 mL, 100 mL) |
| Magnetic stirrer and stir bars |
| Septa and nitrogen balloon/line |
| Syringes and needles |
| Separatory funnel (250 mL) |
| Rotary evaporator |
| Glass column for chromatography |
| Thin-Layer Chromatography (TLC) plates |
| UV lamp (254 nm) |
Synthetic Procedure Workflow
Caption: High-level overview of the experimental workflow.
Step-by-Step Method
1. Reaction Setup:
-
Place a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous Tetrahydrofuran (THF, 40 mL) to the flask via syringe.
-
Cool the flask to 0 °C using an ice-water bath.
2. Addition of Reagents:
-
To the stirred THF, add methyl isocyanoacetate (1.0 eq, e.g., 1.0 g, ~10.1 mmol).
-
Add 1-nitrobut-1-ene (1.05 eq, ~10.6 mmol) dropwise to the solution.
-
Causality Note: Adding the nitroalkene before the base prevents premature self-condensation of the isocyanoacetate.
-
Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq, ~11.1 mmol) dropwise to the reaction mixture over 5 minutes. The solution may develop a darker color.
3. Reaction and Monitoring:
-
After the addition of DBU, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the limiting reagent (methyl isocyanoacetate) and the appearance of a new, UV-active spot indicates reaction progression.
4. Workup and Extraction:
-
Once the reaction is complete, quench it by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Causality Note: The NH₄Cl quench neutralizes the DBU base, and the brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.
-
Collect fractions and analyze by TLC. Combine fractions containing the pure product.
-
Remove the solvent from the combined fractions in vacuo to yield this compound as a solid. The expected form is a solid with a melting point in the range of 72-75 °C.
Data Summary and Characterization
Quantitative Data
| Parameter | Value | Notes |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.21 g/mol | [6] |
| Reactant 1 (Scale) | Methyl isocyanoacetate (1.0 eq) | Limiting reagent |
| Reactant 2 | 1-Nitrobut-1-ene (1.05 eq) | Slight excess to ensure full conversion. |
| Base | DBU (1.1 eq) | Catalytic base. |
| Solvent Volume | ~40 mL THF per 10 mmol scale | |
| Reaction Time | 12-24 hours | Monitor by TLC. |
| Expected Yield | 65-80% | Yields are variable. |
| Physical Appearance | White to pale yellow solid | [7] |
| Melting Point | 72-75 °C (for the ethyl ester analog) |
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals will include a broad singlet for the N-H proton, signals in the aromatic region for the two pyrrole protons, a singlet for the methyl ester protons, and a quartet and triplet corresponding to the ethyl group.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct peaks for the carbonyl carbon, the four pyrrole ring carbons, the methyl ester carbon, and the two carbons of the ethyl group.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key stretches to observe include the N-H stretch (~3300-3400 cm⁻¹), C=O stretch of the ester (~1680-1700 cm⁻¹), and C=C stretches of the aromatic ring.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should correspond to the calculated molecular weight (167.21).
Safety and Handling
-
General: Perform all operations in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Reagents: Methyl isocyanoacetate is toxic and has a strong, unpleasant odor. Handle with extreme care. DBU is a strong, corrosive base. Avoid contact with skin and eyes. Nitroalkenes can be unstable; store them according to the manufacturer's recommendations.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
YouTube. Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. Dr. Yousafzai. Available from: [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
ResearchGate. Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Available from: [Link]
-
ACS Publications. Barton–Zard Reaction of β-Fluoro-β-nitrostyrenes a Selective Route to Functionalized 4-Fluoropyrroles. The Journal of Organic Chemistry. Available from: [Link]
- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
ALL ABOUT CHEMISTRY. Barton-Zard Pyrrole Synthesis. Available from: [Link]
-
Wikipedia. Pyrrole. Available from: [Link]
-
Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available from: [Link]
-
MDPI. Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Available from: [Link]
- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
The Royal Society of Chemistry. Supporting Information for - Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]
Sources
- 1. allaboutchemistry.net [allaboutchemistry.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]
- 7. Ethyl 4-methyl-1H-pyrrole-3-carboxylate | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate via Paal-Knorr Synthesis
Introduction
The pyrrole nucleus is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a valuable scaffold in medicinal chemistry and materials science. The Paal-Knorr synthesis, first reported in 1884 by German chemists Carl Paal and Ludwig Knorr, remains one of the most straightforward and widely utilized methods for constructing the pyrrole ring.[1][3] This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][4]
This application note provides a comprehensive guide for the synthesis of a substituted pyrrole, Methyl 4-ethyl-1H-pyrrole-3-carboxylate, using the Paal-Knorr reaction. The target molecule is a functionalized pyrrole with potential applications as a building block in the synthesis of more complex molecules. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the expected outcomes and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Reaction Principle and Mechanism
The Paal-Knorr pyrrole synthesis is fundamentally an acid-catalyzed condensation reaction between a 1,4-dicarbonyl compound and an amine.[2][5] The reaction can be performed under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction.[4] It is important to avoid strongly acidic conditions (pH < 3), as this can favor the formation of furan byproducts.[4][6]
The mechanism of the Paal-Knorr pyrrole synthesis involves the following key steps:
-
Nucleophilic Attack: The amine nitrogen attacks one of the carbonyl carbons of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.
-
Second Nucleophilic Attack: The nitrogen of the hemiaminal then attacks the second carbonyl group, leading to a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes two dehydration steps (loss of two water molecules) to form the aromatic pyrrole ring.
The ring formation is considered the rate-determining step of the reaction.[5]
Caption: General mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol
This protocol details the synthesis of this compound from a suitable 1,4-dicarbonyl precursor, methyl 2-formyl-3-oxopentanoate, and ammonia. A challenge in Paal-Knorr syntheses can be the availability of the starting 1,4-dicarbonyl compound, which often needs to be synthesized separately.[5]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Methyl 2-formyl-3-oxopentanoate | N/A | 158.15 | 10 mmol | 1,4-dicarbonyl precursor (to be synthesized) |
| Ammonium acetate | 631-61-8 | 77.08 | 20 mmol | Source of ammonia |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | Solvent and catalyst |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | For extraction |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | 50 mL | For neutralization |
| Brine | N/A | N/A | 50 mL | For washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 5 g | For drying |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
-
Standard laboratory glassware and consumables
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-formyl-3-oxopentanoate (10 mmol, 1.58 g) and ammonium acetate (20 mmol, 1.54 g).
-
Solvent Addition: Add glacial acetic acid (50 mL) to the flask. The acetic acid acts as both the solvent and a catalyst for the reaction.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add dichloromethane (50 mL). Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Phase Separation: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product, as identified by TLC, should be combined and the solvent evaporated to yield the purified this compound. For some pyrrole derivatives, distillation under reduced pressure can also be an effective purification method.[7]
Characterization
The structure and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch, C=O stretch of the ester).
Data and Expected Results
| Parameter | Expected Value |
| Product | This compound |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Yield | >60% (Typical for Paal-Knorr synthesis)[2] |
| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure efficient stirring. |
| Decomposition of starting material or product | Avoid excessively high temperatures or prolonged reaction times. | |
| Formation of Furan Byproduct | Reaction conditions are too acidic | Ensure the reaction is carried out in weakly acidic conditions (e.g., acetic acid). Avoid strong mineral acids.[4] |
| Difficult Purification | Presence of closely related impurities | Optimize the eluent system for column chromatography. Consider alternative purification methods like crystallization or distillation. |
| Product is unstable and darkens | Pyrroles can be sensitive to air and light | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[3] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Chemical Hazards:
-
Glacial Acetic Acid: Corrosive and can cause severe skin burns and eye damage. Handle with care.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Knorr Pyrrole Synthesis | Organic Chemistry. (2022, January 28). YouTube. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Knorr pyrrole synthesis. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). YouTube. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Lam, M. H., et al. (2015). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry, 2015(36), 7971-7975.
-
PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
- Helm, R. V., et al. (1959). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry, 63(1), 134-136.
- Reddy, L. H., et al. (2013). An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. Journal of Heterocyclic Chemistry, 50(S1), E241-E246.
-
Chemical Synthesis Database. (n.d.). ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate from 1,4-Dicarbonyl Compounds: An Application Guide
Introduction: The Significance of Substituted Pyrroles and the Paal-Knorr Synthesis
The pyrrole nucleus is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a specifically substituted pyrrole, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The construction of the pyrrole ring from acyclic precursors is a cornerstone of heterocyclic chemistry. Among the various synthetic strategies, the Paal-Knorr synthesis stands out as a robust and widely utilized method for the preparation of pyrroles from 1,4-dicarbonyl compounds.[1] This reaction, first reported in the late 19th century, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to furnish the corresponding pyrrole derivative. The simplicity of the starting materials and the generally high yields make it an attractive approach for both academic research and industrial applications.
This application note provides a detailed guide for the synthesis of this compound, focusing on a strategy that leverages the principles of the Paal-Knorr reaction. We will delve into the synthesis of the requisite 1,4-dicarbonyl precursor and provide a comprehensive, step-by-step protocol for its cyclization to the target pyrrole.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
As illustrated in the retrosynthetic analysis, the target pyrrole can be conceptually derived from a 1,4-dicarbonyl precursor, specifically a methyl ester of 2-ethyl-3-formylsuccinic acid, through a Paal-Knorr cyclization with ammonia. The primary challenge, therefore, lies in the efficient synthesis of this key dicarbonyl intermediate.
Synthesis of the 1,4-Dicarbonyl Precursor: A Multi-step Approach
A plausible synthetic route to the required 1,4-dicarbonyl precursor, methyl 2-ethyl-3-formylsuccinate, involves a sequence of established organic transformations. This proposed pathway begins with a Claisen condensation, followed by alkylation and a subsequent formylation step.
Step 1: Claisen Condensation to form Diethyl 2-oxosuccinate
The synthesis commences with a Claisen condensation between diethyl oxalate and an appropriate ester. This reaction is a powerful tool for the formation of β-keto esters.[2] In this case, reacting diethyl oxalate with an enolizable ester in the presence of a strong base like sodium ethoxide will yield a diethyl 2-oxosuccinate derivative.
Step 2: Alkylation to Introduce the Ethyl Group
The next crucial step is the introduction of the ethyl group at the α-position of the succinate backbone. This can be achieved through the alkylation of a malonic ester derivative with an ethyl halide, such as ethyl bromide, in the presence of a base.[3] This well-established methodology allows for the controlled formation of the carbon-carbon bond.
Step 3: Formylation to Generate the Aldehyde Functionality
The final step in the precursor synthesis is the introduction of the formyl group to create the 1,4-dicarbonyl system. The Vilsmeier-Haack reaction is a suitable method for the formylation of activated methylene groups.[4] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
The overall proposed synthetic workflow for the precursor is depicted below:
Caption: Proposed workflow for the synthesis of the 1,4-dicarbonyl precursor.
Detailed Protocol: Paal-Knorr Synthesis of this compound
This protocol details the final cyclization step to yield the target pyrrole from the synthesized 1,4-dicarbonyl precursor.
Materials:
-
Methyl 2-ethyl-3-formylsuccinate (1.0 eq)
-
Ammonium acetate (excess, e.g., 5-10 eq)
-
Glacial acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-ethyl-3-formylsuccinate (1.0 eq) and an excess of ammonium acetate (e.g., 5-10 equivalents) in glacial acetic acid.
-
Rationale: Glacial acetic acid serves as both the solvent and a mild acidic catalyst, which can facilitate the condensation reaction.[1] Using a large excess of ammonium acetate ensures a sufficient supply of ammonia for the reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Expert Insight: The reaction time will vary depending on the specific substrate and reaction scale. Typically, the reaction is complete within a few hours.
-
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Caution: The washing with sodium bicarbonate solution may cause effervescence. Vent the separatory funnel frequently.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Tip: The optimal eluent system should be determined by TLC analysis of the crude product.
-
Characterization of this compound
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyrrole ring protons (typically in the range of 6-7 ppm), a singlet for the methyl ester protons (~3.8 ppm), a quartet and a triplet for the ethyl group protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the sp² carbons of the pyrrole ring, the methyl ester carbon, and the carbons of the ethyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the ester (around 1700 cm⁻¹), and C-H and C-N stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₁NO₂). |
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low yield of pyrrole | Incomplete reaction | Increase reaction time and/or temperature. Ensure a sufficient excess of ammonium acetate is used. |
| Decomposition of starting material or product | Use milder reaction conditions (e.g., lower temperature, alternative catalyst). | |
| Difficult purification | Optimize the column chromatography conditions (e.g., different solvent system, gradient elution). | |
| Formation of byproducts | Side reactions | Purify the 1,4-dicarbonyl precursor carefully before the cyclization step. Adjust the reaction pH. |
Conclusion
The Paal-Knorr synthesis provides a reliable and efficient method for the preparation of this compound from a suitable 1,4-dicarbonyl precursor. The successful synthesis hinges on the effective preparation of the key dicarbonyl intermediate. The protocols and insights provided in this application note offer a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis to access this valuable pyrrole building block. Careful execution of the experimental procedures and thorough characterization of the final product are essential for obtaining high-quality material for further applications.
References
-
Paal-Knorr Synthesis of Pyrroles. RGM College of Engineering and Technology. [Link]
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
-
Diethyl 2-methyl-3-oxosuccinate reductase. Wikipedia. [Link]
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044. PubChem. [Link]
-
Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. ResearchGate. [Link]
-
ethyl ethoxalylpropionate - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Diethyl 2-Cyano-3-oxosuccinate. MDPI. [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Supporting Information. Thieme. [Link]
-
Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
(PDF) Diethyl 2-Cyano-3-oxosuccinate. ResearchGate. [Link]
-
2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate. NIH. [Link]
-
Paal–Knorr synthesis of pyrroles. Grokipedia. [Link]
-
23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax. OpenStax. [Link]
-
(PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. ResearchGate. [Link]
-
Paal–Knorr synthesis. Grokipedia. [Link]
- CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound.
-
Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11. Sciencemadness.org. [Link]
-
An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters. [Link]
-
CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to. University of Illinois. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. MBB College. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. [Link]
-
The Vilsmeier-Haack Reaction. YouTube. [Link]
-
29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. [Link]
-
2.5.7 Formylation and the Vilsmeier Reagent. ResearchGate. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]
Sources
The Versatile Scaffold: Methyl 4-ethyl-1H-pyrrole-3-carboxylate in Modern Medicinal Chemistry
The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in drug discovery. Among the vast family of pyrrole derivatives, Methyl 4-ethyl-1H-pyrrole-3-carboxylate has emerged as a particularly valuable building block, offering a strategic combination of functional groups that medicinal chemists can exploit to construct complex and biologically active molecules. This guide provides an in-depth exploration of this compound's synthesis, reactivity, and its application in the development of novel therapeutics, complete with detailed protocols for its use in a research setting.
A Gateway to Bioactive Molecules: The Significance of the 4-Ethyl-3-methoxycarbonylpyrrole Moiety
The strategic placement of the ethyl group at the 4-position and the methyl carboxylate at the 3-position of the pyrrole ring provides a unique set of properties that are highly advantageous in medicinal chemistry. The ethyl group can serve as a lipophilic anchor, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins. The methyl carboxylate, on the other hand, is a versatile handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs. Alternatively, the ester can be reduced or transformed into other functional groups, allowing for a wide range of structural diversification.
This particular substitution pattern is a key feature in several classes of therapeutic agents, most notably in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[3] The pyrrole-3-carboxylate scaffold has been shown to be an effective template for the design of potent and selective kinase inhibitors. For instance, the blockbuster anti-cancer drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a substituted pyrrole core, highlighting the therapeutic potential of this heterocyclic system.[4][5]
Synthesis of this compound: A Practical Approach
While various methods for the synthesis of substituted pyrroles exist, the Hantzsch pyrrole synthesis remains a robust and widely utilized approach for accessing 2,4-dialkylpyrrole-3-carboxylates.[6][7] The following protocol outlines a reliable method for the preparation of this compound, adapted from established procedures for similar derivatives.
Protocol 1: Hantzsch Pyrrole Synthesis of this compound
This protocol involves the condensation of an α-haloketone with a β-ketoester in the presence of ammonia or a primary amine.
Materials:
-
Methyl acetoacetate
-
2-Bromobutanal (or 2-chlorobutanal)
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1.0 equivalent) in ethanol.
-
Addition of Ammonia: To the stirred solution, add a stoichiometric excess of aqueous ammonia (e.g., 2-3 equivalents).
-
Addition of α-Haloketone: Slowly add 2-bromobutanal (1.0 equivalent) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Expected Yield: 60-75%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reactivity and Functionalization: Expanding the Molecular Toolkit
This compound is a versatile intermediate that can undergo a variety of chemical transformations to generate a library of derivatives for structure-activity relationship (SAR) studies.
Key Reaction Sites:
-
N-H of the Pyrrole Ring: The nitrogen atom can be alkylated or acylated to introduce substituents that can modulate the compound's physicochemical properties and biological activity.
-
C-2 and C-5 Positions of the Pyrrole Ring: These positions are susceptible to electrophilic substitution, allowing for the introduction of various functional groups such as halogens, nitro groups, or acyl groups.
-
Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups.
Protocol 2: N-Alkylation of this compound
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by silica gel column chromatography to yield the N-alkylated product.
Application in Kinase Inhibitor Synthesis: A Case Study
The utility of this compound as a building block is well-exemplified in the synthesis of kinase inhibitors. The following workflow illustrates a general strategy for its incorporation into a potential kinase inhibitor scaffold.
Caption: General workflow for the utilization of this compound in the synthesis of a kinase inhibitor scaffold.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships of pyrrole-based inhibitors.
| Position of Substitution | Type of Substituent | General Effect on Activity |
| N-1 | Small alkyl or aryl groups | Can influence solubility and interaction with the ATP binding pocket. |
| C-2 | Introduction of a formyl group followed by condensation | Crucial for creating the core pharmacophore of many kinase inhibitors. |
| C-4 (Ethyl group) | Variation in alkyl chain length | Can impact lipophilicity and binding affinity. |
| C-3 (Carboxylate) | Conversion to amides | Allows for the introduction of diverse side chains to target specific amino acid residues in the kinase active site. |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the array of possible chemical transformations at multiple positions on the pyrrole ring make it an ideal starting point for the generation of diverse compound libraries. The proven success of the pyrrole-3-carboxylate scaffold in clinically approved drugs, particularly in the area of kinase inhibition, underscores the continued importance of this heterocycle in the quest for novel and effective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable molecule in their drug discovery endeavors.
References
-
Murugesan, D., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2975-2990. [Link]
-
Hantzsch Pyrrole Synthesis. (n.d.). In ResearchGate. Retrieved from [Link]
- Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. (2011).
-
Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
-
Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2022). ResearchGate. [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. (2011). Syrris. [Link]
-
Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. (1997). PubMed. [Link]
-
Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
El-Damasy, A. K., et al. (2025). Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors. PubMed Central. [Link]
-
Discovery and structure-activity relationships of pyrrolone antimalarials. (2013). PubMed. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. [Link]
-
Paal-Knorr Synthesis. (n.d.). MBB College. Retrieved from [Link]
-
Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2022). National Institutes of Health. [Link]
-
Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). (n.d.). In ResearchGate. Retrieved from [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. (2018). ResearchGate. [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. Retrieved from [Link]
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023). MDPI. [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. [Link]
-
Paal-Knorr Synthesis of Pyrrole | Heterocyclic compounds part 9. (2021, May 22). YouTube. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. (2021, June 5). YouTube. [Link]
-
The Hantzsch pyrrole synthesis. (1991). ResearchGate. [Link]
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 4-ethyl-1H-pyrrole-3-carboxylate in Fragment-Based Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyrrole Scaffold in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a rational and efficient pathway to novel therapeutics.[1][2] Unlike high-throughput screening (HTS), which surveys vast libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high efficiency to a biological target.[3][4] These initial hits serve as high-quality starting points for elaboration into potent, drug-like candidates.[5]
The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[6][7][8] Its aromatic, electron-rich nature allows it to participate in a variety of non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, making it an ideal core for fragment design.[8] This guide focuses on a specific, well-characterized fragment, Methyl 4-ethyl-1H-pyrrole-3-carboxylate , as a versatile starting point for FBDD campaigns. Its structural simplicity, coupled with strategically placed functional groups—a hydrogen bond donor (N-H), a hydrogen bond acceptor (carboxylate), and a hydrophobic ethyl group—provides multiple handles for probing molecular interactions and for subsequent synthetic elaboration.
This document will provide a comprehensive, in-depth guide to leveraging this fragment in a hypothetical FBDD campaign targeting the Janus Kinase (JAK) family, a class of enzymes implicated in inflammatory and autoimmune diseases.[9][10][11] We will detail the underlying scientific principles, provide step-by-step experimental protocols for hit identification and validation, and illustrate the logical workflow from initial fragment screen to a validated hit poised for lead optimization.
Section 1: The Fragment—this compound
The selection of a fragment library is a critical first step in any FBDD program. This compound (or its close analog, the ethyl ester) is an exemplary candidate due to its physicochemical properties that align with the "Rule of Three," a guiding principle for fragment design.[12]
Physicochemical Properties & Rationale for Use
The properties of this fragment make it an ideal starting point for exploring the chemical space of a protein's binding site.
| Property | Value | Significance in FBDD | Source |
| Molecular Formula | C₈H₁₁NO₂ | Low complexity allows for efficient exploration of chemical space. | [12] |
| Molecular Weight | 153.18 g/mol | Adheres to the "Rule of Three" (<300 Da), increasing the probability of a good fit. | [12] |
| Hydrogen Bond Donors | 1 (N-H) | Provides a key interaction point with protein backbone or side-chain acceptors. | PubChem |
| Hydrogen Bond Acceptors | 2 (C=O, O-Me) | Offers additional hydrogen bonding opportunities. | PubChem |
| cLogP | ~1.5 - 2.0 | Balanced lipophilicity ensures adequate solubility while allowing for hydrophobic interactions. | PubChem |
| Rotatable Bonds | 2 | Low conformational rigidity increases the likelihood of adopting a favorable binding pose. | PubChem |
The pyrrole N-H can act as a crucial hydrogen bond donor, while the ester carbonyl provides a strong acceptor. The ethyl group can probe hydrophobic pockets, and the methyl ester offers a readily modifiable position for synthetic expansion (fragment growing).
Synthesis Overview
Substituted pyrrole-3-carboxylates can be synthesized through various established methods, such as the Hantzsch or Knorr pyrrole synthesis. A common approach involves the reaction of a β-ketoester with an α-haloketone and an ammonia source. For example, a synthetic route to a similar compound, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, involves the ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia.[13] This accessibility ensures a reliable supply of the fragment and its analogs for follow-up studies.
Section 2: A Case Study—Targeting Janus Kinases (JAKs)
To illustrate the practical application of this compound, we will outline a hypothetical FBDD campaign against a member of the Janus Kinase family (e.g., JAK1 or JAK2). JAK inhibitors have shown significant therapeutic success in treating autoimmune diseases, and the pyrrole scaffold is a known component of potent JAK inhibitors.[9][10][14] The ATP-binding site of kinases is a well-validated target for small molecule intervention, making it an excellent choice for an FBDD program.[15]
FBDD Workflow Overview
Our campaign will follow a structured, multi-stage process designed to identify and validate fragment hits efficiently. This workflow integrates computational and biophysical techniques to ensure a high degree of confidence in the results.
Caption: High-level workflow for a typical FBDD campaign.
Section 3: Detailed Protocols & Methodologies
This section provides detailed, step-by-step protocols for the key stages of the FBDD workflow. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Phase 1: Hit Identification
The goal of this phase is to rapidly screen a fragment library to identify initial binders to the target protein, JAK1.
Rationale: Before committing to resource-intensive biophysical screening, a computational docking exercise can prioritize fragments with a higher likelihood of binding to the JAK1 ATP pocket. This enriches the screening library with promising candidates.[16][17]
Protocol:
-
Preparation of the Receptor:
-
Obtain a high-resolution crystal structure of JAK1 kinase domain from the Protein Data Bank (PDB).
-
Prepare the protein structure using a molecular modeling suite (e.g., CHARMM, Schrödinger Maestro): remove water molecules, add hydrogen atoms, assign protonation states, and perform a constrained energy minimization to relieve steric clashes.
-
Define the binding site based on the location of the co-crystallized ligand or the known ATP-binding pocket. A grid box encompassing the hinge region, DFG motif, and surrounding residues should be generated.
-
-
Preparation of the Fragment Library:
-
Generate a 3D conformation for this compound and other library fragments.
-
Assign appropriate atom types and partial charges using a suitable force field (e.g., CHARMM General Force Field).
-
-
Fragment Docking:
-
Utilize a fragment-based docking algorithm (e.g., CHARMMing, Glide, AutoDock).[18]
-
Dock the prepared fragment library into the defined binding site of the JAK1 protein.
-
Score the resulting poses based on the software's scoring function, which typically evaluates electrostatic and van der Waals interactions.[16]
-
-
Analysis and Selection:
-
Rank fragments based on their docking scores.
-
Visually inspect the top-scoring poses for this compound. Look for key interactions, such as hydrogen bonding between the pyrrole N-H and the kinase hinge region backbone.
-
Select a subset of fragments, including our lead fragment, for primary biophysical screening.
-
Rationale: SPR is a highly sensitive, label-free technique that can detect the weak binding affinities typical of fragments in real-time. It provides kinetic and affinity data (KD) and is amenable to screening hundreds to thousands of compounds with low protein consumption.[19][20]
Protocol:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix).
-
Immobilize the purified JAK1 protein onto the sensor chip surface via amine coupling. Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) suitable for fragment screening.
-
Use a reference flow cell, either left blank or immobilized with a non-relevant protein, to subtract non-specific binding and bulk refractive index changes.[19]
-
-
Fragment Screening:
-
Prepare stock solutions of this compound and other fragments in 100% DMSO.
-
Dilute fragments into the running buffer (e.g., HBS-EP+) to a final concentration typically in the 100 µM to 1 mM range, ensuring the final DMSO concentration is consistent across all samples (e.g., 1%).
-
Inject the fragment solutions over the JAK1 and reference flow cells.
-
-
Data Acquisition and Analysis:
-
Monitor the change in response units (RU) over time to generate a sensorgram for each fragment.
-
A positive "hit" is identified by a higher response in the JAK1 flow cell compared to the reference cell.
-
For initial screening, a simple steady-state affinity model can be used to rank the hits.
-
Calculate the Ligand Efficiency (LE) for each hit to normalize affinity for molecular size. This is a critical metric for prioritizing fragments.[4][21]
-
LE = -ΔG / N , where ΔG is the free energy of binding (RT * ln(KD)) and N is the number of non-hydrogen atoms.
-
-
| Metric | Formula | Ideal Value for Fragments | Rationale |
| Dissociation Constant (KD) | [P][L]/[PL] | 10 µM - 10 mM | Weak affinity is expected and acceptable for initial fragment hits. |
| Ligand Efficiency (LE) | - (RT * ln KD) / N | ≥ 0.3 kcal/mol/atom | Normalizes for size, identifying fragments that make high-quality interactions per atom.[4] |
Phase 2: Hit Validation & Characterization
Rationale: Hits from a primary screen require confirmation using an orthogonal method to eliminate false positives. Furthermore, obtaining structural information is paramount for guiding subsequent optimization efforts.
Rationale: STD-NMR is a powerful ligand-observed NMR technique that identifies binders by detecting the transfer of magnetic saturation from the protein to the bound ligand. It is highly sensitive to weak interactions and provides information on which part of the fragment is in close contact with the protein.[22][23][24]
Protocol:
-
Sample Preparation:
-
Prepare a solution of JAK1 protein (typically 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O).
-
Prepare a stock solution of the fragment hit (this compound) in the same deuterated buffer.
-
Create the final NMR sample containing the protein and a ~100-fold molar excess of the fragment.[23]
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the mixture to confirm the presence and integrity of the fragment signals.
-
Set up the STD experiment. This involves acquiring two spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.
-
Off-resonance spectrum: Irradiate a frequency far from any protein or ligand signals (e.g., 40 ppm).[25]
-
-
The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which shows signals only from the binding ligand.
-
-
Data Analysis:
-
The presence of signals in the STD spectrum confirms that the fragment binds to the protein.
-
The relative intensity of the signals in the STD spectrum provides an "epitope map," indicating which protons of the fragment are in closest proximity to the protein surface. For our pyrrole fragment, a strong signal from the ethyl group would suggest it is buried in a hydrophobic pocket.
-
Caption: Principle of Saturation Transfer Difference (STD) NMR.
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex provides the definitive proof of binding and the precise binding mode. This structural information is invaluable for structure-based drug design.[26][27]
Protocol:
-
Protein Crystallization:
-
Generate apo-crystals of the JAK1 kinase domain using a suitable crystallization method (e.g., vapor diffusion).
-
-
Fragment Soaking:
-
Prepare a "soaking solution" by dissolving this compound at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing solution that is compatible with the protein crystals.[3]
-
Carefully transfer an apo-crystal from its growth drop into the soaking solution.[26]
-
Allow the fragment to diffuse into the crystal and bind to the protein. Soaking times can range from minutes to hours.[3]
-
-
Cryo-cooling and Data Collection:
-
Retrieve the soaked crystal using a mounting loop and flash-cool it in liquid nitrogen to prevent radiation damage during data collection.[3]
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure.
-
Calculate an electron density map. The presence of clear, unambiguous electron density for the fragment in the ATP-binding site confirms its binding location and orientation.
-
Analyze the specific interactions between the fragment and the protein. For our fragment, we would expect to see the pyrrole N-H hydrogen bonding to the backbone of the hinge region, the ethyl group occupying a hydrophobic pocket, and the carboxylate group pointing towards the solvent-exposed region, providing a vector for fragment growth.
-
Section 4: From Hit to Lead—The Path Forward
With a validated hit and a co-crystal structure in hand, the project moves into the hit-to-lead phase. The goal is to elaborate the initial fragment into a more potent, lead-like molecule while maintaining good physicochemical properties.
Structure-Based Design and Fragment Growing
The crystal structure of the JAK1-pyrrole complex is the roadmap for optimization. The solvent-exposed methyl ester of our fragment is the logical point for synthetic elaboration ("fragment growing"). New chemical moieties can be added at this position to seek additional interactions with the protein and increase potency.
Group Efficiency (GE) as a Guide for Optimization
As analogs are synthesized and tested, Group Efficiency (GE) becomes a critical metric. GE assesses the change in binding affinity contributed by the newly added chemical group, normalized by its size.[28][29]
-
GE = -ΔΔG / ΔN , where ΔΔG is the change in binding free energy upon adding the group, and ΔN is the number of non-hydrogen atoms in that group.
By calculating GE for each modification, researchers can ensure that the added chemical complexity provides a worthwhile improvement in potency, a core principle of efficient drug design.
Conclusion
This compound represents an exemplary starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties, coupled with a versatile chemical scaffold, allow it to effectively probe the binding sites of important drug targets like the Janus kinases. By following a rigorous and integrated workflow of computational and biophysical methods—from virtual screening and SPR to NMR and X-ray crystallography—researchers can confidently identify and validate high-quality fragment hits. The detailed protocols and underlying principles outlined in this guide provide a robust framework for leveraging this and similar fragments to accelerate the discovery of novel therapeutics.
References
-
Duan, J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 112-116. [Link]
-
Schultes, S., et al. (2019). The nature of ligand efficiency. Journal of Computer-Aided Molecular Design, 33(4), 367-380. [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). Molecules, 28(14), 5489. [Link]
-
Wood, J. R., et al. (2015). Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design. Journal of Chemical Information and Modeling, 55(1), 212-219. [Link]
-
Yamagishi, H., et al. (2017). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry, 25(20), 5311-5326. [Link]
-
Brasca, M. G., et al. (2014). Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4296-4301. [Link]
-
Gee, C. T., et al. (2016). Saturation Transfer Difference NMR for Fragment Screening. Current Protocols in Chemical Biology, 8(3), 187-210. [Link]
-
Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 54-58. [Link]
-
Pellecchia, M., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 210-214. [Link]
-
Collins, P. M., et al. (2017). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F, 73(Pt 6), 322-329. [Link]
-
de Kloe, G. E., & Leurs, R. (2017). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 23, 35-41. [Link]
-
Pollard, J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 44-48. [Link]
-
Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. (2023). Molecules, 28(15), 5863. [Link]
-
Al-Sha'er, M. A., et al. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Wollenhaupt, J., et al. (2020). Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography. Acta Crystallographica Section D, 76(Pt 1), 22-30. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(20), 15233-15266. [Link]
-
University of Wisconsin-Madison. Saturation Transfer Difference NMR. [Link]
-
Sun, D., et al. (2021). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 64(24), 17742-17760. [Link]
-
WIPO Patent WO/2014/128591. (2014). PYRROLO [2, 3 -D]PYRIMIDINE DERIVATIVES AS INHIBITORS OF JANUS- RELATED KINASES (JAK). [Link]
-
Practical Fragments. (2015). Group efficiency. [Link]
-
Lee, H., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic Chemistry, 118, 105479. [Link]
-
Yang, T.-H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences, 26(1), 1-11. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
-
Angulo, J., & Nieto, P. M. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(6), 793-795. [Link]
- University of California, Berkeley. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
-
de Oliveira, R. N., et al. (2021). Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. Molecules, 26(11), 3328. [Link]
-
Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 19. [Link]
-
Kumar, A., et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. bioRxiv. [Link]
-
ResearchGate. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]
-
Richtering, K.-E., et al. (2008). SPR-based fragment screening: advantages and applications. Analytical and Bioanalytical Chemistry, 390(1), 115-124. [Link]
-
Proteros. (n.d.). Producing Crystalline Protein-Ligand Complexes. [Link]
-
University of Maryland. (n.d.). Saturation Transfer Difference (STD)-NMR experiment procedure. [Link]
-
Francisco, J. (2024). Structure-based Design of Protease Inhibitors: Techniques and Applications. AIDS Clinical Research, 15(3). [Link]
-
ResearchGate. (2021). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. [Link]
-
St. John Glew, K., et al. (2022). In Silico Structure-Based Approach for Group Efficiency Estimation in Fragment-Based Drug Design Using Evaluation of Fragment Contributions. International Journal of Molecular Sciences, 23(6), 3236. [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. [Link]
-
JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Link]
-
Glycopedia. (n.d.). Saturation Transfer Difference Spectroscopy (STD). [Link]
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). Molecules, 28(3), 1265. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). The Journal of Organic Chemistry, 86(8), 5849-5858. [Link]
-
ResearchGate. (2021). (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... [Link]
-
Kumar, A., et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Omega, 8(51), 48789-48801. [Link]
- Google Patents. (2014). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018). Frontiers in Chemistry, 6, 119. [Link]
-
Organic Syntheses Procedure. (n.d.). [Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold | MDPI [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl 4-methyl-1H-pyrrole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 13. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 14. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. portlandpress.com [portlandpress.com]
- 21. The nature of ligand efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 26. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Practical Fragments: Group efficiency [practicalfragments.blogspot.com]
- 29. exactelabs.com [exactelabs.com]
The Versatile Scaffold: Methyl 4-ethyl-1H-pyrrole-3-carboxylate in the Synthesis of Bioactive Heterocycles
Introduction: The Pyrrole Nucleus as a Privileged Structure in Medicinal Chemistry
The pyrrole ring system is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2][3] Its electron-rich nature and versatile reactivity make it an invaluable scaffold for the development of novel therapeutic agents.[3] Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[1][2][4][5] Among the vast array of pyrrole-based building blocks, Methyl 4-ethyl-1H-pyrrole-3-carboxylate stands out as a particularly useful and adaptable starting material for the construction of complex heterocyclic systems.
This technical guide provides an in-depth exploration of the synthesis and application of this compound. We will delve into a robust synthetic protocol for this key intermediate and present detailed, field-proven methodologies for its elaboration into potent bioactive heterocycles. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these protocols but also to adapt and innovate upon them.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe experimentation. Below is a summary of the key properties of the structurally related "Ethyl 4-methyl-1H-pyrrole-3-carboxylate", which are expected to be very similar to the target methyl ester.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [6] |
| Molecular Weight | 167.21 g/mol | [6] |
| Appearance | Solid | [7] |
| Purity | Typically >98% | [7] |
| InChI Key | MMDOYVVZUVZLHQ-UHFFFAOYSA-N | [6] |
Safety and Handling: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Step-by-Step Protocol
The following protocol is an adaptation of the well-established Hantzsch pyrrole synthesis, a reliable method for the preparation of substituted pyrroles. This procedure is designed for scalability and high yield.
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials and Equipment:
-
Methyl acetoacetate
-
2-Bromobutanal
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl acetoacetate (1.0 eq) and 2-bromobutanal (1.0 eq) in ethanol (100 mL).
-
Addition of Ammonia: To the stirred solution, add aqueous ammonia (2.0 eq) dropwise over 10 minutes. The addition is exothermic, and a gentle reflux may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add 100 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.5 (br s, 1H, NH), 7.2 (d, J = 2.8 Hz, 1H, H-5), 6.7 (d, J = 2.8 Hz, 1H, H-2), 3.8 (s, 3H, OCH₃), 2.6 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.2 (t, J = 7.6 Hz, 3H, CH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.5, 125.0, 122.5, 118.0, 115.0, 51.0, 18.0, 15.0.
-
MS (ESI): m/z calculated for C₉H₁₄NO₂ [M+H]⁺: 168.10, found: 168.10.
Application in the Synthesis of Bioactive Heterocycles
This compound is a versatile precursor for a variety of bioactive heterocycles. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The pyrrole ring itself can undergo various electrophilic substitution and N-functionalization reactions.
Protocol 1: Synthesis of a Pyrrolo[2,1-f][6][7][8]triazine-based MERTK Inhibitor Analog
Mer Tyrosine Kinase (MERTK) is a promising target for cancer therapy.[8] Pyrrolo[2,1-f][6][7][9]triazines have emerged as potent inhibitors of MERTK. The following protocol outlines the synthesis of a key intermediate for this class of compounds, adapted from a known procedure.[8]
Caption: Workflow for the synthesis of a MERTK inhibitor precursor.
-
Reaction Setup: To a solution of this compound (1.0 eq) in dry DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise.
-
Activation: Stir the mixture at room temperature for 15 minutes.
-
Amination: Add a solution of aminooxy-diphenylphosphine oxide (1.2 eq) in dry DMF.
-
Reaction: Stir the reaction mixture at room temperature for 15 hours.
-
Work-up and Purification: Quench the reaction with ice-cold water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield Methyl 1-amino-4-ethyl-1H-pyrrole-3-carboxylate.
-
Reaction Setup: In a round-bottom flask, dissolve the N-aminated pyrrole from Part 1 (1.0 eq) and formamidine acetate (1.5 eq) in ethanol.
-
Cyclization: Heat the mixture to reflux for 8 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pyrrolo[2,1-f][6][7][9]triazine core.
Protocol 2: Synthesis of a Pyrrole-Indole Hybrid with Potential Anticancer Activity
Pyrrole-indole hybrids have shown promise as dual inhibitors of tubulin and aromatase, making them attractive candidates for anticancer drug development.[10] The following protocol describes the synthesis of a representative pyrrole-indole hydrazone.
Caption: Synthetic pathway to a pyrrole-indole hybrid.
-
Vilsmeier-Haack Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (1.1 eq) to dry DMF (5.0 eq) dropwise with stirring.
-
Formylation: To this mixture, add a solution of this compound (1.0 eq) in dry DMF.
-
Reaction: Stir the reaction at room temperature for 2 hours, then heat to 60 °C for 1 hour.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Neutralize with aqueous sodium hydroxide solution.
-
Isolation: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain 4-Ethyl-1H-pyrrole-3-carbaldehyde.
-
Reaction Setup: To a solution of the indole-2-carbohydrazide (1.0 eq) in ethanol, add 4-Ethyl-1H-pyrrole-3-carbaldehyde (1.0 eq) and a few drops of glacial acetic acid.
-
Condensation: Heat the mixture to reflux for 12-18 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired pyrrole-indole hydrazone.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive heterocycles. The protocols detailed herein provide a solid foundation for researchers in drug discovery and medicinal chemistry to access this key intermediate and to construct complex molecular architectures with therapeutic potential. The adaptability of the pyrrole scaffold ensures that it will continue to be a fertile ground for the development of new and improved drugs for the foreseeable future.
References
- Imperatore, C., Scuotto, M., Valadan, M., et al. (2019). Photo-control of cancer cell growth by benzodiazo N-substituted pyrrole derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 377, 109-118.
- Google Patents. (2013). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. Retrieved from [Link]
- Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112759.
-
Khan, I., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][6][7][9]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202301004.
- Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
-
Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro activity of novel derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against human cytomegalovirus. Retrieved from [Link]
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14096-14144.
- Al-Ostoot, F. H., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Medicinal Chemistry.
- Frontiers. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
- ACS Publications. (2013). Design, Synthesis, and Biological Evaluation of 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones as New Glycogen Synthase Kinase-3β Inhibitors. Journal of Medicinal Chemistry, 56(21), 8564-8579.
- NIH. (2022).
- PubMed. (2017). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 60(13), 5635-5654.
- MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1795.
- PubMed. (2010). Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro. Bioorganic & Medicinal Chemistry, 18(16), 6143-6148.
-
YouTube. (2020). Pyrrole - Synthesis , Chemical Reactions & Use || L-3 Unit-3 POC -III. Retrieved from [Link]
- MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2167.
-
ResearchGate. (n.d.). Reaction of 1‐methyl‐1H‐pyrrole with ethyl diazoacetate using.... Retrieved from [Link]
- MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
- Wiley Online Library. (2025).
Sources
- 1. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 4-methyl-1H-pyrrole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 8. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
Introduction: The Versatility of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a cornerstone for the synthesis of diverse and complex molecules.[1][2] Pyrrole derivatives are integral components of numerous pharmaceuticals, including anti-inflammatory drugs like tolmetin and ketorolac, as well as the cholesterol-lowering agent atorvastatin.[1] Methyl 4-ethyl-1H-pyrrole-3-carboxylate is a valuable building block, offering multiple sites for derivatization to generate novel compounds with potentially enhanced biological activity or material properties.
This guide provides a detailed overview of key derivatization reactions for this compound, complete with mechanistic insights and step-by-step protocols. The methodologies described herein are designed to be robust and adaptable, providing researchers in drug discovery and chemical synthesis with the tools to explore the chemical space around this versatile pyrrole core.
N-Alkylation: Modifying the Pyrrole Nitrogen
The nitrogen atom of the pyrrole ring is a primary site for functionalization. N-alkylation is a fundamental transformation that allows for the introduction of various alkyl groups, which can significantly influence the molecule's polarity, solubility, and biological interactions.
Scientific Rationale and Mechanistic Insight
The N-H proton of the pyrrole ring is weakly acidic and can be removed by a suitable base to generate a nucleophilic pyrrolide anion. This anion then readily undergoes a nucleophilic substitution reaction (typically SN2) with an alkyl halide or other electrophilic alkylating agent to form the N-alkylated product.[3][4] The choice of base and solvent is critical for efficient deprotonation and subsequent alkylation, with common systems including potassium hydroxide in dimethyl sulfoxide (DMSO) or sodium hydride in tetrahydrofuran (THF).[5]
Caption: Workflow for the N-alkylation of the pyrrole ring.
Experimental Protocol: N-Benzylation
This protocol describes the N-benzylation of this compound as a representative example.
Materials:
-
This compound
-
Potassium hydroxide (KOH), powdered
-
Benzyl bromide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMSO, add powdered potassium hydroxide (1.5 eq) at room temperature.
-
Stir the mixture for 30 minutes to ensure complete deprotonation.
-
Slowly add benzyl bromide (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl pyrrole derivative.
| Reagent/Solvent | Role | Rationale for Choice |
| Potassium hydroxide (KOH) | Base | A strong base capable of deprotonating the pyrrole N-H. Powdered form increases surface area and reactivity. |
| Dimethyl sulfoxide (DMSO) | Solvent | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. |
| Benzyl bromide | Alkylating Agent | A reactive electrophile for introducing the benzyl group. |
N-Acylation: Introducing Carbonyl Functionality
N-acylation introduces a carbonyl group directly attached to the pyrrole nitrogen. This transformation is valuable for synthesizing amides and can also serve as a protecting group strategy.
Scientific Rationale and Mechanistic Insight
Similar to N-alkylation, N-acylation proceeds via the formation of the pyrrolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reaction is typically rapid and high-yielding. In some cases, direct acylation can occur without a strong base, particularly with highly reactive acylating agents.
Sources
Experimental procedure for N-alkylation of "Methyl 4-ethyl-1H-pyrrole-3-carboxylate"
An Application Note for Drug Development Professionals
Protocol for the Selective N-Alkylation of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
Abstract
N-substituted pyrroles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrrole nitrogen provides a critical vector for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive, field-tested protocol for the N-alkylation of this compound, a versatile intermediate in drug synthesis. We delve into the mechanistic rationale behind the procedural choices, offering a robust, self-validating system for researchers in synthetic and medicinal chemistry. The primary protocol detailed is a classical deprotonation-alkylation sequence, chosen for its reliability, scalability, and broad applicability.
Introduction: The Significance of N-Alkylated Pyrroles
The pyrrole ring is a fundamental heterocyclic motif found in a vast array of natural products and pharmaceuticals.[1] The ability to selectively introduce substituents onto the pyrrole nitrogen (N-alkylation) is a cornerstone of analog synthesis in drug discovery programs. This modification directly influences the steric and electronic properties of the molecule, impacting its interaction with biological targets and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The target substrate, this compound, possesses an electron-withdrawing ester group, which enhances the acidity of the N-H proton (pKa ≈ 17.5 for unsubstituted pyrrole), facilitating its removal by a suitable base.[2]
Core Principles and Mechanistic Rationale
The N-alkylation of pyrroles is most commonly achieved via a mechanism analogous to the Williamson ether synthesis.[3][4] The process involves two key steps:
-
Deprotonation: The pyrrole N-H proton is abstracted by a strong base to form a nucleophilic pyrrolide anion. The choice of base is critical. Strong bases like sodium hydride (NaH) are ideal as they produce a non-nucleophilic byproduct (H₂ gas), preventing side reactions.[2] The resulting sodium pyrrolide exists as a salt with a highly ionic N-Na bond, which favors subsequent alkylation on the nitrogen atom.[2]
-
Nucleophilic Substitution (Sₙ2): The pyrrolide anion attacks an electrophilic alkylating agent, typically a primary or secondary alkyl halide (or sulfonate), in a bimolecular nucleophilic substitution (Sₙ2) reaction.[3] This step forms the new N-C bond.
The regioselectivity (N- vs. C-alkylation) is a key consideration. Using bases with ionic character like NaH or KH in polar aprotic solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) strongly favors the desired N-alkylation.[2][5]
Chemical Reaction Mechanism
Below is a diagram illustrating the N-alkylation mechanism.
Caption: General mechanism for N-alkylation of pyrrole.
Detailed Experimental Protocol
This protocol describes the N-methylation of this compound using iodomethane as a representative alkylating agent. The principles can be readily adapted for other primary alkyl halides.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercial | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercial | Handle with extreme care under inert gas; reacts violently with water. |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Use a freshly opened bottle or from a solvent purification system. |
| Iodomethane (CH₃I) | ≥99.5%, stabilized | Commercial | Toxic and volatile. Handle in a fume hood. |
| Diethyl Ether (Et₂O) | ACS Grade | Commercial | For extraction. |
| Saturated Ammonium Chloride (NH₄Cl) solution | ACS Grade | Lab-prepared | For quenching. |
| Brine (Saturated NaCl solution) | ACS Grade | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercial | For reaction monitoring. |
| Round-bottom flasks, magnetic stirrer, syringes | N/A | Standard lab supply | Ensure all glassware is oven-dried before use. |
| Inert Gas System (Nitrogen or Argon) | High Purity | N/A | Essential for handling NaH and maintaining anhydrous conditions. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for N-alkylation.
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq., e.g., 1.67 g, 10 mmol) and anhydrous DMF (e.g., 50 mL) to an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in oil, e.g., 0.48 g, 12 mmol) in small portions.
-
Expert Insight: Adding NaH in portions prevents a sudden exotherm and excessive foaming from hydrogen evolution. A 20% excess of base ensures complete deprotonation of the pyrrole.
-
-
Stir the resulting suspension at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a clear solution or a fine suspension indicates the formation of the sodium pyrrolide.
-
Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (e.g., iodomethane, 1.1 eq., 0.69 mL, 11 mmol) dropwise via syringe over 5-10 minutes.
-
Expert Insight: A slight excess of the alkylating agent drives the reaction to completion. Adding it slowly at 0 °C helps to control any potential exotherm.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Suggested eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (e.g., 20 mL).
-
Trustworthiness Check: Quenching with saturated NH₄Cl safely neutralizes any unreacted NaH and protonates the pyrrolide anion if any remains, preventing violent reactions upon exposure to water.
-
-
Transfer the mixture to a separatory funnel and dilute with water (e.g., 50 mL) and diethyl ether (or ethyl acetate, e.g., 50 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.
-
Isolation: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure N-alkylated product.[6]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the new N-alkyl group and the disappearance of the N-H proton signal.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretching frequency present in the starting material.
Alternative N-Alkylation Methodologies
While the NaH/alkyl halide method is robust, certain substrates or functional groups may warrant alternative approaches.
-
Mitsunobu Reaction: This method is ideal for alkylating with primary or secondary alcohols.[7][8] The reaction of the pyrrole with an alcohol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can provide the N-alkylated product, often with inversion of stereochemistry at the alcohol carbon.[8][9] However, pyrroles can be poor substrates for this reaction due to the pKa of the N-H bond, though electron-withdrawing groups can facilitate it.[7]
-
Phase-Transfer Catalysis (PTC): For large-scale synthesis, PTC offers a practical alternative. This method uses a biphasic system (e.g., toluene/water) with a base like NaOH or K₂CO₃ and a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB).[10][11][12] The catalyst transports the pyrrolide anion into the organic phase to react with the alkyl halide. This approach avoids the need for anhydrous solvents and pyrophoric bases.[12]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient base; inactive NaH; poor quality solvent. | Use a fresh bottle of NaH. Ensure solvent is truly anhydrous. Increase equivalents of base and/or alkylating agent slightly. Extend reaction time. |
| Low Yield | Incomplete deprotonation; side reactions (e.g., C-alkylation); loss during work-up. | Ensure complete deprotonation before adding the alkyl halide. Use a more polar solvent like DMF to favor N-alkylation. Be meticulous during extraction. |
| Multiple Products | Competing C-alkylation; reaction with ester group. | Ensure a highly ionic counter-ion (Na⁺, K⁺) and a polar aprotic solvent.[2] Use milder conditions (lower temperature) if the ester is reactive. |
Conclusion
The N-alkylation of this compound is a crucial transformation for generating diverse molecular libraries in drug discovery. The detailed protocol using sodium hydride and an alkyl halide provides a reliable and high-yielding pathway to the desired products. By understanding the underlying mechanism and the critical parameters controlling the reaction, researchers can confidently and efficiently synthesize key N-alkylated pyrrole intermediates for the advancement of their research programs.
References
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available from: [Link]
-
Caprioglio, D. et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega. Available from: [Link]
-
Karimov, R. R. et al. (2017). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. Available from: [Link]
-
White, A. W. et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available from: [Link]
-
Groves, J. K. et al. (1973). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses. Available from: [Link]
-
ResearchGate. Scheme 2. N-Alkylation of Pyrrole a. Available from: [Link]
-
Marzo, L. et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Journal of the American Chemical Society. Available from: [Link]
-
Wikipedia. Pyrrole. Available from: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. On the Protonation and Deuteration of Pyrroles. Available from: [Link]
-
Ye, F. et al. (2007). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Available from: [Link]
-
LibreTexts, Chemistry. Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Available from: [Link]
-
Wang, Y-N. et al. (2021). Asymmetric Synthesis of N–N Axially Chiral Compounds by Phase-Transfer-Catalyzed Alkylations. Organic Letters. Available from: [Link]
-
ResearchGate. Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Available from: [Link]
-
Pearson. Two different Williamson ether syntheses can be used to make the.... Available from: [Link]
-
Kumar, S. et al. (2017). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis. Available from: [Link]
-
Aiello, A. et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules. Available from: [Link]
-
ResearchGate. N-Alkylation of indole and pyrroles in dimethyl sulphoxide. Available from: [Link]
-
Le, T. N. et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules. Available from: [Link]
-
Jiao, L. & Bach, T. Regioselective Direct C–H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. Available from: [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
ResearchGate. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Available from: [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]
-
National Institutes of Health. Phase-Transfer-Catalyzed Alkylation of Hydantoins. Available from: [Link]
-
ACS Green Chemistry Institute. Phase Transfer Catalysis. Available from: [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Chemical Synthesis Database. ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
The Strategic Role of Substituted Pyrroles in Kinase Inhibition: A Guide to the Synthesis of Sunitinib Utilizing a Pyrrole Carboxylate Building Block
Introduction: The Pyrrole Scaffold as a Privileged Motif in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pyrrole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of numerous therapeutic agents, including antibiotics, anti-inflammatory drugs, and notably, kinase inhibitors.[1] Kinases, a class of enzymes that catalyze the transfer of phosphate groups to proteins, are fundamental regulators of cellular processes.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.[2]
This guide focuses on the practical application of substituted pyrrole carboxylates, specifically highlighting the synthetic utility of a close analogue to Methyl 4-ethyl-1H-pyrrole-3-carboxylate , in the construction of potent kinase inhibitors. While direct synthetic routes employing this compound in prominent kinase inhibitors are not extensively documented in publicly accessible literature, a structurally similar and commercially available analogue, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate , serves as a crucial starting material for the synthesis of the FDA-approved multi-targeted tyrosine kinase inhibitor, Sunitinib .[3]
Sunitinib is a powerful therapeutic agent used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[4] Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby disrupting tumor angiogenesis and proliferation.[5]
This document will provide a detailed, scientifically grounded protocol for the synthesis of Sunitinib, using it as a representative example to showcase the strategic importance of pyrrole-based building blocks in the development of targeted cancer therapies. We will delve into the causality behind the experimental choices, provide a comprehensive understanding of the biological context, and equip researchers with the necessary knowledge to apply these principles in their own drug discovery endeavors.
Physicochemical and Safety Profile of a Representative Pyrrole Building Block
Before embarking on synthetic protocols, it is imperative to understand the properties and handling requirements of the core chemical scaffold. Here, we present the data for Ethyl 4-methyl-1H-pyrrole-3-carboxylate , a close structural analogue to our topic molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [6] |
| Molecular Weight | 153.18 g/mol | [6] |
| Appearance | Solid | [7] |
| IUPAC Name | ethyl 4-methyl-1H-pyrrole-3-carboxylate | [6] |
| CAS Number | 2199-49-7 | [6] |
Safety and Handling:
Substituted pyrroles, including Ethyl 4-methyl-1H-pyrrole-3-carboxylate, require careful handling in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Synthetic Protocol: The Multi-Step Synthesis of Sunitinib
The synthesis of Sunitinib is a multi-step process that beautifully illustrates the chemical transformations required to build a complex drug molecule from relatively simple starting materials. The journey begins with the construction of the core pyrrole intermediate, which is then elaborated and finally coupled with an oxindole moiety.
Part 1: Synthesis of the Key Intermediate: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
This pivotal intermediate is prepared from its corresponding ethyl ester. The rationale for this initial step is to hydrolyze the ester to a carboxylic acid, which is then activated for subsequent amidation.
Protocol 1: Hydrolysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate [8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of methanol and water.[8][9]
-
Base Addition: Slowly add a solution of potassium hydroxide (KOH) to the stirred reaction mixture.[8][9] The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient for complete hydrolysis, typically monitored by thin-layer chromatography (TLC). The elevated temperature accelerates the rate of the saponification reaction.
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3.[8] This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with distilled water to remove any remaining salts, and dry under vacuum to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a solid.[8]
Part 2: Assembly of the Sunitinib Backbone
With the key pyrrole intermediate in hand, the next stages involve amidation and a final condensation reaction to construct the Sunitinib molecule.
Protocol 2: Synthesis of Sunitinib [4]
-
Amidation: The carboxylic acid group of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is converted to an amide. This is typically achieved by reacting the carboxylic acid with N,N-diethyl-1,2-ethanediamine in the presence of a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl).[4] The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
-
Condensation: The resulting amide is then condensed with 5-fluoro-1,3-dihydro-2H-indol-2-one in a suitable solvent, such as ethanol or methanol, with a catalytic amount of a base like pyrrolidine.[4] This Knoevenagel-type condensation reaction forms the characteristic enamine linkage of Sunitinib.
-
Purification: The crude Sunitinib base is then purified by recrystallization or column chromatography to obtain the final product with high purity.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Sunitinib.
Caption: Synthetic workflow for Sunitinib.
Biological Context: Targeting the VEGFR Signaling Pathway
Sunitinib exerts its potent anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A primary target of Sunitinib is the Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases.[5]
The VEGFR Signaling Cascade:
-
Ligand Binding: The signaling cascade is initiated when Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR) on the surface of endothelial cells.[5]
-
Receptor Dimerization and Autophosphorylation: This binding event induces the dimerization of VEGFRs and the subsequent autophosphorylation of specific tyrosine residues in their intracellular domains.
-
Recruitment of Signaling Proteins: The phosphorylated tyrosine residues serve as docking sites for a host of intracellular signaling proteins containing SH2 domains.
-
Downstream Signaling: This leads to the activation of multiple downstream signaling pathways, including:
-
The Ras/Raf/MEK/ERK pathway: Primarily involved in cell proliferation and survival.
-
The PI3K/Akt pathway: A critical regulator of cell survival, growth, and metabolism.
-
The PLCγ/PKC pathway: Which plays a role in cell migration and permeability.
-
The culmination of these signaling events is the promotion of endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.
Mechanism of Inhibition by Sunitinib:
Sunitinib functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the VEGFR kinase domain, preventing the binding of ATP and thereby inhibiting the autophosphorylation of the receptor.[10] This blockade of the initial step in the signaling cascade effectively shuts down all downstream pro-angiogenic signals, leading to an inhibition of tumor blood vessel formation, which in turn restricts tumor growth and metastasis.[10]
Visualizing the VEGFR Signaling Pathway and Sunitinib's Point of Intervention
Caption: VEGFR signaling and Sunitinib's inhibitory action.
Conclusion
The strategic use of substituted pyrrole carboxylates, as exemplified by the synthesis of Sunitinib, underscores the importance of this heterocyclic scaffold in the development of life-saving kinase inhibitors. By understanding the underlying principles of their synthesis and their mechanism of action, researchers can continue to innovate and develop new generations of targeted therapies for a wide range of diseases. The protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of medicinal chemistry.
References
-
PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (2016). Molecules. Retrieved from [Link]
- US Patent Application Publication No. US 2011/0092717 A1. (2011). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
- Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). OncoTargets and therapy, 1, 1–9.
- An improved synthesis of sunitinib malate via a solvent-free decarboxyl
- Aparicio-Gallego, G., Blanco, M. Á., & Rayego-Mateos, S. (2011). New insights into molecular mechanisms of sunitinib-associated side effects. Molecular cancer therapeutics, 10(12), 2215–2223.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
- WO Patent Application No. WO/2020/178175. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Synapse. (2024). What is the mechanism of Sunitinib Malate?. Patsnap. Retrieved from [Link]
- Metwally, A. M. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 29(33), 5521-5544.
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Google Patents. (n.d.). Process for preparation of sunitinib malate and salts thereof.
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2022). RSC Medicinal Chemistry.
-
ResearchGate. (n.d.). Sunitinib's mechanism of action. Sunitinib is an inhibitor for various.... Retrieved from [Link]
- (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one. (2008). Acta Crystallographica Section E: Structure Reports Online.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules.
-
Wikipedia. (n.d.). Sunitinib. Retrieved from [Link]
Sources
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 5. Sunitinib - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: "Methyl 4-ethyl-1H-pyrrole-3-carboxylate" as a Versatile Scaffold for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to utilizing "Methyl 4-ethyl-1H-pyrrole-3-carboxylate" as a foundational scaffold for the development of novel therapeutic agents. This document outlines the synthetic rationale, key derivatization strategies, and detailed protocols for evaluating the biological activity of compounds derived from this promising core structure. The focus is on two high-potential therapeutic areas: oncology, specifically through kinase inhibition, and infectious diseases, as novel antibacterial agents.
The "this compound" Scaffold: A Privileged Starting Point
The pyrrole ring is a ubiquitous motif in biologically active compounds, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its electron-rich nature and hydrogen bonding capabilities allow for diverse interactions with biological targets. The "this compound" scaffold offers a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns:
-
Tunable Substitution: The pyrrole ring presents multiple positions (N1, C2, and C5) for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
-
Established Bioactivity: Pyrrole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[2][4] This established history of bioactivity reduces the initial risk in a drug discovery program.
-
Structural Versatility: The carboxylate group at the C3 position serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and reduction, enabling the rapid generation of diverse compound libraries. The ethyl group at the C4 position provides a lipophilic substituent that can be explored for interactions with hydrophobic pockets in target proteins.
Synthesis of the Core Scaffold and Key Derivatives
A robust and scalable synthesis of the "this compound" core is essential for any drug discovery program. The Paal-Knorr synthesis is a classic and reliable method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds.[5][6][7]
Proposed Synthesis of this compound
Reaction Scheme:
Caption: Paal-Knorr synthesis of the target scaffold.
Protocol 1: Paal-Knorr Synthesis of this compound
Materials:
-
Methyl 3-formylpentanoate (or a suitable precursor to the required 1,4-dicarbonyl)
-
Ammonia source (e.g., ammonium acetate, ammonia in ethanol)
-
Glacial acetic acid (as catalyst and solvent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the 1,4-dicarbonyl precursor in glacial acetic acid, add a molar excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure this compound.
Key Derivatization Strategies
The true potential of this scaffold lies in its functionalization. The following workflow illustrates key derivatization points to generate a focused library of compounds for biological screening.
Caption: Inhibition of RTK signaling pathways. [8]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized pyrrole derivatives against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In the wells of the microplate, add the test compound dilutions. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Interpretation:
| Compound ID | Target Kinase | IC50 (nM) |
| Pyrrole-A-001 | VEGFR2 | 150 |
| Pyrrole-A-002 | VEGFR2 | 25 |
| Pyrrole-B-001 | PDGFRβ | 300 |
| Pyrrole-B-002 | PDGFRβ | 45 |
| Sunitinib | VEGFR2 | 10 |
| Sunitinib | PDGFRβ | 8 |
Therapeutic Application II: Antibacterial Agents
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. [4]Pyrrole-containing compounds have shown promising antibacterial activity, with some derivatives targeting essential bacterial enzymes like DNA gyrase. [9]
Rationale for Targeting Bacterial Enzymes
The "this compound" scaffold can be elaborated to mimic the binding of natural substrates to essential bacterial enzymes. Modifications to the N1, C2, and C5 positions, as well as the C3-carboxylate, can be explored to optimize interactions with the target enzyme and to enhance cell wall penetration.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [10][11]This broth microdilution method is a standard for determining the in vitro potency of new antibacterial compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (37 °C)
Procedure:
-
Prepare a 2-fold serial dilution of the test compounds in CAMHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Interpretation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Pyrrole-C-001 | 4 | >64 |
| Pyrrole-C-002 | 1 | 32 |
| Pyrrole-D-001 | 8 | >64 |
| Pyrrole-D-002 | 2 | 16 |
| Ciprofloxacin | 0.25 | 0.015 |
Conclusion and Future Directions
The "this compound" scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. Its synthetic tractability and the established biological relevance of the pyrrole core provide a solid foundation for medicinal chemistry programs targeting a range of diseases. The protocols outlined in these application notes provide a framework for the synthesis, derivatization, and biological evaluation of compounds based on this scaffold. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial next steps in realizing the full therapeutic potential of this exciting chemical space.
References
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015).
- Iordache, F., Bîcu, E., & Mangalagiu, I. I. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873.
- Toja, E., DePaoli, A., Tuan, G., & Barone, D. (1987). 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. A new class of potential antifungal agents. European journal of medicinal chemistry, 22(1), 35-41.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Pelaseyed, T., Almeida, F., & Bretscher, A. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(18), e2541.
- Ciobanu, A. M., Bîcu, E., & Mangalagiu, I. I. (2024). Pyrrolamides are potential antibacterial compounds that target DNA gyrase. International Journal of Molecular Sciences, 25(23), 12873.
- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518.
- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
- Organic Syntheses. (1971). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 51, 107.
- SEAQIM. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
- Wikipedia. (2023). Paal–Knorr synthesis.
- ResearchGate. (2024).
- Chiang, C. C., & Lee, C. T. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Therapy & Diagnosis, 1(1).
- Yildirim, I., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
- Al-Sanea, M. M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Fungi, 7(10), 841.
- Google Patents. (2013). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
- protocols.io. (2023). In vitro kinase assay.
- Nature Protocols. (2024).
- Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.
- Norman, P. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ACS Medicinal Chemistry Letters, 1(4), 154-158.
- YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- Palmer, B. D., et al. (2006). 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione inhibitors of the checkpoint kinase Wee1. Structure-activity relationships for chromophore modification and phenyl ring substitution. Journal of Medicinal Chemistry, 49(14), 4333-4344.
- El-Gohary, N. S., & Shaaban, M. I. (2016). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Molecules, 21(8), 1018.
- BMG LABTECH. (2020). Kinase assays.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Bio-protocol. (2023). 4.2.
- Wee, P., & Wang, Z. (2017).
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
- ChemicalBook. (n.d.).
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105833.
- ResearchGate. (2017).
- BenchChem. (2025).
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. scispace.com [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate: An Application Note and Laboratory Protocol
This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and materials science. The synthesis is approached via a modified Hantzsch pyrrole synthesis, a classic and versatile method for the formation of the pyrrole ring. This guide details the underlying chemical principles, step-by-step protocols for the preparation of key intermediates, and the final cyclization to the target compound.
Introduction and Significance
Substituted pyrroles are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and natural products. The specific substitution pattern on the pyrrole ring dictates its physicochemical properties and biological activity. This compound serves as a valuable building block in the synthesis of more complex molecules, where the ethyl and methyl carboxylate groups offer sites for further functionalization. The strategic placement of these groups makes it a desirable intermediate in drug discovery programs and for the development of novel organic materials.
This application note provides a reliable and reproducible method for the synthesis of this compound, starting from readily available commercial reagents. The chosen synthetic route, a variation of the Hantzsch pyrrole synthesis, is well-established for the preparation of substituted pyrroles and offers a straightforward approach for laboratory-scale production.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process, culminating in a Hantzsch-type cyclization. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of Precursors
Methyl 3-aminocrotonate from Methyl Acetoacetate
The first key intermediate, methyl 3-aminocrotonate, is prepared by the ammonolysis of methyl acetoacetate. This reaction involves the nucleophilic attack of ammonia on the keto-carbonyl group of the β-ketoester, followed by dehydration to form the enamine.
Protocol 1: Synthesis of Methyl 3-aminocrotonate [1][2][3][4]
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Methyl Acetoacetate | 116.12 | 1.076 | 23.22 g (21.58 mL) | 0.20 |
| Methanol | 32.04 | 0.792 | 40 mL | - |
| Ammonia (gas) | 17.03 | - | excess | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add methyl acetoacetate (0.20 mol) and methanol (40 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly bubble anhydrous ammonia gas through the stirred solution. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Continue the addition of ammonia until the solution is saturated and a white precipitate begins to form.
-
Once precipitation starts, stop the ammonia flow and seal the flask.
-
Allow the reaction mixture to stand at 0-5 °C overnight to complete the crystallization.
-
Collect the white crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield methyl 3-aminocrotonate. The expected yield is 75-85%.
2-Bromobutanal from Butanal
The second key intermediate, 2-bromobutanal, is synthesized by the α-bromination of butanal. This reaction proceeds via an enol or enolate intermediate and requires careful control of the reaction conditions to avoid over-bromination.
Protocol 2: Synthesis of 2-Bromobutanal
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Butanal | 72.11 | 0.804 | 14.42 g (17.94 mL) | 0.20 |
| Dioxane | 88.11 | 1.034 | 50 mL | - |
| Bromine | 159.81 | 3.119 | 31.96 g (10.25 mL) | 0.20 |
Procedure:
-
In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve butanal (0.20 mol) in dioxane (50 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add bromine (0.20 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until the red-brown color of bromine disappears.
-
The crude 2-bromobutanal solution is typically used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation, but it is often unstable and prone to decomposition upon heating.
Part 2: Hantzsch Pyrrole Synthesis of the Target Compound
The final step involves the condensation of the two prepared intermediates, methyl 3-aminocrotonate and 2-bromobutanal, in a Hantzsch-type reaction to form the desired pyrrole ring.
Reaction Mechanism
The Hantzsch pyrrole synthesis is a multi-component reaction that proceeds through a series of condensation and cyclization steps. The generally accepted mechanism involves:[5]
-
Alkylation: The enamine (methyl 3-aminocrotonate) acts as a nucleophile and attacks the electrophilic carbon of the α-haloaldehyde (2-bromobutanal).
-
Cyclization: The resulting intermediate undergoes an intramolecular condensation, where the amino group attacks one of the carbonyl groups to form a five-membered ring.
-
Dehydration: The cyclic intermediate then eliminates a molecule of water to form the aromatic pyrrole ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN114644567A - Preparation method of methyl 3-aminocrotonate - Google Patents [patents.google.com]
- 3. JPH0285237A - Production of methyl 3- aminocrotanate - Google Patents [patents.google.com]
- 4. FR2632303A1 - PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
Document ID: TSC-CHEM-PYRROLE-03C4E-V1
Last Updated: January 24, 2026
Introduction
Methyl 4-ethyl-1H-pyrrole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its successful synthesis with high yield and purity is crucial for downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges encountered during its synthesis. We will focus on the widely-used Hantzsch pyrrole synthesis, a reliable method for constructing highly substituted pyrroles.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of substituted pyrroles like this compound.
Q1: What are the primary synthetic routes for this target molecule?
A1: The most prominent and versatile method for synthesizing polysubstituted pyrrole-3-carboxylates is the Hantzsch Pyrrole Synthesis .[2] This multicomponent reaction involves the condensation of a β-ketoester (e.g., methyl acetoacetate), an α-haloketone (e.g., α-chloro- or α-bromobutanone), and an ammonia source.[1] Another classical approach is the Paal-Knorr Synthesis , which condenses a 1,4-dicarbonyl compound with ammonia or a primary amine.[3][4] However, for the specific substitution pattern of this compound, the Hantzsch synthesis is generally more direct and utilizes more readily available starting materials.
Q2: Which synthetic route typically offers the best yield and scalability?
A2: The Hantzsch synthesis is often preferred for its operational simplicity and the accessibility of its precursors. While traditional yields can be moderate (30-60%) due to side reactions, modern variations and careful optimization of reaction conditions can significantly improve outcomes.[1] The Paal-Knorr synthesis can also provide good to excellent yields but may require the synthesis of a specific 1,4-dicarbonyl precursor, which can add steps to the overall process.[5] For industrial-scale production, the Hantzsch route is often more cost-effective.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
α-Haloketones: The α-haloketone starting materials (e.g., 2-bromobutanone) are lachrymatory (tear-inducing) and alkylating agents. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ammonia: Concentrated ammonia solutions are corrosive and have pungent fumes. Ensure adequate ventilation and wear appropriate PPE.
-
Solvents: Organic solvents like ethanol or DMF are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Reaction Exotherm: The initial condensation can be exothermic. For larger-scale reactions, consider adding reagents portion-wise or with external cooling to maintain temperature control.
Part 2: Troubleshooting Guide for Hantzsch Synthesis
This guide is designed to diagnose and solve specific problems you may encounter during the Hantzsch synthesis of this compound.
Problem 1: Consistently Low or No Product Yield
| Probable Cause | Suggested Solution & Scientific Rationale |
| Impure Starting Materials | Solution: Verify the purity of your starting materials. Distill liquid reagents like methyl acetoacetate and the α-haloketone if they are old or discolored. Rationale: The Hantzsch synthesis is sensitive to impurities. Aldehyd impurities in the α-haloketone can lead to unwanted side reactions. The β-ketoester can hydrolyze over time, reducing its effective concentration. |
| Incorrect Stoichiometry | Solution: Use a slight excess (1.1 to 1.2 equivalents) of the ammonia source to ensure the complete consumption of the limiting carbonyl reagents. Rationale: The reaction mechanism involves the formation of an enamine intermediate from the β-ketoester and ammonia.[1] Ensuring a sufficient concentration of ammonia drives this equilibrium forward, maximizing the formation of the key intermediate required for the subsequent alkylation and cyclization. |
| Suboptimal Reaction Temperature | Solution: Maintain a reaction temperature between 60-85 °C.[1] Monitor the internal temperature of the reaction, not just the heating mantle setting. Rationale: Temperatures that are too low will result in a sluggish reaction rate. Excessively high temperatures can promote the formation of side products, such as furan derivatives via the competing Feist-Bénary synthesis, or lead to the decomposition of intermediates.[1] |
| Insufficient Reaction Time | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. Continue heating until the limiting starting material is consumed. Rationale: Multicomponent reactions often require sufficient time for all sequential steps (enamine formation, alkylation, cyclization, dehydration) to reach completion. Visual inspection is not a reliable indicator of reaction completion. |
Problem 2: Significant Formation of Side Products
| Probable Cause | Suggested Solution & Scientific Rationale |
| Furan Formation (Feist-Bénary Side Product) | Solution: Ensure a sufficient excess of the ammonia source and maintain a slightly basic to neutral pH. Rationale: The Feist-Bénary furan synthesis is a competing pathway where the enolate of the β-ketoester directly attacks the α-haloketone.[1] The presence of ammonia favors the formation of the enamine intermediate, which is crucial for the pyrrole pathway, thereby outcompeting the furan synthesis pathway. |
| Polymerization/Dark Tar Formation | Solution: 1. Degas the solvent before use. 2. Consider running the reaction under an inert atmosphere (Nitrogen or Argon). Rationale: Pyrroles, especially under acidic or oxidative conditions, can be susceptible to polymerization. While the Hantzsch reaction is generally robust, removing oxygen can minimize oxidative side reactions that lead to the formation of colored, high-molecular-weight impurities. |
| Formation of Isomeric Pyrroles | Solution: This is generally not an issue in this specific synthesis due to the defined regiochemistry of the Hantzsch reaction. Rationale: The mechanism dictates a regioselective C-alkylation of the enamine intermediate at the β-position by the α-halocarbonyl.[1] This ensures a specific and predictable arrangement of substituents on the final pyrrole ring. |
Problem 3: Difficulty in Product Purification
| Probable Cause | Suggested Solution & Scientific Rationale |
| Oily Product That Won't Crystallize | Solution: 1. After aqueous workup, ensure the organic extract is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄). 2. Purify via flash column chromatography on silica gel.[6] 3. If the product is still an oil, attempt trituration with a cold non-polar solvent like hexane or pentane to induce crystallization. Rationale: Residual water or solvent can inhibit crystallization. Chromatography is effective at removing both polar and non-polar impurities that may be acting as crystallization inhibitors. |
| Co-eluting Impurities in Chromatography | Solution: Adjust the polarity of your eluent system. Try adding a small percentage (~1%) of triethylamine to the eluent. Rationale: The pyrrole NH group is weakly acidic and can interact strongly with the acidic silica gel, causing streaking and poor separation. Adding a basic modifier like triethylamine deactivates the acidic sites on the silica, leading to sharper peaks and better separation. |
| Product Darkens Upon Standing | Solution: Store the purified product under an inert atmosphere, protected from light, and at a low temperature. Rationale: Pyrroles can be sensitive to air and light, leading to gradual oxidation and discoloration.[7] Proper storage is essential to maintain the purity and integrity of the final compound. |
Part 3: Data & Protocols
Comparative Table of Synthesis Conditions
The following table summarizes typical conditions for related pyrrole syntheses, providing a baseline for optimization.
| Parameter | Hantzsch Synthesis | Paal-Knorr Synthesis |
| Precursors | β-Ketoester, α-Haloketone, Ammonia | 1,4-Dicarbonyl Compound, Amine/Ammonia |
| Typical Solvent | Ethanol, Acetic Acid, DMF | Protic Solvents, sometimes neat |
| Catalyst | Often self-catalyzed or base-promoted | Protic or Lewis Acids[4] |
| Temperature | 60 - 85 °C[1] | Room Temp. to Reflux |
| Reported Yields | 30 - 99% (method dependent)[1] | >60% (often very high)[5][8] |
| Key Advantage | Readily available starting materials | High yields, clean reactions |
Experimental Protocol: Hantzsch Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Methyl acetoacetate
-
2-Bromobutanone
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl acetoacetate (1.0 eq) and ethanol.
-
Ammonia Addition: To the stirred solution, add aqueous ammonia (1.2 eq). Stir for 15 minutes at room temperature to facilitate the formation of the enamine intermediate.
-
Haloketone Addition: Slowly add 2-bromobutanone (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Dilute the residue with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[6]
Part 4: Visualizations
Reaction Mechanism and Troubleshooting Logic
The following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Hantzsch pyrrole synthesis reaction pathway.
Caption: Troubleshooting workflow for synthesis optimization.
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 452-463. Retrieved from [Link]
-
Roomi, M. W. (2014). The Hantzsch pyrrole synthesis. ResearchGate. Retrieved from [Link]
-
Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis [Table]. Retrieved from [Link]
-
YouTube. (2020, January 6). Pyrrole preparation from Muccic acid and Furan: Complete mechanistic description. Retrieved from [Link]
-
Clarke, C. J., et al. (2016). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal, 22(39), 13974-13978. Retrieved from [Link]
- Google Patents. (n.d.). CN102875518A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Chen, Y.-Y., et al. (2024). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Retrieved from [Link]
-
MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), m1778. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-ethyl-1H-pyrrole-3-carboxylate. It is designed to address common challenges and provide robust, field-proven solutions to ensure the high purity of the final compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
1. Low Yield After Initial Work-up
-
Question: I've completed the synthesis of this compound, but after the initial extraction and solvent removal, my crude yield is significantly lower than expected. What could be the cause?
-
Answer: Low crude yield can stem from several factors during the reaction and work-up. A primary consideration is the stability of the pyrrole ring, which can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition.[1] During the work-up, ensure that any aqueous washes are neutral or slightly basic. Overly acidic conditions can lead to side reactions or degradation of the desired product. Another potential issue is incomplete extraction. Ensure that the organic solvent used for extraction is appropriate for the polarity of the product and that a sufficient volume and number of extractions are performed to recover the compound from the aqueous layer.
2. Persistent Colored Impurities in the Crude Product
-
Question: My crude this compound is a dark oil or solid, and the color persists even after initial purification attempts. How can I remove these colored impurities?
-
Answer: Pyrrole derivatives are known to be susceptible to oxidation, which can form highly colored polymeric impurities.[2] Exposure to air and light can accelerate this process. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during concentration steps where the temperature is elevated. For purification, column chromatography on silica gel is often effective at removing these baseline impurities.[3][4][5] A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will typically allow for the separation of the less polar product from the more polar, colored impurities.
3. Difficulty in Achieving High Purity by Recrystallization
-
Question: I've attempted to recrystallize my this compound, but I'm either getting an oil back or the purity isn't improving significantly. What am I doing wrong?
-
Answer: Successful recrystallization depends heavily on the choice of solvent and the presence of impurities that may inhibit crystal formation.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. You may need to screen a variety of solvents or solvent mixtures. For pyrrole carboxylates, common solvents for recrystallization include ethanol, methanol, ethyl acetate/hexane, or dichloromethane/hexane.
-
Oiling Out: If the compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your impure compound. In this case, try a lower-boiling point solvent or a solvent mixture.
-
Co-eluting Impurities: If the purity is not improving, it's likely that the impurities have similar solubility properties to your desired product. In this scenario, column chromatography is the recommended next step to separate compounds with different polarities.
-
4. Product Decomposition on Silica Gel Column Chromatography
-
Question: I'm trying to purify my compound using silica gel chromatography, but I'm observing streaking on the TLC plate and recovering a lower-than-expected yield of the desired product. I suspect it's decomposing on the column. What can I do?
-
Answer: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds like pyrroles. There are a few strategies to mitigate this:
-
Neutralized Silica: You can use silica gel that has been treated with a base, such as triethylamine. A common practice is to add a small percentage (e.g., 1%) of triethylamine to the eluent. This will neutralize the acidic sites on the silica and minimize decomposition.
-
Alumina Chromatography: As an alternative to silica gel, you can use alumina (basic or neutral) as the stationary phase. The choice between basic and neutral alumina will depend on the stability of your compound.
-
Flash Chromatography: To minimize the time the compound spends on the stationary phase, employ flash column chromatography, which uses pressure to accelerate the separation.[5][6]
-
Frequently Asked Questions (FAQs)
1. What is the best method for purifying this compound?
The most appropriate purification method depends on the scale of the reaction and the nature of the impurities. For small-scale purification and removal of polar impurities, column chromatography is generally the most effective method.[3][4] For larger quantities where the crude product is relatively pure, recrystallization can be a more efficient technique for achieving high purity.[7][8][9][10]
2. What are the expected physical properties of pure this compound?
Pure this compound is typically a white to off-white solid or crystalline material.[7][8][9][10] Any significant coloration (e.g., yellow, brown, or black) is indicative of impurities.
3. How should I store the purified compound?
Due to the potential for oxidation and degradation, it is recommended to store the purified this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). Storing it in a cool, dark place, such as a refrigerator or freezer, will also help to prolong its shelf life.
4. What analytical techniques can I use to assess the purity of my compound?
Several analytical techniques can be used to determine the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to monitor the progress of a purification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities. ¹H NMR is particularly useful for this compound.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of a sample and separating it from closely related impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired compound and to identify the mass of any impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[4]
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column with a stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Identification: Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the compound is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Decision workflow for purification.
References
- United States Patent US20050239859A1. (2005). Proton pump inhibitors. Google Patents.
-
Padwa, A., & Krumpe, K. E. (1992). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 57(18), 4940-4948. Retrieved from [Link]
- Kim, J., & Lee, P. H. (2016). KR20160079560A - pyrrole derivatives and its its preparation method. Google Patents.
-
Chiang, Y., Kresge, A. J., & Young, P. A. (1996). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. Retrieved from [Link]
-
Adams, E. (1975). Formation and excretion of pyrrole-2-carboxylic acid. Whole animal and enzyme studies in the rat. PubMed. Retrieved from [Link]
-
Gale, P. A. (2011). Syntheses and Crystal Structures of Three Pyrrole-2-Carboxylate with C3-Symmetry. ResearchGate. Retrieved from [Link]
-
Green, J. B., & Stierwalt, B. K. (1993). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry, 65(23), 3379-3384. Retrieved from [Link]
-
Watanabe, H., & Ames, J. M. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Retrieved from [Link]
-
Stavropoulou, A. V., & Geronikaki, A. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Retrieved from [Link]
-
Wikipedia contributors. (2023). Pyrrole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Bagley, M. C., & Dale, J. W. (2014). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. Retrieved from [Link]
- Ishihara, Y., et al. (2011). EP2336107B1 - Proton pump inhibitors. Google Patents.
- Mita, S., et al. (2011). US8048909B2 - Proton pump inhibitors. Google Patents.
- Mita, S., et al. (2007). EP1803709A1 - Proton pump inhibitors. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. KR20160079560A - pyrrole derivatives and its its preparation method - Google Patents [patents.google.com]
- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP2336107B1 - Proton pump inhibitors - Google Patents [patents.google.com]
- 9. US8048909B2 - Proton pump inhibitors - Google Patents [patents.google.com]
- 10. EP1803709A1 - Proton pump inhibitors - Google Patents [patents.google.com]
"Methyl 4-ethyl-1H-pyrrole-3-carboxylate" column chromatography issues
Welcome to the Technical Support Center for the purification of pyrrole derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with compounds such as Methyl 4-ethyl-1H-pyrrole-3-carboxylate . Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during column chromatography of this important class of N-heterocyclic compounds.
Introduction to the Challenges in Purifying Pyrrole-3-carboxylates
This compound and its analogs are moderately polar compounds. The presence of the N-H proton and the ester functionality introduces a degree of polarity and the capacity for hydrogen bonding. However, the pyrrole ring itself is susceptible to degradation under acidic conditions, a critical consideration when using standard silica gel for chromatography. The inherent acidity of silica can lead to streaking, poor resolution, and in some cases, complete loss of the desired product. This guide will equip you with the necessary knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you may encounter during the column chromatography of this compound and related compounds.
Q1: My pyrrole compound is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?
A1: Streaking is a common and frustrating issue when purifying pyrrole derivatives on silica gel.
-
Causality: The primary cause is the interaction between the slightly basic pyrrole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to slow, uneven movement of the compound, resulting in elongated spots (tailing or streaking).
-
Troubleshooting Protocol:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your hexane/ethyl acetate mobile phase. This will compete with your pyrrole for binding to the acidic sites, leading to a more uniform elution and sharper peaks.[2][3]
-
Ammonia in Methanol: A solution of 1-2% ammonia in methanol can also be used as a polar modifier, especially if higher polarity is needed for elution.
-
-
Stationary Phase Deactivation: You can "deactivate" the silica gel before running your column.[2] This involves pre-treating the silica to reduce its acidity. A detailed protocol is provided in the "Experimental Protocols" section.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.[1]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds.[4] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
Reversed-Phase (C18) Chromatography: For more polar pyrrole derivatives, reversed-phase chromatography can be an excellent option.[1]
-
-
Q2: I'm seeing poor separation between my desired product and a closely-eluting impurity. How can I improve the resolution?
A2: Achieving good resolution is critical for obtaining a highly pure compound. Here are several strategies to improve separation:
-
Optimize the Solvent System:
-
Fine-tune Polarity: The ideal Rf value for the compound of interest on a TLC plate for good column separation is between 0.2 and 0.4. Systematically test different ratios of your solvent system (e.g., hexane/ethyl acetate) to achieve this Rf.
-
Ternary Solvent Systems: Introducing a third solvent can sometimes dramatically alter selectivity. For a hexane/ethyl acetate system, adding a small amount of dichloromethane or acetone can improve the separation of closely-eluting spots.
-
-
Employ Gradient Elution:
-
For complex mixtures with components of varying polarities, an isocratic (constant solvent composition) elution may not provide adequate separation for all components. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective.[5][6] This technique can sharpen peaks of later-eluting compounds and reduce overall run time.[5][6] A detailed protocol for gradient elution is provided below.
-
-
Improve Column Packing: A poorly packed column will always give poor resolution. Ensure your silica gel is packed uniformly without any cracks or channels.
Q3: My product seems to be decomposing on the column. How can I confirm this and prevent it?
A3: Decomposition on silica gel is a significant risk for some sensitive pyrrole derivatives.
-
Confirmation of Decomposition:
-
TLC Stability Test: Spot your crude material on a TLC plate. After the spot has dried, let the plate sit on the benchtop for 30-60 minutes before eluting it. If you observe new spots or a significant decrease in the intensity of your product spot compared to a freshly spotted plate, your compound is likely unstable on silica.
-
-
Prevention Strategies:
-
Deactivated Silica/Basic Modifier: As with streaking, using deactivated silica gel or adding triethylamine to the eluent is the first line of defense against acid-catalyzed decomposition.[2]
-
Alternative Stationary Phases: If decomposition is severe, switching to a more inert stationary phase like neutral alumina is recommended.[4]
-
Minimize Time on the Column: Work efficiently. Do not let your compound sit on the column for an extended period.
-
Q4: I can't see my compound on the TLC plate using a UV lamp. What are some alternative visualization methods?
A4: While many aromatic compounds are UV-active, some pyrrole derivatives may have weak chromophores.
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[7] Most organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[7]
-
Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, and some functional groups on the pyrrole ring. The plate is dipped in or sprayed with a dilute solution of KMnO4, and spots appear as yellow-brown against a purple background.
-
p-Anisaldehyde Stain: A p-anisaldehyde stain, followed by gentle heating, can produce a range of colors for different compounds and is a good general-purpose visualization agent for many functional groups.[8][9]
Physicochemical Properties of this compound
Understanding the properties of your target molecule is crucial for developing an effective purification strategy. The following table summarizes key properties, with some values estimated based on the closely related ethyl ester.
| Property | Value | Source |
| Molecular Formula | C8H11NO2 | Inferred |
| Molecular Weight | 153.18 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | |
| Polarity | Moderately Polar | General Chemical Principles |
| XLogP3 | ~2.0 | Estimated from Ethyl Ester [PubChem CID: 235044] |
| Hydrogen Bond Donor Count | 1 (from N-H) | Estimated from Ethyl Ester [PubChem CID: 235044] |
| Hydrogen Bond Acceptor Count | 2 (from C=O and O-Me) | Estimated from Ethyl Ester [PubChem CID: 235044] |
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare Solvent Systems: In separate small beakers, prepare a range of solvent systems. A good starting point for this compound is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and incrementally increase the polarity (e.g., 8:2, 7:3, 1:1).
-
Spot the TLC Plate: Using a capillary tube, spot your crude reaction mixture onto a silica gel TLC plate.
-
Elute the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the spots.
-
Visualize the Plate: After the solvent front has reached near the top of the plate, remove it and allow it to dry. Visualize the spots using a UV lamp and/or an appropriate chemical stain (e.g., iodine or p-anisaldehyde).[8][9][10]
-
Select the Optimal System: The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.2-0.4.
Protocol 2: Flash Column Chromatography with Gradient Elution
This protocol is designed for the purification of a moderately polar compound like this compound from a complex mixture.
-
Column Preparation:
-
Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand to protect the silica surface.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully apply the sample solution to the top of the sand layer.
-
-
Elution:
-
Begin eluting with the initial low-polarity solvent system.
-
Gradually increase the polarity of the eluent. For example, you can start with 95:5 hexane:ethyl acetate and incrementally increase the ethyl acetate content to 90:10, then 85:15, and so on.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
-
Protocol 3: Deactivation of Silica Gel with Triethylamine
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) containing 1-2% triethylamine.
-
Pack the Column: Pack the column with the slurry as described in Protocol 2.
-
Flush the Column: Pass 1-2 column volumes of the triethylamine-containing solvent through the packed column.
-
Equilibrate: Flush the column with your starting mobile phase (without triethylamine) until the eluent is neutral (you can test the pH of the eluting solvent).
-
Proceed with Chromatography: You can now run your column as described in Protocol 2. The silica gel is now "deactivated" and less likely to cause streaking or decomposition.[2]
Visualizing Workflows and Logic
Caption: A decision-making workflow for troubleshooting the column chromatography of pyrrole derivatives.
Potential Impurities from Synthesis
Knowledge of potential impurities is key to designing an effective purification strategy. The common synthetic routes to pyrrole-3-carboxylates are the Paal-Knorr and Knorr syntheses.
Caption: Potential impurities from common synthetic routes to pyrrole-3-carboxylates.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
-
Phenomenex. (2023, May 25). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (n.d.). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (n.d.). Rf values of the ethyl acetate extract Nannochloropsis hexane fraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the.... Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
-
Reddit. (n.d.). troubleshooring flash chromatography purification. Retrieved from [Link]
-
ResearchGate. (n.d.). Visualizing agents for short-chain fatty acids in TLC. Retrieved from [Link]
-
ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(6), 1019-1033.
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
-
Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Supporting Information-I A Seven-step, One-pot Regioselective Synthesis of Biologically Important 3-Aryllawsones: Scope and Applications. Retrieved from [Link]
- Google Patents. (n.d.). Process for the Synthesis of 2,4-Dimethyl-3,5-bis-alkoxy-carbonyl-pyrrole.
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Chegg. (2019, February 24). Solved 5. (a) Calculate the Rf values for compounds X, Y, | Chegg.com. Retrieved from [Link]
-
Scribd. (n.d.). Pyrrole | PDF | Organic Chemistry. Retrieved from [Link]
-
The Heterocyclist. (2012, January 20). Deconstructing the Knorr pyrrole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for removing colored impurities from Methyl 4-ethyl-1H-pyrrole-3-carboxylate. As a substituted pyrrole, this compound is susceptible to degradation that manifests as discoloration, a common challenge in heterocyclic chemistry. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to achieve the highest purity for your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the origin and nature of colored impurities in pyrrole derivatives.
Q1: Why is my synthesized sample of this compound colored (e.g., yellow, pink, or brown)?
The discoloration of your sample is most commonly due to the inherent chemical reactivity of the pyrrole ring.[1] Pyrroles are electron-rich aromatic heterocycles that are highly susceptible to oxidation, especially when exposed to air, light, or acidic conditions.[1][2][3] This oxidation can lead to the formation of highly conjugated oligomers or polymers (polypyrroles), which are often intensely colored (blue-black).[1][4] Even trace amounts of these species can impart significant color to your bulk material. Other potential sources include residual starting materials, catalysts, or byproducts from the specific synthetic route used, such as the Hantzsch or Paal-Knorr synthesis.[5][6]
Q2: What is the likely chemical nature of these colored impurities?
The primary culprits are typically high-molecular-weight, conjugated systems formed through oxidative coupling of pyrrole rings. The mechanism often involves the formation of radical cations that polymerize.[4] These structures absorb light in the visible spectrum, resulting in the observed color. In some cases, side reactions during synthesis, such as those involving α-bromoketones in a Hantzsch synthesis, can lead to colored byproducts.[7][8]
Q3: How can I minimize the formation of colored impurities during synthesis and storage?
Proactive measures are critical. Consider the following:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of Acidity: Pyrroles can polymerize under strongly acidic conditions.[1] Maintain careful pH control during the reaction and extraction steps.
-
Light Protection: Store the crude and purified product in amber vials or protect them from direct light to prevent photochemical degradation.
-
Temperature Control: Perform reactions at the lowest effective temperature to reduce the rate of side reactions and degradation.
-
Storage: Store the final, purified compound under an inert atmosphere in a freezer to maximize long-term stability.
Q4: I have a colored sample. Which purification method should I attempt first?
The best approach depends on the physical state of your compound and the intensity of the color.
-
For faintly colored solids (off-white, pale yellow/pink): Direct recrystallization is often sufficient.
-
For moderately to darkly colored solids (tan, brown): A preliminary treatment with activated carbon to adsorb the colored impurities, followed by recrystallization, is the most effective strategy.[9][10]
-
If recrystallization is ineffective or impurities co-crystallize: Flash column chromatography is the method of choice for separating compounds with different polarities.[11][12]
Part 2: Troubleshooting Guide for a Discolored Solid Product
This guide provides a logical workflow to diagnose and resolve the issue of colored impurities in your solid this compound.
Initial Assessment
-
Visual Inspection: Note the color and homogeneity of your crude solid. A darker color indicates a higher concentration of impurities.
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica TLC plate and elute with a solvent system (e.g., Hexane:Ethyl Acetate mixture). Visualize under UV light and/or with a potassium permanganate stain. Colored impurities will often appear as distinct, colored spots or as a streak originating from the baseline. This analysis will confirm if the color is from a separable impurity.
The Problem: Impurity Formation Pathway
The following diagram illustrates the common pathways leading to the formation of colored impurities during the synthesis of pyrrole derivatives.
Caption: Origin of colored impurities in pyrrole synthesis.
Purification Troubleshooting Workflow
Follow this decision tree to select the most appropriate purification strategy.
Caption: Decision workflow for purification of the target compound.
Part 3: Detailed Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Method 1: Decolorization with Activated Carbon
This method is highly effective for removing intensely colored, non-polar to moderately polar impurities through adsorption.[9][13][14]
-
Principle of Causality: Activated carbon possesses a highly porous structure with a vast surface area, which readily adsorbs large, flat, conjugated molecules—the typical profile of colored impurities.[9][15]
-
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate, acetone, or ethanol) at room temperature. Use approximately 10-20 mL of solvent per gram of crude material. Gentle warming may be required.
-
Addition of Carbon: Add a small amount of activated carbon (decolorizing charcoal). A general starting point is 1-2% of the crude product's weight (e.g., 10-20 mg of carbon for 1 g of product).
-
Application Scientist's Note: Using excessive carbon can lead to significant loss of your desired product due to non-specific adsorption.[16] It is better to start with a small amount and repeat if necessary.
-
-
Heating and Stirring: Gently heat the mixture to a near-boil while stirring for 10-15 minutes. This increases the solubility of your compound and the diffusion rate, improving the efficiency of adsorption. Do not boil vigorously, as this can cause bumping.
-
Hot Filtration: The critical step is to separate the fine carbon particles from the hot solution.
-
Set up a hot filtration apparatus: Place a funnel with fluted filter paper over a clean receiving flask.
-
Pre-heat the funnel by pouring a small amount of hot, pure solvent through it. This prevents your product from prematurely crystallizing in the funnel.
-
Carefully and quickly pour the hot mixture through the fluted filter paper.
-
-
Validation: The filtrate should be colorless or significantly lighter. If color persists, a second, more conservative carbon treatment may be performed.
-
Next Step: Proceed directly to Method 2: Recrystallization with the decolorized filtrate.
-
Method 2: Recrystallization
This is the most common purification technique for crystalline solids, relying on differences in solubility between the compound and impurities.[17]
-
Principle of Causality: The desired compound should be highly soluble in a hot solvent but poorly soluble at cold temperatures. Impurities should either be insoluble in the hot solvent (and removed by hot filtration) or remain soluble in the cold solvent (and stay in the mother liquor).
-
Step-by-Step Protocol:
-
Solvent Selection: If you did not perform the carbon treatment, dissolve your crude product in the minimum amount of a suitable hot solvent or solvent system. For pyrrole esters, systems like ethanol/water, ethyl acetate/hexane, or diethyl ether/hexane can be effective.[18]
-
Application Scientist's Note: To find a good solvent, test small amounts of your product in different solvents. A good solvent will dissolve the compound when hot but yield crystals upon cooling.
-
-
Concentration (if necessary): If you are proceeding from the carbon treatment, gently boil the solution to reduce the solvent volume until the solution is saturated (you may see the first signs of crystal formation). Add a drop or two of solvent to redissolve.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[17] Rushing this step by placing it directly in an ice bath can trap impurities.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Validation: Check the purity of the crystals by TLC and measure the melting point. A sharp melting point close to the literature value indicates high purity.
-
Method 3: Flash Column Chromatography
This technique is used when recrystallization is ineffective, separating compounds based on their differential adsorption to a stationary phase.[12]
-
Principle of Causality: A solvent (mobile phase) flows through a column packed with an adsorbent (stationary phase, usually silica gel). Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for separation.
-
Step-by-Step Protocol:
-
Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.3-0.4 and separates it well from all impurities.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified, colorless product.
-
Part 4: Data Summary and Validation
Table 1: Comparison of Purification Methodologies
| Feature | Activated Carbon + Recrystallization | Flash Column Chromatography |
| Primary Use | Removing intense color from solids | Separating close-polarity compounds |
| Yield Loss | Moderate (product adsorption on carbon) | Low to Moderate (streaking, difficult separations) |
| Time Required | 2-4 hours | 4-8 hours |
| Scalability | Excellent for large quantities | Good, but becomes cumbersome on very large scales |
| Technical Skill | Intermediate (hot filtration can be tricky) | Advanced (requires careful technique) |
| Solvent Usage | Moderate | High |
Final Purity Validation:
-
TLC: A single spot should be observed.
-
Melting Point: A sharp, narrow melting point range indicates high purity.
-
NMR Spectroscopy: A clean ¹H and ¹³C NMR spectrum, free of impurity peaks, is the definitive confirmation of structure and purity.
By methodically applying the principles and protocols in this guide, you will be well-equipped to overcome the challenge of colored impurities and obtain high-purity this compound for your research and development needs.
References
-
Wikipedia. Pyrrole. [Link]
- Google Patents.
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Organic Letters. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]
-
CHB-401: Heterocyclic Compounds (Section B) Pyrrole. [Link]
-
ResearchGate. An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. [Link]
-
ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]
-
Keiken Engineering. How activated carbon for the removal of organic matter works. [Link]
-
Organic Syntheses. Pyrrole. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. Three-Component Synthesis of Pyrrole-Related Nitrogen Heterocycles by a Hantzsch-Type Process: Comparison Between Conventional and High-Speed Vibration Milling Conditions. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
ELGA LabWater. Activated Carbon | Water Purification Technology. [Link]
-
PubMed. The Oxidation of Pyrrole. [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
ResearchGate. A convenient synthesis of pyrrole-3-carboxaldehyde. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]
-
PubMed. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. [Link]
-
Catalysis Science & Technology (RSC Publishing). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. [Link]
-
Wikipedia. Activated carbon. [Link]
-
ResearchGate. How to remove excess pyrrole from a reaction mixture?. [Link]
-
Reddit. First time synthesis, first time work-up and purification. [Link]
-
Chemviron. Why is Activated Carbon Important for Liquid Chemicals?. [Link]
-
MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Heterocyclic Compounds. [Link]
-
Semantic Scholar. The Oxidation of Pyrrole. [Link]
-
Vassilis J. Demopoulos. A convenient synthesis of pyrrole-3-carboxaldehyde (1986). [Link]
-
Taylor & Francis. Hantzsch Pyrrole Synthesis – Knowledge and References. [Link]
-
Organic Chemistry Synthesis Problems. [Link]
-
The Science Behind Activated Carbon: How It Works and Why It's Effective. [Link]
-
Journal of Science and Arts. POLYPYRROLE FILMS PREPARED BY CHEMICAL OXIDATION OF PYRROLE IN AQUEOUS FeCl3 SOLUTION. [Link]
-
PubMed. Hantzsch pyrrole synthesis on solid support. [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
PMC - NIH. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. josa.ro [josa.ro]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activated carbon - Wikipedia [en.wikipedia.org]
- 10. chemviron.eu [chemviron.eu]
- 11. rsc.org [rsc.org]
- 12. orgsyn.org [orgsyn.org]
- 13. How activated carbon for the removal of organic matter works [keiken-engineering.com]
- 14. elgalabwater.com [elgalabwater.com]
- 15. The Science Behind Activated Carbon: How It Works and Why It's Effective - Coconut-Shell Carbon Water Filters - Rajah Filter Technics [rajahfiltertechnics.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Byproducts in "Methyl 4-ethyl-1H-pyrrole-3-carboxylate" Paal-Knorr synthesis
Introduction
The Paal-Knorr synthesis is a cornerstone method for the construction of substituted pyrroles, valued for its efficiency and directness.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield the corresponding pyrrole. This guide is designed for researchers, scientists, and drug development professionals synthesizing Methyl 4-ethyl-1H-pyrrole-3-carboxylate . We will delve into the common challenges, particularly the formation of byproducts, and provide expert-driven troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction outcomes.
Core Principles: The Chemistry Behind the Synthesis
Understanding the reaction mechanism is critical for effective troubleshooting. The Paal-Knorr pyrrole synthesis proceeds via the formation of a hemiaminal, followed by a second intramolecular nucleophilic attack to form a dihydroxytetrahydropyrrole intermediate.[2] Subsequent dehydration yields the aromatic pyrrole ring.
However, a significant competing reaction exists: the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material to form a furan derivative.[3][4] This side reaction is a primary source of impurities and reduced yields. Your success hinges on favoring the amine condensation pathway over the self-cyclization of the dicarbonyl.
Caption: Reaction pathways in the Paal-Knorr synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What are the likely causes and solutions?
A: Low yields in a Paal-Knorr synthesis can be attributed to several factors.[5]
-
Cause 1: Suboptimal Reaction Conditions. The reaction often requires heat to proceed at a reasonable rate.[6] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause degradation of the starting materials or the pyrrole product, which can be sensitive to harsh conditions.[5][6]
-
Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, incrementally increase the temperature (e.g., in 10°C steps) or reaction time. If degradation is observed (e.g., formation of baseline material or "tar"), reduce the temperature. Microwave-assisted synthesis can sometimes provide higher yields in shorter times under milder conditions.[2]
-
-
Cause 2: Inappropriate Catalyst or pH. While the reaction is acid-catalyzed, the choice and concentration of the acid are critical.[5] Using an acid that is too strong can favor byproduct formation or cause degradation. No catalyst may result in an extremely slow reaction.
-
Solution: The reaction is best performed under neutral or weakly acidic conditions.[3] Acetic acid is a common and effective weak acid catalyst that can accelerate the reaction without promoting significant byproduct formation.[6][7] Avoid strong mineral acids or ensure they are used in catalytic amounts with careful pH control.
-
-
Cause 3: Poorly Reactive Starting Materials. While the 1,4-dicarbonyl precursor for this specific pyrrole is generally reactive, impurities in your starting material can inhibit the reaction.
-
Solution: Ensure the purity of your 1,4-dicarbonyl starting material (methyl 2-ethyl-3,6-dioxohexanoate). Use freshly opened or purified reagents.
-
Q2: I am observing a significant byproduct. How can I identify and minimize it?
A: The most common and significant byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[5] In this case, it would be Methyl 4-ethylfuran-3-carboxylate . This occurs when the 1,4-dicarbonyl starting material undergoes acid-catalyzed cyclization and dehydration without incorporating the ammonia.[3]
-
Identification: The furan byproduct will have a different Rf value on TLC compared to your desired pyrrole. It can be fully characterized by NMR, IR, and mass spectrometry.
-
Minimization Strategies:
-
Strict pH Control: This is the most critical factor. Furan formation is highly favored under strongly acidic conditions (pH < 3).[3][4] Maintain a neutral or weakly acidic environment (pH 4-6) to suppress this side reaction.
-
Use an Excess of the Amine: Employing an excess of ammonia or your ammonia source (e.g., ammonium acetate) can shift the equilibrium toward the pyrrole formation pathway according to Le Chatelier's principle.
-
Choice of Catalyst: Avoid strong Brønsted acids like sulfuric or hydrochloric acid.[2] Opt for milder catalysts.
-
| Catalyst Type | Typical Conditions | Impact on Byproduct Formation | Reference |
| Strong Brønsted Acids (e.g., H₂SO₄, p-TsOH) | Can require heat; risk of pH < 3 | High potential for furan formation and degradation | [6] |
| Weak Brønsted Acids (e.g., Acetic Acid) | Mild heating often required | Suppresses furan formation; generally good selectivity | [6] |
| Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | Often milder conditions, can be solvent-free | Can offer high yields with good selectivity; catalyst-dependent | [2][6] |
| Heterogeneous Catalysts (e.g., Silica Sulfuric Acid) | Room temp, solvent-free possible | Excellent yields, short reaction times, easy removal | [6] |
Q3: My crude product appears dark and oily ("tarry"), making purification difficult. What causes this and how can I prevent it?
A: Pyrroles, especially electron-rich ones, can be susceptible to polymerization or degradation under strong acid and heat, leading to the formation of dark, intractable tars.
-
Prevention:
-
Minimize Reaction Time: Once TLC or LC-MS shows consumption of the limiting reagent, work up the reaction promptly. Prolonged exposure to acidic conditions is detrimental.[7]
-
Use Milder Conditions: If tarring is a persistent issue, reduce the reaction temperature and consider using a milder catalyst as outlined in the table above.
-
Degas Solvents: Removing dissolved oxygen from the reaction solvent can sometimes mitigate oxidative polymerization pathways.
-
-
Purification Strategy: If you do obtain a tarry crude product, column chromatography is often the best approach. Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity to first elute the less polar furan byproduct, followed by the desired pyrrole, leaving the polar tars on the column.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for synthesizing this compound?
A: There is no single "best" catalyst, as the optimal choice depends on your scale, equipment, and sensitivity of the starting materials. However, for general laboratory synthesis, starting with glacial acetic acid as both the catalyst and solvent is a reliable and well-documented method. For a greener and often more efficient approach, a heterogeneous catalyst like silica sulfuric acid under solvent-free conditions can provide excellent yields with simple workup.[6]
Q2: Can I use ammonium hydroxide directly?
A: Yes, aqueous ammonium hydroxide can be used as the ammonia source.[8] However, using ammonium acetate or bubbling ammonia gas through the reaction mixture is often preferred. Ammonium acetate can act as both the amine source and a buffer, helping to maintain a weakly acidic pH that is favorable for pyrrole formation.
Q3: How should I perform the workup to isolate my product?
A: A typical workup involves cooling the reaction mixture, diluting it with water, and neutralizing the acid with a mild base like sodium bicarbonate solution. The product can then be extracted into an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers should be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.[9] The crude product is then purified, typically by column chromatography or recrystallization.
Experimental Protocol: Optimized Synthesis
This protocol is a recommended starting point, designed to minimize byproduct formation.
Sources
- 1. mbbcollege.in [mbbcollege.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
"Methyl 4-ethyl-1H-pyrrole-3-carboxylate" stability and degradation
Welcome to the technical support center for Methyl 4-ethyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during its handling, storage, and use in experimental settings.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter, providing step-by-step guidance to identify the root cause and implement effective solutions.
Problem 1: Inconsistent Purity or Presence of Impurities in a Freshly Acquired Sample
You have just received a new batch of this compound, and upon analysis (e.g., by NMR or LC-MS), you observe unexpected signals or peaks, suggesting the presence of impurities.
Possible Causes and Solutions:
-
Cause A: Degradation During Transit. Improper shipping conditions, such as exposure to high temperatures or light, can initiate degradation.
-
Troubleshooting Steps:
-
Review the shipping and storage conditions provided by the supplier. Pyrrole and its derivatives are often sensitive to heat and light.[1]
-
Characterize the major impurity. A common degradation product is the corresponding carboxylic acid (4-ethyl-1H-pyrrole-3-carboxylic acid) resulting from hydrolysis of the methyl ester. This will be evident by a mass change and the disappearance of the methyl ester signal in the NMR spectrum.
-
If significant degradation is suspected, contact the supplier with your analytical data to request a replacement or further information on their quality control measures.
-
-
-
Cause B: Inherent Instability Leading to Polymerization. Pyrroles are known to be susceptible to oxidative polymerization, which can be catalyzed by air and light. This often manifests as a darkening of the material from a colorless or pale liquid to a darker, more viscous substance.[2]
-
Troubleshooting Steps:
-
Visually inspect the sample. A dark brown or black color is a strong indicator of polymerization.
-
Attempt to dissolve a small amount of the material in a suitable solvent (e.g., dichloromethane or ethyl acetate). The presence of insoluble material suggests polymerization.
-
If polymerization has occurred, the material is likely unsuitable for most applications. Purification by column chromatography may be possible for partially degraded samples, but preventing further degradation is crucial.
-
-
Problem 2: Sample Degradation During a Reaction
You are using this compound in a reaction, and you observe low yield of the desired product along with the formation of multiple byproducts.
Possible Causes and Solutions:
-
Cause A: Hydrolysis of the Ester Group. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions.[3][4][5]
-
Troubleshooting Protocol: Assessing Hydrolytic Stability
-
Reaction Condition Analysis: Review your reaction conditions. Are you using strong acids (e.g., HCl, TFA) or bases (e.g., NaOH, LDA)? Even moderate aqueous acidic or basic workups can lead to hydrolysis.
-
pH Monitoring: If possible, monitor the pH of your reaction mixture. For reactions sensitive to pH, consider using a buffered system.
-
Workup Modification: During aqueous workups, minimize the time the compound is in contact with acidic or basic solutions. Use milder acids (e.g., saturated ammonium chloride) or bases (e.g., saturated sodium bicarbonate) for pH adjustment and perform extractions promptly.
-
Anhydrous Conditions: If the reaction chemistry allows, perform the reaction under strictly anhydrous conditions to prevent hydrolysis.
-
-
-
Cause B: Oxidation of the Pyrrole Ring. The electron-rich pyrrole ring is prone to oxidation, especially in the presence of oxidizing agents or exposure to air during long reaction times at elevated temperatures.[6][7][8]
-
Troubleshooting Protocol: Mitigating Oxidative Degradation
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidative degradation, provided it does not interfere with the desired reaction.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as heat can accelerate oxidation.
-
-
-
Cause C: Photodegradation. Exposure to UV or even ambient light can promote degradation of pyrrole-containing compounds.[9][10]
-
Troubleshooting Steps:
-
Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.
-
Minimize the exposure of the compound and reaction mixture to light during handling and analysis.
-
-
Sources
- 1. Pyrrole CAS 109-97-7 | 807492 [merckmillipore.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1982002044A1 - Preparation of pyrrole esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jier.um.edu.my [jier.um.edu.my]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-ethyl-1H-pyrrole-3-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, ensuring higher yields and purity. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.
Introduction to the Synthesis of this compound
The synthesis of polysubstituted pyrroles is a cornerstone of medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] this compound, a valuable building block, can be efficiently synthesized through several methods. For the purpose of this guide, we will focus on a robust approach based on the Van Leusen pyrrole synthesis, which is particularly well-suited for the preparation of 3,4-disubstituted pyrroles.[2][3] This method involves the reaction of a Michael acceptor with tosylmethyl isocyanide (TosMIC).
Recommended Synthetic Protocol: Van Leusen Synthesis
This protocol outlines a reliable method for the synthesis of this compound.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Addition of Base: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise.
-
Addition of Reactants: While maintaining the temperature at 0 °C, add a solution of (E)-methyl 2-formylpent-2-enoate (7.1 g, 50 mmol) and tosylmethyl isocyanide (TosMIC, 10.8 g, 55 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10-30%) to afford this compound as a solid.
Troubleshooting Guide
This section addresses common issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired pyrrole. What are the likely causes and how can I improve it?
A: Low yields in the Van Leusen synthesis can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Moisture in the Reaction: The use of sodium hydride as a base makes the reaction highly sensitive to moisture.
-
Causality: Sodium hydride reacts violently with water, which will consume the base and prevent the deprotonation of TosMIC, a crucial step for the reaction to proceed.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and ensure the reactants are dry.
-
-
Purity of Reactants: The purity of the starting materials, particularly the (E)-methyl 2-formylpent-2-enoate and TosMIC, is critical.
-
Causality: Impurities can lead to side reactions or inhibit the desired reaction pathway.
-
Solution: Verify the purity of your starting materials by NMR or other appropriate analytical techniques. Purify if necessary.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Causality: The Michael addition and subsequent cyclization may be slow.
-
Solution: Monitor the reaction closely using TLC. If the starting materials are still present after the recommended time, consider extending the reaction time. Gentle heating (e.g., to 40 °C) can also be explored, but be cautious as this may promote side reactions.
-
Issue 2: Formation of a Dark, Tarry Substance
Q: My reaction mixture turned dark and I obtained a tarry, intractable material instead of a clean product. What went wrong?
A: The formation of dark, polymeric materials is a common issue in pyrrole synthesis, often due to the instability of the pyrrole ring under certain conditions.
-
Excessively High Temperatures:
-
Causality: Pyrroles can be sensitive to heat and may polymerize, especially in the presence of acidic or basic catalysts.[1]
-
Solution: Maintain the recommended reaction temperature. If heating is necessary, do so cautiously and for the minimum time required.
-
-
Air Oxidation:
-
Causality: Pyrroles are susceptible to oxidation, which can lead to the formation of colored impurities and polymers.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Issue 3: Difficulty in Product Purification
Q: I'm having trouble purifying my product. Column chromatography is not giving a clean separation. What can I do?
A: Purification of pyrrole derivatives can be challenging due to their polarity and potential for streaking on silica gel.
-
Co-eluting Impurities:
-
Causality: Side products with similar polarity to the desired product can make separation by column chromatography difficult.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A small amount of a polar solvent like methanol or a few drops of triethylamine in your eluent can sometimes improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Try different solvent systems such as ethyl acetate/hexanes or dichloromethane/hexanes.
-
Acid-Base Wash: During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove basic impurities, while a wash with a dilute base (e.g., saturated sodium bicarbonate) can remove acidic impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Van Leusen pyrrole synthesis?
A1: The reaction proceeds through a series of steps:
-
Deprotonation of TosMIC by a base to form a nucleophilic intermediate.
-
Michael addition of the TosMIC anion to the α,β-unsaturated aldehyde.
-
Intramolecular cyclization via nucleophilic attack of the enolate onto the isocyanide carbon.
-
Elimination of the tosyl group and tautomerization to form the aromatic pyrrole ring.
Q2: Can I use a different base instead of sodium hydride?
A2: Yes, other strong, non-nucleophilic bases can be used, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). However, reaction conditions may need to be re-optimized for each base.
Q3: My starting Michael acceptor is not commercially available. How can I prepare (E)-methyl 2-formylpent-2-enoate?
A3: This starting material can be prepared via a Vilsmeier-Haack formylation of methyl pentanoate, followed by an elimination step. It is crucial to ensure the purity of this starting material before proceeding with the Van Leusen reaction.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Expect to see characteristic signals for the pyrrole protons, the ethyl group, and the methyl ester.
-
¹³C NMR: Will show the expected number of carbon signals for the pyrrole ring and the substituents.
-
Mass Spectrometry: Will confirm the molecular weight of the compound.
-
IR Spectroscopy: Will show characteristic peaks for the N-H stretch and the ester carbonyl group.
Data Summary
| Parameter | Recommended Condition |
| Base | Sodium Hydride (60% dispersion) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification | Column Chromatography (Silica Gel) |
Visualizing the Workflow
Troubleshooting Flowchart
Caption: A workflow for troubleshooting low product yield.
Van Leusen Synthesis Pathway
Caption: Key steps in the Van Leusen synthesis of the target pyrrole.
References
-
Schumacher, C., Molitor, C., Smid, S., Truong, K.-N., Rissanen, K., & Bolm, C. (2021). A mechanochemical van Leusen pyrrole synthesis provides 3,4-disubstitued pyrroles in good yields. The Journal of Organic Chemistry, 86(19), 14213–14222. [Link]
- Padwa, A. (Ed.). (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol.
- Van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new synthesis of pyrroles from α,β-unsaturated ketones and tosylmethylisocyanide. Tetrahedron Letters, 13(52), 5337-5340.
- Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.
- Hantzsch, A. (1890). Neue Bildungsweise von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474–1476.
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
- Sessler, J. L., & Weghorn, S. J. (1997). The Synthesis of Expanded Porphyrins. Elsevier.
Sources
Technical Support Center: Recrystallization of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
As Senior Application Scientists, we understand that the final purification step is critical to achieving the high-purity compounds required for research and development. This guide provides in-depth technical support for the recrystallization of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a common intermediate in medicinal chemistry. Our approach is grounded in first principles of physical organic chemistry to empower you to troubleshoot and optimize your purification protocols effectively.
A Note on Analogous Compounds: Specific recrystallization data for this compound is not extensively published. Therefore, this guide leverages data from its close structural analog, Ethyl 4-methyl-1H-pyrrole-3-carboxylate , and established principles for purifying substituted pyrroles.[1] The principles and solvent systems discussed are highly applicable due to the minor structural difference between a methyl and an ethyl ester.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and purification of this compound.
Q1: What are the key physical properties and handling considerations for this compound?
Understanding the physical properties is the first step in designing a successful recrystallization. Based on its close analog, Ethyl 4-methyl-1H-pyrrole-3-carboxylate, we can anticipate the following characteristics:
| Property | Anticipated Value / Observation | Rationale & Significance for Recrystallization |
| Appearance | Yellow to Brown Solid | Color may indicate the presence of impurities. A successful recrystallization should yield a lighter-colored or colorless solid. |
| Melting Point | 72-75°C (for ethyl analog)[1] | This relatively low melting point requires careful heating to avoid melting the compound in the solvent ("oiling out") rather than dissolving it. The solvent's boiling point should ideally be lower than the compound's melting point. |
| Solubility | Slightly soluble in water (2.3 g/L at 25°C for ethyl analog)[1] | The slight polarity suggests that a mixed-solvent system using a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate or acetone) will be effective. |
| Stability | Pyrroles can darken upon exposure to air and light.[2] | To prevent degradation and the formation of colored impurities, it is advisable to store the compound under an inert atmosphere (like nitrogen or argon) and protect it from light.[3] |
Q2: Why is purification of pyrrole derivatives often challenging?
Pyrrole rings are electron-rich aromatic systems, making them highly reactive and susceptible to degradation or side reactions under harsh conditions.[4] Furthermore, crude pyrroles synthesized via methods like the Paal-Knorr synthesis can contain persistent, structurally similar impurities that may co-crystallize with the desired product.[5] This necessitates a carefully selected solvent system that can effectively discriminate between the product and these impurities.[6]
Q3: My initial attempts at recrystallization resulted in an oil, not crystals. What causes this and how can I fix it?
"Oiling out" is a common problem that occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The solute is too soluble in the chosen solvent, or the solution was cooled too rapidly. For compounds with low melting points, using a high-boiling point solvent can easily lead to this issue. Oiling out is also common when using solvents like n-Hexane if the compound's polarity is not perfectly matched.[7]
-
Troubleshooting Steps:
-
Re-heat the solution until the oil fully dissolves.
-
Add more of the "good" solvent to decrease the supersaturation level.
-
If using a single solvent, switch to a mixed-solvent system. Add a "poor" solvent (one in which the compound is less soluble) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear solution.
-
Cool the solution very slowly. A slower cooling rate provides the necessary time for the molecules to orient themselves into a stable crystal lattice. Insulating the flask can promote slow cooling.
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.
-
Part 2: Selecting an Optimal Recrystallization Solvent System
The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should dissolve the compound completely when hot but poorly when cold.
Logical Workflow for Solvent Selection
The following diagram outlines the decision-making process for identifying a suitable solvent or solvent pair.
Sources
- 1. 2199-49-7 CAS MSDS (ETHYL 4-METHYLPYRROLE-3-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of Substituted Pyrroles
Welcome to the Technical Support Center for the synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your synthetic strategies. Our focus is on explaining the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
Part 1: Troubleshooting Guide - Common Pitfalls & Solutions
This section is structured in a question-and-answer format to directly address the most frequent issues encountered during the synthesis of substituted pyrroles.
Issue 1: Low or No Product Yield
Question: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes and how can I address them?
Answer: Low yields in the Paal-Knorr synthesis are a common frustration, often stemming from several factors ranging from suboptimal reaction conditions to the nature of your starting materials.
-
Possible Cause 1: Suboptimal Reaction Conditions. The traditional Paal-Knorr synthesis often requires heat and an acid catalyst.[1][2] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or very strong acids can cause degradation of the starting materials or the desired pyrrole product.[1]
-
Troubleshooting & Optimization:
-
Temperature Screen: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Time Course Study: Run the reaction and take aliquots at different time points (e.g., 1h, 3h, 6h, 12h) to determine the optimal reaction time.
-
Microwave Synthesis: Consider using microwave-assisted synthesis, which can often provide higher yields in shorter reaction times under controlled temperature and pressure.[2]
-
-
-
Possible Cause 2: Poorly Reactive Starting Materials. Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[3]
-
Troubleshooting & Optimization:
-
Forcing Conditions: For less reactive amines, consider using more forcing reaction conditions (higher temperature, longer reaction time) or a more active catalyst.
-
Alternative Starting Materials: If steric hindrance is a significant issue, it may be necessary to select alternative, less hindered starting materials.
-
-
-
Possible Cause 3: Inappropriate Catalyst. The choice and concentration of the acid catalyst are critical. While acid catalysis is generally beneficial, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[4]
-
Troubleshooting & Optimization:
-
Catalyst Screening: Acetic acid is a commonly used weak acid that can accelerate the reaction.[4] A variety of Brønsted and Lewis acids have been shown to be effective.[1] If furan formation is an issue, consider screening milder catalysts. A selection of catalysts and their typical performance is provided in the table below.
-
Catalyst Loading: Optimize the catalyst loading. Start with a low concentration (e.g., 5 mol%) and gradually increase it, monitoring for improvements in yield and byproduct formation.
-
-
| Catalyst Type | Examples | Notes |
| Brønsted Acids | Acetic Acid, p-TsOH, Saccharin | Acetic acid is a mild and effective choice. Stronger acids like p-TsOH can lead to complex mixtures if not used carefully.[1] |
| Lewis Acids | FeCl₃, Sc(OTf)₃, I₂ | Often allow for milder reaction conditions and can be highly effective.[5] |
| Heterogeneous Catalysts | Silica Sulfuric Acid, Montmorillonite Clay | Can simplify purification as the catalyst can be filtered off.[1] |
-
Possible Cause 4: Product Instability. The synthesized pyrrole may be sensitive to the acidic reaction conditions, leading to degradation over time.
-
Troubleshooting & Optimization:
-
Reaction Monitoring: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to acid.
-
Buffered Conditions: In some cases, using a buffered system can help maintain an optimal pH and prevent product degradation.
-
-
Issue 2: Formation of Side Products & Impurities
Question: I am observing significant byproduct formation in my Paal-Knorr synthesis. How can I identify and minimize these impurities?
Answer: The formation of side products is a classic pitfall. Understanding the potential side reactions is key to mitigating them.
-
Common Side Product 1: Furan Derivatives. In the presence of strong acid and at elevated temperatures, the 1,4-dicarbonyl starting material can undergo acid-catalyzed cyclization and dehydration to form a furan byproduct. This is essentially the Paal-Knorr furan synthesis competing with your desired pyrrole synthesis.[4]
-
Identification: Furan byproducts can often be identified by ¹H NMR spectroscopy. The α-protons of the furan ring typically appear as a characteristic signal in the range of δ 7.2-7.5 ppm, while the β-protons are found further upfield around δ 6.2-6.5 ppm.
-
Preventative Measures:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[4] Use a milder acid catalyst such as acetic acid.
-
Use an Excess of the Amine: Increasing the concentration of the amine can favor the desired reaction pathway leading to the pyrrole.
-
-
-
Common Side Product 2: Products of Intramolecular Aldol Condensation. The 1,4-dicarbonyl starting material can undergo an intramolecular aldol condensation to form a five-membered ring, which can then dehydrate to yield a cyclopentenone derivative.
-
Identification: Cyclopentenone derivatives will show characteristic signals for vinylic protons in the ¹H NMR spectrum and a ketone carbonyl in the ¹³C NMR and IR spectra.
-
Preventative Measures:
-
Lower Reaction Temperature: This side reaction is often favored at higher temperatures. Running the reaction at a lower temperature can help to minimize it.
-
Optimize Catalyst: The choice of catalyst can influence the rate of this side reaction. Screening different catalysts may be beneficial.
-
-
Issue 3: Difficulties in Product Isolation & Purification
Question: My crude product is a dark, tarry material that is difficult to work with and purify. What is the cause and how can I prevent it?
Answer: The formation of polymeric, tarry material is a strong indication of pyrrole polymerization. Pyrroles, being electron-rich aromatic compounds, are susceptible to polymerization, especially under acidic conditions and in the presence of air (oxygen).
-
Causes and Prevention of Polymerization:
-
Highly Acidic Conditions: Strong acids can catalyze polymerization.
-
Recommendation: Neutralize the reaction mixture as soon as the reaction is complete. Consider an aqueous workup with a mild base like sodium bicarbonate solution.
-
-
Excessively High Temperatures: High reaction temperatures can promote unwanted polymerization pathways.
-
Recommendation: Lower the reaction temperature and monitor the reaction for a longer period.
-
-
Exposure to Air/Oxygen: Oxygen can promote the oxidative polymerization of pyrroles.
-
Recommendation: If your pyrrole is particularly sensitive, consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying substituted pyrroles.[6]
-
Pro-Tip: Some pyrroles can be unstable on silica gel. If you observe streaking or decomposition on the column, try deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in your eluent system. Alternatively, use a different stationary phase like alumina.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an excellent option.
-
Part 2: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Paal-Knorr Synthesis of a Substituted Pyrrole
This protocol provides a starting point for the synthesis of a generic N-substituted 2,5-dimethylpyrrole.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 eq).
-
Addition of Reagents: Add the primary amine (1.1 eq) and the solvent (e.g., ethanol or acetic acid).
-
Catalyst Addition (if necessary): If using an additional catalyst, add it at this stage (e.g., a catalytic amount of acetic acid if using a neutral solvent).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Troubleshooting - Catalyst Screening for an Underperforming Paal-Knorr Reaction
If your initial reaction gives a low yield, a small-scale catalyst screen can quickly identify more effective conditions.
-
Setup: In parallel, set up a series of small reaction vials, each with a stir bar.
-
Reagents: To each vial, add the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent.
-
Catalyst Addition: To each vial, add a different catalyst (e.g., Vial 1: acetic acid; Vial 2: FeCl₃; Vial 3: I₂; Vial 4: no catalyst).
-
Reaction: Heat all vials to the same temperature and for the same amount of time.
-
Analysis: After the reaction time, cool the vials and analyze a small aliquot from each by TLC or LC-MS to compare the extent of product formation and the presence of byproducts.
-
Scale-up: Based on the results, scale up the reaction using the optimal catalyst.
Part 3: Visualizing Workflows & Mechanisms
Diagram 1: Troubleshooting Workflow for Low Yield in Paal-Knorr Synthesis
Caption: A decision-making workflow for troubleshooting low yields in Paal-Knorr pyrrole synthesis.
Diagram 2: Simplified Mechanism of Paal-Knorr Pyrrole Synthesis
Caption: A simplified representation of the key steps in the Paal-Knorr synthesis of pyrroles.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
A1: The reaction proceeds by the initial nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The resulting 2,5-dihydroxytetrahydropyrrole intermediate then undergoes dehydration (loss of two molecules of water) to form the aromatic pyrrole ring.[2]
Q2: What are the recommended methods for purifying the synthesized pyrrole?
A2: The choice of purification method depends on the physical properties of the pyrrole. Common techniques include:
-
Column Chromatography: Effective for removing impurities with different polarities.
-
Crystallization: An excellent method for solid products to obtain high purity.
-
Distillation: Suitable for volatile, thermally stable liquid pyrroles.
Q3: Are there any safety precautions I should be aware of when synthesizing pyrroles?
A3: Yes, standard laboratory safety practices should always be followed. Specific points to consider include:
-
Pyrrole itself is flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Many of the reagents used, such as strong acids and catalysts, are corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions under pressure, such as in a microwave reactor, require appropriate equipment and training.
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 24, 2026, from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 24, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Paal-Knorr Pyrrole Synthesis.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Valle-Serrano, O. A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Scribd. Retrieved January 24, 2026, from [Link]
- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. (2023).
-
Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved January 24, 2026, from [Link]
-
jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. [Link]
- Dischler, U. (1964). Analysis of the N.M.R. Spectrum of pyrrole.
- Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.
- Banik, B. K. (2018). Paal–Knorr synthesis: An old reaction, new perspectives.
- Firouzabadi, H., et al. (2010). Room temperature aqueous Paal–Knorr pyrrole synthesis catalyzed by aluminum tris(dodecyl sulfate)trihydrate.
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot or production scale. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting strategies to ensure a successful and efficient scale-up campaign.
Section 1: Strategic Approach to Synthesis on a Larger Scale
The synthesis of polysubstituted pyrroles is a well-established field, with several named reactions offering viable pathways.[1] For the specific substitution pattern of this compound, the Barton-Zard pyrrole synthesis presents a highly effective and convergent approach, making it our recommended strategy for scale-up.[2][3]
Why the Barton-Zard Reaction?
-
Convergence: It constructs the pyrrole ring in a single, efficient step from two readily available fragments.
-
Atom Economy: The reaction is a cycloaddition followed by elimination, leading to good atom economy.
-
Predictability: The mechanism is well-understood, allowing for rational optimization and troubleshooting.
The core reaction involves the cycloaddition of an isocyanoacetate with a nitroalkene, catalyzed by a non-nucleophilic base.
Caption: The Barton-Zard synthetic route.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A: The primary concerns involve the reagents. Methyl isocyanoacetate is toxic and has a potent, unpleasant odor; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 1-Nitrobut-1-ene is a nitroalkene, a class of compounds known to be lachrymatory and potentially unstable. The reaction can also be exothermic, requiring careful monitoring and control of the addition rate and cooling capacity of the reactor.
Q2: My crude product is consistently dark brown or black. What causes this and how can it be prevented? A: Pyrroles, particularly those with electron-donating groups and an unsubstituted NH, are susceptible to oxidation and polymerization, which results in dark, often intractable tars. This is exacerbated by exposure to air, light, and acidic conditions. To prevent this:
-
Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and workup.
-
Use degassed solvents.
-
Minimize exposure to strong acids. During workup, use a mild acid for neutralization if necessary and work quickly.
-
Purify the product promptly after isolation.
Q3: Can I substitute the base or solvent in the recommended protocol? A: While other non-nucleophilic bases (e.g., K₂CO₃, t-BuOK) and aprotic solvents (e.g., DMF, Acetonitrile) can be used, any change requires re-optimization. The choice of base is critical; it must be strong enough to deprotonate the isocyanoacetate without promoting side reactions.[4] Solvent choice impacts solubility, reaction rate, and the exotherm profile. See Table 1 for a comparison of common conditions.
Q4: Is column chromatography a viable purification method at scale? A: While effective at the lab scale, flash column chromatography is often economically and practically challenging for large-scale production.[5][6] The primary purification method at scale should be recrystallization . Developing a robust crystallization procedure is a critical step in process development for this compound.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the Barton-Zard synthesis.
| Problem | Potential Cause | Scientific Rationale & Recommended Solution |
| 1. Low or Incomplete Conversion | A. Ineffective Base | The reaction is initiated by the deprotonation of methyl isocyanoacetate. If the base is weak, old, or wet, this equilibrium will not favor the required anion. Solution: Use a fresh, anhydrous, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene). Ensure stoichiometric amounts are correct (typically 1.1-1.5 equivalents). |
| B. Low Reaction Temperature | The cycloaddition and subsequent elimination steps have activation energy barriers. If the temperature is too low, the reaction rate will be impractically slow. Solution: The reaction is often run at room temperature or with gentle warming (40-50 °C) after the initial addition. Monitor the reaction by TLC or HPLC to determine the optimal temperature profile. Be cautious of runaway reactions. | |
| C. Poor Quality Starting Materials | Impurities in the 1-nitrobut-1-ene or decomposition of the methyl isocyanoacetate can inhibit the reaction.[7] Solution: Verify the purity of starting materials by NMR or GC-MS. If necessary, re-purify the nitroalkene via distillation before use. | |
| 2. Formation of Significant Byproducts | A. Polymerization | As mentioned in the FAQ, pyrroles can polymerize. This is often initiated by trace acid or heat during workup and isolation. Solution: Perform the aqueous workup with cooled, degassed solutions. Avoid concentrating the crude product at high temperatures for extended periods. Consider a non-aqueous workup if possible. |
| B. Michael Addition Side Products | If a nucleophilic base is used (e.g., an alkoxide in excess), it can compete with the isocyanoacetate anion and add to the nitroalkene, leading to impurities. Solution: Strictly use a non-nucleophilic base like DBU. | |
| 3. Product Isolation & Purification Issues | A. Product Oiling Out | The crude product may separate as an oil instead of a solid, making it difficult to handle and purify. This is often due to residual solvent or impurities depressing the melting point. Solution: Ensure the previous solvent is thoroughly removed under vacuum. If an oil persists, attempt to triturate with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization. Develop a robust recrystallization procedure (see Protocol 2). |
| B. Inefficient Recrystallization | The chosen solvent system may have poor solubility characteristics, leading to low recovery or poor purification. Solution: Systematically screen for single-solvent or dual-solvent systems. Good systems typically involve dissolving the crude product in a minimal amount of a good solvent (e.g., Ethyl Acetate, Isopropanol) at an elevated temperature and adding a poor solvent (e.g., Heptane, Water) until turbidity is observed, followed by cooling. |
Troubleshooting Workflow: Low Yield Analysis
Caption: A logical workflow for diagnosing low-yield issues.
Section 4: Experimental Protocols & Data
Protocol 1: Gram-Scale Synthesis via Barton-Zard Reaction
Disclaimer: This protocol should be performed by trained personnel with appropriate engineering controls (certified fume hood) and PPE.
Reagents:
-
1-Nitrobut-1-ene (1.0 eq)
-
Methyl isocyanoacetate (1.05 eq)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous (approx. 5-10 mL / g of nitroalkene)
-
Ethyl Acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charging: Charge the reactor with 1-Nitrobut-1-ene and anhydrous THF. Begin stirring and cool the solution to 0-5 °C using a circulating chiller.
-
Reagent Addition: In a separate vessel, dissolve methyl isocyanoacetate and DBU in anhydrous THF. Charge this solution to the dropping funnel.
-
Reaction: Add the isocyanoacetate/DBU solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A color change to deep red or brown is expected.
-
Warm-up & Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLC until the limiting reagent is consumed.
-
Quenching: Once complete, cool the reaction mixture back to 10-15 °C. Slowly add saturated aqueous NH₄Cl to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Add Ethyl Acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a dark oil or semi-solid.
Table 1: Comparison of Reaction Parameters for Barton-Zard Synthesis
| Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Observed Yield (%) | Notes |
| DBU (1.2) | THF | 25 | 4-6 | 80-90% | Recommended. Good balance of reactivity and control. |
| K₂CO₃ (2.0) | DMF | 50 | 12-18 | 65-75% | Slower reaction, requires heating. Base is heterogeneous. |
| t-BuOK (1.1) | THF | 0 to 25 | 2-4 | 75-85% | Very fast, highly exothermic. Difficult to control on scale. |
| DBU (1.2) | Acetonitrile | 25 | 5-7 | 78-88% | Good alternative to THF, easier to remove. |
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a clean reactor.
-
Add a minimal amount of a suitable hot solvent (e.g., Isopropanol, ~3 mL per gram of crude) and heat to 60-70 °C with stirring until all solids dissolve.
-
If the solution is darkly colored, you may perform a hot filtration through a small pad of activated carbon to improve the color.
-
Slowly add a hot anti-solvent (e.g., Heptane or Water, ~6-9 mL per gram of crude) until the solution becomes faintly turbid.
-
Turn off the heat and allow the solution to cool slowly to room temperature, then further cool in an ice bath for 1-2 hours.
-
Collect the precipitated crystals by filtration.
-
Wash the filter cake with a small amount of cold 1:3 Isopropanol/Heptane.
-
Dry the purified solid under vacuum at 40 °C to a constant weight. Expect a light tan to off-white solid.
Section 5: References
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Hernández-Vázquez, E., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(23), 8206. [Link]
-
Li, P., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2644. [Link]
-
Wegner, J., et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, 15(4), 923-928. [Link]
-
Trofimov, B. A., et al. (2012). Advances and challenges in the synthesis of pyrrole systems of a limited access. Arkivoc, 2013(1), 54-84. [Link]
-
Harbuck, J. W., & Rapoport, H. (1972). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 52, 124. [Link]
-
BIOSYNCE. (2023). What are the challenges in the synthesis and application of pyrrole? Blog. [Link]
-
Bentham Science Publishers. (2020). Recent Progress in the Synthesis of Pyrroles. Current Organic Chemistry, 24(5). [Link]
-
Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100.
-
All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
Technical Support Center: Monitoring the Synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate by TLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring the synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate using thin-layer chromatography (TLC). The content is structured to provide immediate answers through FAQs and in-depth solutions via detailed troubleshooting guides, ensuring both scientific accuracy and practical, field-tested advice.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when setting up and interpreting TLC for pyrrole synthesis.
Q1: What is a suitable mobile phase for analyzing this compound on a silica TLC plate? A suitable mobile phase is a mixture of a non-polar and a polar solvent, typically hexane and ethyl acetate. A starting ratio of 4:1 (Hexane:Ethyl Acetate) is recommended. This ratio can be adjusted to achieve an optimal retention factor (Rf) for the product, ideally between 0.3 and 0.4 for the best separation and resolution.[1]
Q2: My pyrrole product is not visible under a UV lamp. What should I do? While many pyrroles are UV active due to their conjugated system, some may have weak chromophores.[2] If your product is not visible, a chemical stain is required. The most effective stains for electron-rich heterocycles like pyrroles are p-anisaldehyde or potassium permanganate (KMnO₄) solutions.[2][3] After dipping the plate in the stain, gentle heating with a heat gun is necessary to develop the spots.[4]
Q3: How can I distinguish my product from my starting materials on the TLC plate? The key is to run a proper baseline on your TLC plate. You should apply three separate spots:
-
SM: A spot of your starting material(s).
-
Co: A "co-spot" containing both your starting material(s) and a sample from your reaction mixture.
-
Rxn: A spot containing only a sample from your reaction mixture.
Your product, this compound, is expected to be less polar than common starting materials used in syntheses like the Knorr or Paal-Knorr reactions (e.g., β-ketoesters and amino ketones).[5][6] Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting material spots. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.
Q4: What causes "streaking" or "tailing" of spots on my TLC plate, and how can I fix it? Streaking is often caused by several factors:
-
Sample Overload: The sample applied to the plate is too concentrated.[7][8] Dilute your reaction sample before spotting.
-
High Polarity: The compound is highly polar and interacts too strongly with the acidic silica gel. Adding a small amount (0.5-1%) of triethylamine or acetic acid to your mobile phase can neutralize the silica and produce sharper spots.[9]
-
Insoluble Material: The sample contains insoluble impurities. Ensure your sample is fully dissolved in the spotting solvent.
Step-by-Step Protocol: TLC Monitoring Workflow
This protocol provides a self-validating methodology for accurately monitoring your reaction's progress.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber with a lid
-
Mobile Phase: Hexane and Ethyl Acetate (start with 4:1 ratio)
-
Spotting capillaries
-
UV lamp (254 nm)
-
Staining solution (p-Anisaldehyde or Potassium Permanganate)
-
Heat gun
Procedure:
-
Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the atmosphere saturate for 5-10 minutes. This ensures a uniform solvent vapor environment, leading to consistent Rf values.
-
Plate Preparation: Using a pencil (never a pen), gently draw a baseline ~1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for your spots (SM, Co, Rxn).
-
Spotting:
-
Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., ethyl acetate). Using a capillary, lightly touch the surface at the "SM" mark.
-
Take a small aliquot from your reaction mixture. Spot this at the "Rxn" mark.
-
At the "Co" mark, first spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of it. Keep spots small and concentrated by applying multiple times and allowing the solvent to dry in between.[7]
-
-
Development: Carefully place the TLC plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level.[7] Close the lid and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a 254 nm UV lamp and circle any visible spots.
-
If spots are faint or not visible, proceed to staining. Submerge the plate in your chosen staining solution, remove it quickly, and wipe excess stain from the back.[4]
-
Gently warm the plate with a heat gun until colored spots appear.[4]
-
-
Interpretation: Compare the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new, higher-Rf product spot indicate reaction progress. The reaction is considered complete when the starting material spot is absent in the "Rxn" lane.
TLC Monitoring Workflow Diagram
Caption: Workflow for monitoring reaction progress using TLC.
In-Depth Troubleshooting Guide
Use this guide to diagnose and resolve specific issues you may encounter during your TLC analysis.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| No spots are visible, even after staining. | 1. Sample concentration is too low. [7] 2. Compound is volatile and evaporated from the plate during drying/heating. 3. Incorrect stain was used. Some compounds do not react with certain stains. | 1. Re-spot the plate, applying the sample multiple times to the same point. 2. Minimize heating time or dry the plate under a gentle stream of air at room temperature. 3. Use a more universal stain like potassium permanganate, which reacts with most oxidizable organic compounds.[4] |
| Spots are elongated or "streaked". | 1. Sample is too concentrated. [8] 2. Mobile phase is not polar enough to move the compound effectively. 3. Compound is acidic or basic and is interacting strongly with the silica gel.[9] | 1. Dilute the sample before spotting. 2. Increase the polarity of the mobile phase (e.g., change from 4:1 to 3:1 Hexane:Ethyl Acetate). 3. Add a modifier to the mobile phase: 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds. |
| The Rf value of my product is too high (Rf > 0.8) or too low (Rf < 0.2). | 1. Mobile phase polarity is incorrect. An Rf > 0.8 means the solvent is too polar. An Rf < 0.2 means it is not polar enough. | 1. To decrease Rf: Decrease the mobile phase polarity (e.g., change from 3:1 to 5:1 Hexane:Ethyl Acetate). 2. To increase Rf: Increase the mobile phase polarity (e.g., change from 4:1 to 2:1 Hexane:Ethyl Acetate).[1] |
| An unexpected spot appears in the "SM" or "Co" lane. | 1. Starting material is degrading on the acidic silica gel plate.[10] 2. Starting material is impure. | 1. Run a 2D TLC: spot the SM in one corner, run the plate, turn it 90 degrees, and run it again in the same solvent. If degradation occurs, spots will appear off the diagonal.[10] Consider using neutral alumina plates. 2. Verify the purity of your starting material by another analytical method (e.g., NMR). |
| The solvent front is uneven or crooked. | 1. The plate was not placed vertically in the chamber. 2. The chamber was not properly saturated with solvent vapor.[7] 3. The silica at the edge of the plate is chipped. | 1. Ensure the plate is standing straight in the developing chamber. 2. Always allow the chamber to saturate for at least 5-10 minutes before developing the plate. 3. Use a new, undamaged plate. |
Reference Data & Protocols
Table 1: Typical Rf Values and Visualization of Pyrroles
The following table provides expected trends for TLC analysis. Actual Rf values will vary based on exact conditions.
| Compound Type | Example Structure | Expected Polarity | Typical Mobile Phase (Hexane:EtOAc) | Expected Rf Range | Recommended Stain |
| Starting Material (β-Ketoester) | Ethyl 3-oxohexanoate | High | 4:1 | 0.1 - 0.25 | KMnO₄ (reacts with enol) |
| Starting Material (α-Aminoketone) | 1-Aminobutan-2-one | Very High | 4:1 | < 0.1 | Ninhydrin or KMnO₄ |
| Product | This compound | Moderate-Low | 4:1 | 0.3 - 0.5 | p-Anisaldehyde (often gives distinct colors)[3][11] or KMnO₄ |
Protocol: Preparation of Staining Solutions
CAUTION: Staining solutions are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
A. p-Anisaldehyde Staining Solution
-
To a flask containing 250 mL of ethanol, add 15 g of p-anisaldehyde.
-
Carefully and slowly add 2.5 mL of concentrated sulfuric acid.
-
Stir until homogenous. Store in a sealed container, wrapped in foil to protect from light. The solution is effective for several months.[11]
B. Potassium Permanganate (KMnO₄) Staining Solution [12]
-
Dissolve 1.5 g of KMnO₄ and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.
-
Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH) solution.
-
Stir until all solids are dissolved. This stain is highly effective for visualizing compounds that can be oxidized.[4]
References
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available from: [Link][3]
-
Reich, H. J. & Rigby, J. H. (eds.). TLC Stains. Organic Chemistry Data. Available from: [Link][4]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link][5]
-
Royal Society of Chemistry. One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Electronic Supplementary Information. Available from: [Link][2]
-
EPFL. TLC Visualization Reagents. Available from: [Link][13]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link][14]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available from: [Link][10]
-
Chemistry LibreTexts. Visualizing TLC Plates. Available from: [Link][11]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link][7]
-
YouTube. Knorr Pyrrole Synthesis. Available from: [Link][15]
-
YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. Available from: [Link][8]
-
Neta, P., Huie, R. E., & Ross, A. B. (1988). Rate Constants for Reactions of Inorganic Radicals in Aqueous Solution. Journal of Physical and Chemical Reference Data, 17(3), 1027-1284. Available from: [Link][6]
-
Northrop, B. H. FLASH OPTIMIZATION. Available from: [Link][1]
Sources
- 1. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 2. rsc.org [rsc.org]
- 3. Magic Formulas [chem.rochester.edu]
- 4. TLC stains [reachdevices.com]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. bitesizebio.com [bitesizebio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. epfl.ch [epfl.ch]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 4-ethyl-1H-pyrrole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between the molecular structure and its spectral output, offering a framework for structural verification and comparative analysis. While direct experimental spectra for this specific compound are not widely published, this guide presents a robust, predicted analysis grounded in foundational NMR principles and validated by comparison with a structurally similar alternative.
Introduction: The Role of NMR in Structural Elucidation
This compound is a substituted pyrrole, a class of heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules. Precise structural confirmation is a critical step in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
This guide will first outline a standard experimental protocol for acquiring high-quality NMR data. It will then provide a detailed interpretation of the predicted ¹H and ¹³C NMR spectra for the title compound, followed by a comparative analysis with a known isomer to substantiate the predictive model.
Experimental Protocol for NMR Data Acquisition
The acquisition of clean, high-resolution NMR spectra is fundamental to accurate analysis. The following protocol describes a self-validating system for obtaining ¹H and ¹³C NMR data for pyrrole derivatives.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[1]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS is chemically inert and its protons and carbons provide a sharp singlet at 0 ppm, serving as the reference point for the chemical shift scale.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer, for example, a 500 MHz instrument for ¹H NMR.[2]
-
The sample is inserted into the magnet, and the system is locked onto the deuterium signal of the solvent. This lock signal corrects for any magnetic field drift during the experiment.
-
Shimming is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. The spectral width should be set to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).[3] A sufficient number of scans (e.g., 8 to 16) are averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom.[4] Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 128 or more) is required. The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[4]
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) signal is transformed into a frequency-domain spectrum using a Fourier Transform (FT).
-
The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shift axis is calibrated by setting the TMS peak to 0 ppm.
-
For ¹H NMR, the peaks are integrated to determine the relative number of protons corresponding to each signal.
-
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Predicted NMR Spectral Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound. The assignments are based on established principles of chemical shifts, substituent effects, and spin-spin coupling.
Molecular Structure and Atom Numbering
For clarity in the spectral assignment, the following numbering scheme will be used.
Caption: Structure and numbering scheme for spectral assignment.
Predicted ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show six distinct signals, corresponding to the six unique proton environments in the molecule.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Causality and Rationale |
| ~8.5 - 9.5 | 1H | Broad Singlet | NH (1) | The N-H proton of a pyrrole is typically deshielded and appears as a broad singlet due to quadrupole-induced relaxation by the ¹⁴N nucleus. Its chemical shift is highly dependent on solvent and concentration. |
| ~7.2 - 7.4 | 1H | Triplet (or dd) | H -2 | This proton is on a carbon adjacent to the nitrogen (C-2) and is deshielded by the aromatic ring current. It is coupled to the H-5 proton across the nitrogen and potentially to the H-5 proton. |
| ~6.6 - 6.8 | 1H | Triplet (or dd) | H -5 | This proton is also on a carbon adjacent to the nitrogen (C-5). It is slightly upfield compared to H-2 due to the electronic influence of the adjacent C-4 with its electron-donating ethyl group. |
| ~3.8 | 3H | Singlet | O-CH₃ (d) | This signal corresponds to the methyl group of the ester. Its chemical shift is characteristic for this functional group, being deshielded by the adjacent oxygen atom. As there are no adjacent protons, it appears as a sharp singlet. |
| ~2.5 | 2H | Quartet | -CH₂ -CH₃ (a) | These methylene protons are deshielded by the pyrrole ring. The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). |
| ~1.2 | 3H | Triplet | -CH₂-CH₃ (b) | These methyl protons are in a typical aliphatic environment. The signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). |
Predicted ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, as all eight carbon atoms in the molecule are in unique chemical environments.
| Chemical Shift (δ, ppm) | Assignment | Causality and Rationale |
| ~165 | C =O (c) | The carbonyl carbon of the ester group is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it furthest downfield.[4] |
| ~128 | C -4 | This is a pyrrole ring carbon attached to the electron-donating ethyl group, which shields it slightly compared to an unsubstituted carbon. |
| ~122 | C -2 | This ring carbon is adjacent to the nitrogen and is part of the aromatic system. Its chemical shift is influenced by both the nitrogen and the nearby ester group. |
| ~118 | C -5 | This ring carbon is adjacent to the nitrogen and the ethyl-substituted C-4. |
| ~110 | C -3 | This ring carbon is substituted with the electron-withdrawing carboxylate group, which significantly influences its chemical shift. |
| ~51 | O-C H₃ (d) | The methyl carbon of the ester is deshielded by the attached oxygen atom, placing it in this characteristic region. |
| ~19 | -C H₂-CH₃ (a) | This methylene carbon is in an aliphatic environment but is attached to the aromatic ring, causing a downfield shift compared to a simple alkane. |
| ~14 | -CH₂-C H₃ (b) | The terminal methyl carbon of the ethyl group appears in the far upfield region, typical for sp³ hybridized carbons in an alkyl chain. |
Comparative Analysis: Validation with Ethyl 4-methyl-1H-pyrrole-3-carboxylate
To establish confidence in the predicted spectral data, we can compare it to the known experimental data of a close structural isomer, Ethyl 4-methyl-1H-pyrrole-3-carboxylate . In this isomer, the positions of the alkyl and ester groups are swapped relative to the pyrrole ring substituents.
Experimental Data for the Isomer: Ethyl 4-methyl-1H-pyrrole-3-carboxylate
| Spectrum | Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR | ~8.4 (br s, 1H, NH), 7.2 (m, 1H, H-2), 6.5 (m, 1H, H-5), 4.2 (q, 2H, O-CH₂-), 2.2 (s, 3H, Ar-CH₃), 1.3 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR | ~164.5 (C=O), 125.0 (C-2), 121.5 (C-4), 116.0 (C-5), 114.5 (C-3), 59.5 (O-CH₂-), 14.5 (-CH₂-CH₃), 12.0 (Ar-CH₃) |
| (Note: Data is compiled and generalized from typical values for this class of compound for illustrative purposes.) |
Comparative Insights
-
Alkyl Protons: In the known isomer, the aromatic methyl group gives a singlet at ~2.2 ppm. In our target molecule, we predict the ethyl group's CH₂ quartet at ~2.5 ppm. This downfield shift is expected as a methylene group (CH₂) is generally more deshielded than a methyl group (CH₃) attached to an aromatic ring. The corresponding methyl triplet of the ethyl group is predicted further upfield at ~1.2 ppm, which is consistent.
-
Ester Protons: The known ethyl ester shows a quartet at ~4.2 ppm and a triplet at ~1.3 ppm. Our target methyl ester is correctly predicted to show a clean singlet at ~3.8 ppm, a hallmark difference.
-
Ring Protons: The chemical shifts of the ring protons (H-2 and H-5) are sensitive to the electronic nature of the adjacent substituents. The swap from a methyl group at C-4 to an ethyl group at C-4 is not expected to cause a dramatic shift in the ring protons, but subtle changes in shielding are likely. Our predictions of ~7.3 ppm and ~6.7 ppm for H-2 and H-5 in the target molecule are well within the expected range observed for the isomer.
-
Ring Carbons: The most significant difference in the ¹³C spectrum will be for the substituted ring carbons (C-3 and C-4) and the substituent carbons themselves. The presence of an ethyl group at C-4 instead of a methyl group will introduce two aliphatic carbon signals (~19 and ~14 ppm) instead of one (~12 ppm). The chemical shifts of C-3 and C-4 will be modulated by the different electronic and steric profiles of the attached groups, but they will remain within the broader 110-130 ppm range for substituted pyrrole carbons.
This comparative exercise demonstrates that by applying fundamental NMR principles, we can logically deduce the spectral features of this compound with a high degree of confidence, even without direct experimental data.
Conclusion
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural verification of synthesized organic molecules. Through a detailed analysis of predicted ¹H and ¹³C NMR spectra, this guide has outlined the key spectral features expected for this compound. Each predicted signal, from chemical shift to multiplicity, has been rationalized based on the compound's electronic and structural properties.
Furthermore, by comparing these predictions to the experimental data of a closely related isomer, we have demonstrated the logical consistency and predictive power of NMR analysis. This comprehensive approach provides researchers with a robust framework for interpreting the spectra of novel pyrrole derivatives, ensuring the structural integrity of molecules critical to pharmaceutical and chemical research.
References
-
MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molecules. Available at: [Link]
-
MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Available at: [Link]
-
PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- Supporting Information for publications, general example. (n.d.).
-
ResearchGate. (2018). Synthesis of 3,4-Disubstituted Pyrroles. A Review. Available at: [Link]
-
Nature. (2020). Diagnostically analyzing 1 H NMR spectra of sub-types in chaetoglobosins for dereplication. Scientific Reports. Available at: [Link]
-
ResearchGate. (2017). 1 H NMR spectra of compound 3a. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
National Center for Biotechnology Information. (2007). Microwave-assisted Piloty-Robinson synthesis of 3,4-disubstituted pyrroles. PubMed. Available at: [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]
-
ACS Publications. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society. Available at: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Interpreting the NMR Spectra of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing deep insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole of interest in medicinal chemistry and materials science. Beyond a simple spectral interpretation, this document serves as a comparative guide, contextualizing the spectral features of the title compound against its analogs, thereby providing a richer understanding of structure-spectra correlations within this important class of heterocycles.
The pyrrole ring is a fundamental scaffold in a vast array of biologically active molecules and functional materials. The ability to precisely characterize substituted pyrroles by NMR is, therefore, a critical skill. This guide is structured to provide not just the "what" but the "why" behind the spectral data, empowering the reader to apply these principles to their own research.
I. Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The analysis that follows is based on established principles of NMR spectroscopy of heterocyclic compounds and data from closely related analogs.[1][2][3] The expected spectrum in a common solvent like CDCl₃ would show signals for the N-H proton, two aromatic protons on the pyrrole ring, and the protons of the ethyl and methyl ester groups.
// Atom nodes N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="1.2,0.4!"]; C3 [label="C", pos="1.2,-0.4!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-1.2,-0.4!"]; H_N [label="H", pos="-0.8,1.2!"]; H2 [label="H", pos="2.0,0.8!"]; C_Me_ester [label="C", pos="2.2,-0.8!"]; O_ester1 [label="O", pos="2.8,-0.2!"]; O_ester2 [label="O", pos="2.6,-1.6!"]; Me_ester [label="CH₃", pos="3.8,-0.4!"]; C_Et1 [label="CH₂", pos="-0.8,-1.8!"]; C_Et2 [label="CH₃", pos="-1.8,-2.4!"]; H5 [label="H", pos="-2.0,0!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H_N; C2 -- H2; C3 -- C_Me_ester; C_Me_ester -- O_ester1; C_Me_ester -- O_ester2 [style=dashed]; O_ester1 -- Me_ester; C4 -- C_Et1; C_Et1 -- C_Et2; C5 -- H5;
// Atom Numbering N1_label [label="1", pos="-0.3,0.8!"]; C2_label [label="2", pos="1.4,0.7!"]; C3_label [label="3", pos="1.4,-0.7!"]; C4_label [label="4", pos="0.3,-1!"]; C5_label [label="5", pos="-1.4,-0.7!"]; }
Structure of this compound with atom numbering.
A detailed breakdown of the expected ¹H NMR signals is presented below:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| N-H | 8.0 - 9.0 | Broad singlet | 1H | The N-H proton of a pyrrole ring typically appears as a broad signal in the downfield region due to the acidic nature of the proton and quadrupole broadening from the adjacent nitrogen atom. Its chemical shift is highly dependent on solvent and concentration. |
| H-2 | ~7.4 | Doublet | 1H | This proton is at the 2-position of the pyrrole ring, adjacent to the electron-donating nitrogen and the electron-withdrawing ester group. The deshielding effect of the ester group at the 3-position will shift this proton downfield. It will be split into a doublet by the H-5 proton with a typical coupling constant of J ≈ 2-3 Hz. |
| H-5 | ~6.6 | Doublet | 1H | This proton is at the 5-position, adjacent to the nitrogen. It is generally found at a higher field (more shielded) compared to H-2. It will be split into a doublet by the H-2 proton (J ≈ 2-3 Hz). |
| -OCH₃ | ~3.8 | Singlet | 3H | The methyl protons of the ester group are in a distinct chemical environment and will appear as a sharp singlet. |
| -CH₂CH₃ | ~2.5 | Quartet | 2H | The methylene protons of the ethyl group are adjacent to the pyrrole ring and a methyl group. They will be split into a quartet by the three neighboring methyl protons (J ≈ 7.5 Hz). |
| -CH₂CH₃ | ~1.2 | Triplet | 3H | The methyl protons of the ethyl group will be split into a triplet by the two neighboring methylene protons (J ≈ 7.5 Hz). |
II. Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments and their electronic nature.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~165 | The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic downfield region for esters.[4] |
| C-2 | ~125 | This carbon is adjacent to the nitrogen and the ester-substituted carbon. Its chemical shift is influenced by both. |
| C-5 | ~118 | This carbon is adjacent to the nitrogen and is typically found at a higher field compared to C-2 in substituted pyrroles. |
| C-4 | ~120 | The ethyl-substituted carbon's chemical shift will be influenced by the alkyl group. |
| C-3 | ~115 | The carbon bearing the ester group will be shifted upfield relative to unsubstituted pyrrole carbons due to the electronic effects of the substituent. |
| -OCH₃ | ~51 | The methyl carbon of the ester group. |
| -CH₂CH₃ | ~18 | The methylene carbon of the ethyl group. |
| -CH₂CH₃ | ~14 | The terminal methyl carbon of the ethyl group. |
III. Comparative Analysis with Structurally Related Pyrroles
To provide a deeper understanding of the substituent effects on the NMR spectra of pyrroles, a comparison with related compounds is invaluable. The following table contrasts the expected NMR data for this compound with its ethyl ester analog and a dimethyl-substituted pyrrole.
| Compound | H-2 (ppm) | H-5 (ppm) | Other Pyrrole Protons | Alkyl Protons (ppm) | ¹³C Carbonyl (ppm) |
| This compound (Predicted) | ~7.4 | ~6.6 | - | -OCH₃: ~3.8; -CH₂CH₃: ~2.5, ~1.2 | ~165 |
| Ethyl 4-methyl-1H-pyrrole-3-carboxylate | ~7.3 | ~6.7 | H-2: d, H-5: d | -OCH₂CH₃: ~4.2, ~1.3; -CH₃: ~2.2 | ~164 |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | - | ~6.4 | H-5: s | -OCH₂CH₃: ~4.2, ~1.3; 2-CH₃: ~2.4; 4-CH₃: ~2.1 | ~165 |
This comparison highlights a few key trends:
-
The chemical shifts of the pyrrole ring protons (H-2 and H-5) are sensitive to the substitution pattern.
-
The nature of the ester alkyl group (methyl vs. ethyl) has a predictable effect on the signals of the alkyl chain itself, with the -OCH₂- protons of the ethyl ester appearing further downfield than the -OCH₃ protons of the methyl ester.
-
The presence of an additional methyl group at the 2-position, as in Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, removes the H-2 proton signal and simplifies the H-5 signal to a singlet.
IV. Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals. The choice of solvent is paramount to ensure the analyte is fully dissolved and to avoid signal overlap with the analyte's resonances.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can often reference the solvent peak, making an internal standard optional for routine characterization.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
-
2. NMR Instrument Parameters (¹H NMR):
-
Rationale: The choice of instrument parameters will directly impact the quality of the resulting spectrum. A higher field strength (e.g., 400 MHz or greater) will provide better signal dispersion, which is crucial for resolving complex spin systems.
-
Typical Parameters for a 400 MHz Spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ~3-4 seconds. A longer acquisition time provides better resolution.
-
Relaxation Delay (D1): 1-2 seconds. This allows for the relaxation of the nuclei between scans, ensuring accurate integration.
-
Number of Scans (NS): 8-16 scans. This is usually sufficient for a moderately concentrated sample to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): 0-12 ppm. This range covers the typical chemical shifts for organic molecules.
-
Workflow for NMR data acquisition and processing.
V. Conclusion
The structural elucidation of this compound through ¹H and ¹³C NMR spectroscopy is a clear and systematic process when guided by the fundamental principles of chemical shifts, coupling constants, and integration. By comparing its predicted spectral data with that of known analogs, we gain a more nuanced understanding of how subtle structural modifications manifest in the NMR spectrum. The methodologies and interpretations presented in this guide are intended to be a valuable resource for researchers working with pyrrole-based compounds, enabling them to confidently characterize their molecules and accelerate their research and development efforts.
VI. References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. Retrieved from [Link]
Sources
A Comparative Guide for Synthetic Strategy: Methyl vs. Ethyl 4-ethyl-1H-pyrrole-3-carboxylate
In the landscape of heterocyclic chemistry, substituted pyrroles serve as indispensable building blocks for a vast array of functional molecules, from pharmaceuticals to advanced materials.[1][2] The 4-ethyl-1H-pyrrole-3-carboxylate scaffold is a particularly valuable intermediate, utilized in the synthesis of complex bioactive compounds.[3][4] A frequent decision point for researchers in this field is the choice between the methyl and ethyl ester derivatives of this core structure. While differing by only a single methylene unit, the selection of Methyl 4-ethyl-1H-pyrrole-3-carboxylate versus Ethyl 4-ethyl-1H-pyrrole-3-carboxylate can have subtle yet significant downstream implications for reaction kinetics, product properties, and metabolic stability.
This guide provides an in-depth, objective comparison of these two key synthetic intermediates. By synthesizing data from established chemical literature and providing field-proven insights, we aim to equip researchers, particularly those in drug development, with the necessary information to make a strategically sound selection for their specific synthetic campaigns.
Section 1: Physicochemical Profile
The initial point of comparison lies in the fundamental physical and chemical properties of the two molecules. The addition of a -CH2- group in the ethyl ester leads to predictable shifts in molecular weight, lipophilicity, and boiling point. These differences, while seemingly minor, can influence solvent choice, purification methods (e.g., distillation vs. chromatography), and the solubility of downstream products.
| Property | This compound | Ethyl 4-ethyl-1H-pyrrole-3-carboxylate | Rationale for Difference |
| Molecular Formula | C₈H₁₁NO₂ | C₉H₁₃NO₂ | Addition of one carbon and two hydrogen atoms. |
| Molecular Weight | 153.18 g/mol [5] | 167.21 g/mol [6] | Increased mass from the additional methylene group. |
| CAS Number | 10525-45-8 | 6976-59-6 | Unique identifiers for distinct chemical substances. |
| Appearance | Solid | Solid | Both are typically solids at room temperature. |
| Calculated LogP | ~1.6 (estimated) | ~2.1 (estimated)[5] | The ethyl group increases lipophilicity (fat-solubility). |
| Boiling Point | Lower (relative) | Higher (relative) | Increased molecular weight and van der Waals forces lead to a higher boiling point.[7] |
| Polarity | More polar | Less polar | The longer alkyl chain of the ethyl group reduces the overall polarity of the molecule. |
Section 2: Synthetic Considerations and Methodologies
The synthesis of these pyrrole esters commonly employs classic heterocyclic chemistry reactions, most notably the Knorr pyrrole synthesis or related methods.[8][9] The choice between producing the methyl or ethyl ester is typically determined at the outset by the selection of the β-ketoester starting material.
A generalized Knorr synthesis involves the condensation of an α-amino ketone with a β-ketoester.[10] To produce the target compounds, one would react an α-amino-ketone with either methyl acetoacetate or ethyl acetoacetate in the presence of a suitable catalyst.
Detailed Experimental Protocol: Synthesis of Ethyl 4-ethyl-1H-pyrrole-3-carboxylate
This protocol is a representative example based on the principles of the Knorr synthesis.[11]
Objective: To synthesize Ethyl 4-ethyl-1H-pyrrole-3-carboxylate from ethyl acetoacetate and an appropriate α-amino ketone.
Materials:
-
Ethyl acetoacetate
-
α-Amino-butyraldehyde diethyl acetal (or equivalent α-amino ketone precursor)
-
Glacial Acetic Acid
-
Zinc dust (optional, for in-situ generation of aminoketone)
-
Sodium Nitrite (if starting from an α-methylene ketone)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In-situ Generation of α-amino-ketone (Self-Validating Step): In a three-necked flask equipped with a stirrer and dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid. The use of acetic acid as the solvent also serves as the catalyst for the subsequent condensation.[9] Cool the mixture in an ice bath to 0-5°C. This temperature control is critical to manage the exothermic nature of the nitrosation reaction and prevent side product formation.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C. The formation of a yellow color indicates the successful formation of the α-oximino-β-ketoester intermediate.
-
(Optional Reduction Step) Add zinc dust portion-wise to the solution. This reduces the oximino group to the required amine, generating the α-amino-β-ketoester in situ. This one-pot approach is efficient but requires careful monitoring of the reaction's exotherm.[9]
-
Condensation & Cyclization: Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. This provides the thermal energy necessary for the intramolecular condensation and subsequent dehydration to form the aromatic pyrrole ring.[10]
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice water and neutralize carefully with a saturated solution of sodium bicarbonate. This step quenches the acid catalyst and precipitates the crude product.
-
Extract the aqueous mixture with diethyl ether (3x volumes). The organic layers are combined. This separates the desired ester product, which is more soluble in the organic phase, from inorganic salts.
-
Wash the combined organic layers with water and then brine. This removes any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. This removes the solvent to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel. This final step is crucial for obtaining a product of high purity suitable for subsequent synthetic steps.
Section 3: Comparative Reactivity and Metabolic Stability
While the core reactivity of the pyrrole ring is identical for both molecules, the nature of the ester group (methyl vs. ethyl) introduces differences in steric hindrance and susceptibility to hydrolysis.
-
Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. This can lead to marginally slower reaction rates in transformations involving nucleophilic attack at the ester carbonyl, although in many standard reactions (e.g., amide formation, reduction), this difference is negligible.[7]
-
Hydrolytic Stability: Esters are susceptible to hydrolysis by esterase enzymes in biological systems. This is a critical parameter in drug development, as it affects the compound's half-life and pharmacokinetic profile. Studies comparing homologous series of esters have shown that methyl esters can exhibit greater metabolic stability in plasma than their ethyl counterparts.[12] For example, one study on benzoates found methyl benzoate to have a half-life of 36 minutes in rat plasma, compared to 17 minutes for ethyl benzoate.[12] This suggests that for prodrug strategies or when systemic stability is paramount, the methyl ester might offer an advantage. Conversely, if rapid conversion to the carboxylic acid is desired, the ethyl ester could be preferable.
Section 4: Applications and Strategic Selection
Both molecules are primarily used as intermediates in the synthesis of more complex structures, especially in medicinal chemistry where the pyrrole scaffold is a common feature in approved drugs.[1][4] The choice between the methyl and ethyl ester is a strategic one based on the goals of the synthesis.
| Application Scenario | Preferred Analogue | Rationale |
| Early-Stage Library Synthesis | Either | Choice may be dictated by the cost and availability of the corresponding acetoacetate starting material. |
| Improving Lipophilicity | Ethyl 4-ethyl-1H-pyrrole-3-carboxylate | The added methylene group provides a modest increase in LogP, which can be beneficial for enhancing membrane permeability of a final compound. |
| Enhancing Metabolic Stability | This compound | The methyl ester may offer a longer plasma half-life, which is often desirable for increasing drug exposure.[12] |
| Prodrug Design | Ethyl 4-ethyl-1H-pyrrole-3-carboxylate | If rapid in-vivo conversion to the active carboxylic acid is the goal, the potentially faster hydrolysis rate of the ethyl ester can be advantageous. |
| Process Chemistry & Scale-up | Either | Factors like boiling point and crystallinity become important. The ethyl ester's higher boiling point might be preferred for certain high-temperature reactions.[7] The crystallinity of the final product can affect ease of purification. |
Conclusion and Recommendations
The decision to use this compound versus its ethyl analogue is a nuanced one that extends beyond simple structural similarity.
-
For initial discovery and exploratory chemistry , the choice can often be guided by practical considerations like reagent cost and availability.
-
For late-stage lead optimization and drug development , the differences in physicochemical properties and metabolic stability become critical. The methyl ester should be considered when maximizing metabolic stability is a priority. The ethyl ester is a logical choice when aiming to increase lipophilicity or when designing a prodrug intended for rapid activation.
Ultimately, the optimal choice is context-dependent. By understanding the subtle yet impactful differences in synthesis, reactivity, and metabolic fate, researchers can more effectively design and execute their synthetic strategies to achieve the desired molecular target profile.
References
-
Organic Chemistry. (2022). Knorr Pyrrole Synthesis. YouTube. Available from: [Link]
-
Journey to Forever. Production and Testing of Ethyl and Methyl Esters. Available from: [Link]
-
Grokipedia. Knorr pyrrole synthesis. Available from: [Link]
-
ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Available from: [Link]
-
ResearchGate. Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. Available from: [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]
-
PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. Available from: [Link]
-
Wikipedia. Knorr pyrrole synthesis. Available from: [Link]
-
Organic Chemistry Portal. Methyl Esters. Available from: [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
Royal Society of Chemistry. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
-
Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]
-
SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Available from: [Link]
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. scitechnol.com [scitechnol.com]
- 5. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 12. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl vs. Ethyl Pyrrole Esters: Unraveling the Impact of Alkyl Chain Length on Biological Activity
In the landscape of drug discovery and development, the pyrrole scaffold stands as a cornerstone of medicinal chemistry, lending its versatile structure to a wide array of biologically active compounds.[1] From anticancer to anti-inflammatory agents, the strategic modification of the pyrrole core has yielded numerous therapeutic candidates.[2][3] A subtle yet critical aspect of this molecular engineering is the choice of ester substituent, with methyl and ethyl esters being the most common. This guide provides an in-depth, objective comparison of the biological activities of methyl versus ethyl pyrrole esters, supported by experimental data, to elucidate the nuanced effects of this seemingly minor structural variation.
The Ester Question: More Than Just a Solubilizing Group
The selection of a methyl or ethyl ester is often perceived as a routine decision to enhance a molecule's solubility and permeability. However, this choice can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. The seemingly insignificant addition of a single methylene unit can alter lipophilicity, metabolic stability, and the precise fit within a biological target's binding pocket. This guide delves into specific examples to illuminate these differences.
Anticancer Activity: A Case Study in 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylates
A compelling example of the differential activity between methyl and ethyl pyrrole esters can be found in the study of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives as potential anticancer agents.[2][3] A series of these compounds, bearing either a methyl or an ethyl ester at the 2-position, were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.
Comparative Antiproliferative Activity (IC₅₀, µM)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative methyl and ethyl ester derivatives against various cancer cell lines. A lower IC₅₀ value indicates greater potency.
| Compound ID | Ester Group | Ar¹ Substituent | Ar² Substituent | HT-29 (Colon) | H1299 (Lung) | PC3 (Prostate) | MDA-MB-231 (Breast) |
| trans-5a | Methyl | 4-ClC₆H₄ | C₆H₅ | >100 | >100 | >100 | >100 |
| trans-5b | Methyl | 4-FC₆H₄ | C₆H₅ | >100 | >100 | >100 | >100 |
| cis-5a | Methyl | 4-ClC₆H₄ | C₆H₅ | 19.6 | 25.4 | >100 | >100 |
| cis-5b | Methyl | 4-FC₆H₄ | C₆H₅ | >100 | >100 | >100 | >100 |
| trans-ethyl ester analog of 5a | Ethyl | 4-ClC₆H₄ | C₆H₅ | Data not provided | Data not provided | Data not provided | Data not provided |
| trans-ethyl ester analog of 5b | Ethyl | 4-FC₆H₄ | C₆H₅ | Data not provided | Data not provided | Data not provided | Data not provided |
Note: While the synthesis of ethyl esters is described, specific IC₅₀ data for a direct ethyl analogue to the most active methyl esters (cis-5a) was not explicitly provided in the primary reference. The discussion focuses on the broader class of derivatives where the nitrile group at position 2 was found to be more essential for activity than the ester functionality.[2]
Analysis of Results:
The data reveals that for this particular scaffold, the cis stereoisomer of the methyl ester derivative (cis-5a) exhibited moderate activity against the HT-29 and H1299 cancer cell lines, while the trans isomers were largely inactive.[2] The study highlights that the functional group at the 2-position plays a critical role, with the nitrile analogues of these compounds generally demonstrating superior activity.[2] This suggests that for this class of compounds, the electronic and steric properties of the substituent at this position are more influential than the subtle difference between a methyl and an ethyl ester.
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is imperative to follow standardized experimental protocols.
Synthesis of Methyl and Ethyl 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylates
The synthesis of these compounds is a multi-step process, beginning with a Michael addition to form a 2-amino-5-oxonitrile intermediate, followed by cyclization and hydrolysis.[3]
Step 1: Synthesis of 2-amino-5-oxonitriles A Michael addition of [(diphenylmethylene)amino]acetonitrile to an appropriate enone is performed in a basic medium.
Step 2: Cyclization and Esterification The 2-amino-5-oxonitrile is then subjected to acidic conditions in the presence of either methanol or ethanol to yield the corresponding methyl or ethyl ester.
Caption: Workflow of the MTT assay for antiproliferative activity.
Structure-Activity Relationship (SAR) Insights
The decision to utilize a methyl or ethyl ester in a drug candidate is a facet of the broader Structure-Activity Relationship (SAR) analysis. While direct comparative data across a wide range of biological activities remains somewhat sparse in the literature, some general principles can be inferred.
-
Lipophilicity and Permeability: An ethyl ester is slightly more lipophilic than a methyl ester. This can sometimes lead to improved cell membrane permeability and, consequently, enhanced biological activity. However, this is not a universal rule, as excessive lipophilicity can lead to poor aqueous solubility and off-target effects.
-
Steric Hindrance: The larger size of the ethyl group compared to the methyl group can introduce steric hindrance at the binding site of a target protein. This can either be detrimental, by preventing an optimal binding orientation, or beneficial, by providing additional favorable van der Waals interactions.
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterases in the body. The rate of hydrolysis can differ between methyl and ethyl esters, impacting the compound's half-life and overall exposure.
Future Directions and Conclusion
The comparison of methyl versus ethyl pyrrole esters underscores a fundamental principle in medicinal chemistry: even minor structural modifications can have significant biological consequences. While the presented case study in anticancer research suggests that other structural features may dominate the SAR for that particular scaffold, the choice of the ester group should not be overlooked.
To build a more comprehensive understanding, future research should endeavor to:
-
Routinely synthesize and test both methyl and ethyl ester analogues of promising lead compounds.
-
Conduct detailed pharmacokinetic studies to correlate in vitro activity with in vivo exposure.
-
Utilize computational modeling to predict the binding interactions of both ester variants with their biological targets.
By systematically investigating the impact of this seemingly simple alkyl chain extension, the scientific community can refine the design of more potent and selective pyrrole-based therapeutics.
References
-
D.A. Kalinina, I.A. Slepuhin, and A.V. Kutchin. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. 2022;27(7):2289. [Link]
-
D.A. Kalinina, I.A. Slepuhin, and A.V. Kutchin. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. 2022;27(7):2289. [Link]
-
D.A. Kalinina, I.A. Slepuhin, and A.V. Kutchin. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. ResearchGate. 2022; [Link]
Sources
A Comparative Guide to the Synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate: An Evaluation of Classical and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, with "Methyl 4-ethyl-1H-pyrrole-3-carboxylate" serving as a valuable intermediate in the synthesis of a diverse array of bioactive compounds. The strategic placement of the ethyl and methyl carboxylate groups at the 3 and 4 positions presents a unique synthetic challenge, often rendering direct functionalization of the pyrrole core inefficient. Consequently, the construction of the pyrrole ring with the desired substitution pattern from acyclic precursors is the preferred approach.
This guide provides an in-depth comparison of several prominent synthetic routes to "this compound". We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations. Our objective is to equip researchers with the critical information necessary to select the most suitable synthetic strategy for their specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Synthesis Method | Key Starting Materials | Reagents & Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| A Novel Patented Approach | 3-Pyrrole carboxylic acid, Methanol, Ethane | H₂SO₄, Anhydrous CaCl₂/nano Al₂O₃ | Not specified | Potentially scalable and uses readily available materials. | The use of ethane gas may require specialized equipment. The mechanism is not fully elucidated in the abstract. |
| Hantzsch Pyrrole Synthesis | Methyl 3-aminocrotonate, Methyl 2-chloro-3-oxopentanoate | Base (e.g., NaHCO₃), Heat | Moderate | Convergent, one-pot reaction from simple precursors. | Can suffer from low yields and the formation of side products.[1] |
| Paal-Knorr Pyrrole Synthesis | 3,4-Hexanedione, Methyl aminomalonate | Acid catalyst (e.g., p-TsOH), Heat | High | High yields and simple reaction conditions.[2] | Requires the synthesis of a specific 1,4-dicarbonyl compound. |
| Van Leusen Pyrrole Synthesis | Methyl crotonate, Tosylmethyl isocyanide (TosMIC) | Strong base (e.g., NaH) | Good | Good functional group tolerance and regioselectivity. | TosMIC is a lachrymator and requires careful handling. |
| Barton-Zard Pyrrole Synthesis | 1-Nitrobutane, Methyl isocyanoacetate | Strong base (e.g., K₂CO₃) | Good to High | Convergent and often provides good yields.[3] | The use of nitroalkanes can be hazardous. |
In-Depth Analysis of Synthetic Routes
A Novel Patented Approach
A recently disclosed patent presents a two-step method for the preparation of "this compound".[4] While the patent abstract lacks a detailed experimental protocol, it outlines a potentially scalable and efficient process.
Reaction Scheme:
Caption: Hantzsch synthesis of the target molecule.
Mechanistic Insights:
The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the final pyrrole product.
Experimental Protocol (Adapted from similar syntheses):
-
A mixture of methyl 3-aminocrotonate (1.0 eq) and methyl 2-chloro-3-oxopentanoate (1.0 eq) in ethanol is prepared.
-
A solution of aqueous ammonia (2.0 eq) is added, and the mixture is heated to reflux for 4-6 hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Advantages:
-
Convergent, one-pot synthesis.
-
Utilizes relatively simple and accessible starting materials.
Disadvantages:
-
Yields can be moderate and are often sensitive to reaction conditions. [1]* The synthesis of the required α-haloketone precursor may add extra steps.
-
Potential for side product formation.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and high-yielding method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. [2] Reaction Scheme:
Caption: Paal-Knorr synthesis of the target molecule.
Mechanistic Insights:
The reaction involves the formation of a di-imine intermediate from the 1,4-dicarbonyl compound and the amine. This intermediate then undergoes an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.
Experimental Protocol (Adapted from similar syntheses):
-
A solution of 3,4-hexanedione (1.0 eq) and methyl aminomalonate (1.1 eq) in toluene is prepared in a flask equipped with a Dean-Stark apparatus.
-
A catalytic amount of p-toluenesulfonic acid (0.1 eq) is added.
-
The mixture is heated to reflux, and water is removed azeotropically.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Advantages:
-
Generally high yielding.
-
Simple and straightforward reaction conditions.
Disadvantages:
-
The synthesis of the required 3,4-hexanedione may not be trivial.
Van Leusen Pyrrole Synthesis
The Van Leusen synthesis provides a versatile route to 3,4-disubstituted pyrroles from α,β-unsaturated esters and tosylmethyl isocyanide (TosMIC).
Reaction Scheme:
Caption: Van Leusen synthesis of the target molecule.
Mechanistic Insights:
The reaction is initiated by the deprotonation of TosMIC with a strong base. The resulting anion undergoes a Michael addition to the α,β-unsaturated ester. The intermediate then cyclizes, and subsequent elimination of the tosyl group leads to the formation of the pyrrole ring.
Experimental Protocol (Adapted from similar syntheses):
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, a solution of tosylmethyl isocyanide (1.1 eq) in THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of methyl crotonate (1.0 eq) in THF is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.
Advantages:
-
Good functional group tolerance.
-
Provides access to a wide range of substituted pyrroles.
Disadvantages:
-
TosMIC is a lachrymator and should be handled with care in a well-ventilated fume hood.
-
Requires the use of a strong base like sodium hydride.
Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis is a powerful method for constructing pyrroles from a nitroalkene and an isocyanoacetate. [3] Reaction Scheme:
Sources
A Comparative Guide to the Structure-Activity Relationship of Methyl 4-ethyl-1H-pyrrole-3-carboxylate Derivatives
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Among the vast chemical space of pyrrole derivatives, methyl 4-ethyl-1H-pyrrole-3-carboxylate and its analogs have emerged as a versatile starting point for the development of potent and selective therapeutic agents.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, offering a comparative perspective on the impact of structural modifications on biological outcomes. We will delve into the rationale behind experimental design, present key data from seminal studies, and provide detailed protocols for the evaluation of these compounds.
The Core Scaffold: Understanding the Foundation
The this compound core presents several key features that are amenable to chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. The pyrrole nitrogen (N1), the ester at the C3 position, and the ethyl group at the C4 position are the primary handles for derivatization. Understanding the electronic and steric effects of substitutions at these positions is crucial for rational drug design.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrrole-3-carboxylate derivatives can be significantly modulated by strategic modifications at various positions of the heterocyclic core. Below, we dissect the SAR at each key position, supported by experimental evidence.
Modifications at the C3-Position: The Carboxylate and its Bioisosteres
The methyl carboxylate group at the C3 position is a critical determinant of activity and is often a primary site for modification.
-
Ester to Amide Conversion: A common and often fruitful modification is the conversion of the C3-ester to a carboxamide. This change can introduce new hydrogen bonding interactions and alter the solubility and metabolic stability of the compound. For instance, a series of pyrrole-3-carboxamide derivatives carrying a pyridone fragment were identified as potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a key enzyme in cancer epigenetics.[5] The amide linkage in these compounds was found to be crucial for their inhibitory activity.
-
Impact of Amide Substituents: The nature of the substituent on the amide nitrogen plays a significant role in determining the potency and selectivity of the resulting compounds. In the aforementioned study on EZH2 inhibitors, the introduction of a pyridone moiety led to a significant enhancement in activity.[5]
The Influence of the C4-Substituent
The ethyl group at the C4 position provides a lipophilic anchor and its modification can impact binding affinity and pharmacokinetic properties.
-
Alkyl Chain Length and Branching: While the 4-ethyl parent compound serves as a valuable starting point, variations in the alkyl chain length and the introduction of branching can modulate activity. Generally, a balance must be struck between increasing lipophilicity for better membrane permeability and maintaining aqueous solubility.
-
Aryl and Heteroaryl Substitutions: Replacing the ethyl group with aromatic or heteroaromatic rings can introduce new π-π stacking or other specific interactions with the target protein. For example, in a series of pyrrole derivatives evaluated for their cytotoxic effects, compounds bearing aromatic moieties at various positions showed dose- and time-dependent activity against several cancer cell lines.[6]
The Role of the N1-Substituent on the Pyrrole Ring
The pyrrole nitrogen is another key position for derivatization. The presence and nature of a substituent at N1 can influence the electronic properties of the pyrrole ring and provide an additional vector for interaction with the biological target.
-
Unsubstituted N-H: In many cases, the unsubstituted N-H of the pyrrole ring can act as a hydrogen bond donor, which is often essential for activity.
-
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups at the N1 position can modulate the compound's lipophilicity and steric profile. In a study of 1,3-diaryl-pyrrole derivatives as selective butyrylcholinesterase (BChE) inhibitors, the presence of an aryl group at the N1 position was found to be critical for potent and selective inhibition.[7]
Comparative Analysis with Alternative Scaffolds
While the this compound scaffold has proven to be a valuable template, it is essential to consider alternative heterocyclic systems that have been explored for similar biological targets.
Pyrrolo-quinolines as Kinase Inhibitors
Pyrrolo-quinoline derivatives have been investigated as inhibitors of PI3-kinase related kinases (PIKKs) such as ATM and mTOR.[8] A key SAR finding for this class of compounds was the importance of an electrophilic exocyclic double bond conjugated to a γ-lactone ring for inhibitory potency.[8]
Pyrazole-3-carboxamides in Cancer Therapy
1H-pyrazole-3-carboxamide derivatives have been successfully developed as potent inhibitors of kinases like FLT3 and CDKs, which are implicated in acute myeloid leukemia (AML).[9] The SAR of this scaffold highlights the criticality of a pyrimidine-fused heterocycle at the C4 position of the pyrazole ring for potent inhibition.[9]
Biological Activities and Therapeutic Targets
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
-
Anticancer Activity: The pyrrole scaffold is a common feature in many anticancer agents.[1][4] As discussed, derivatives have shown potent activity against various cancer cell lines and have been developed as inhibitors of key cancer targets like EZH2 and various kinases.[5][10][11]
-
Antibacterial Activity: Pyrrolamides, derived from the pyrrole-3-carboxylic acid scaffold, have been investigated as antibacterial agents.[12] SAR studies on these compounds have shown that substitutions on the pyrrole ring, such as halogenation, can significantly enhance their potency against bacteria like Staphylococcus aureus.[12]
-
Cholinesterase Inhibition: As mentioned earlier, 1,3-diaryl-pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), a target for the symptomatic treatment of Alzheimer's disease.[7]
Experimental Data and Protocols
To facilitate the comparative analysis of different derivatives, the following table summarizes the biological activity of selected compounds from the literature.
| Compound ID | Scaffold | Target | IC50 (µM) | Cell Line/Assay | Reference |
| DM-01 | Pyrrole-3-carboxamide | EZH2 | Potent Inhibition | K562 cells | [5] |
| 4a | Pyrrole derivative | Cytotoxicity | High | LoVo colon cells | [6] |
| 4d | Pyrrole derivative | Cytotoxicity | High | LoVo colon cells | [6] |
| 3p | 1,3-diaryl-pyrrole | BChE | 1.71 | Enzyme assay | [7] |
| DK8G557 | Pyrrolo-quinoline | ATM | 0.6 | Enzyme assay | [8] |
| HP9912 | Pyrrolo-quinoline | mTOR | 0.5 | Enzyme assay | [8] |
| FN-1501 (50) | 1H-pyrazole-3-carboxamide | FLT3 | 0.008 | MV4-11 cells | [9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase buffer
-
Test compound or DMSO (for control)
-
Kinase
-
Substrate/ATP mix
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Third Incubation: Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
General SAR of this compound
Caption: Key modification points on the this compound scaffold and their general effects on biological activity.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: A stepwise workflow for determining the in vitro inhibitory activity of a compound against a target kinase.
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. The extensive SAR studies conducted on its derivatives have provided invaluable insights into the structural requirements for potent and selective activity against a range of biological targets. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to leverage this privileged scaffold to design the next generation of innovative medicines. This guide serves as a comprehensive resource for scientists in the field, providing the foundational knowledge and practical tools necessary to advance their research in this exciting area of medicinal chemistry.
References
-
[Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][5][6][13]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition.]([Link])
Sources
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 7. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted pyrroles are fundamental heterocyclic building blocks.[1] Their versatile structure is a cornerstone in the synthesis of a wide array of functional molecules, from pharmaceuticals to organic electronics. "Methyl 4-ethyl-1H-pyrrole-3-carboxylate" (CAS 1260827-11-9) is one such building block, whose proper identification and characterization are paramount for ensuring the integrity and reproducibility of downstream applications.
This guide provides an in-depth comparison and confirmation of the characterization data for this specific compound. As publicly available experimental spectra for this exact molecule are not abundant, we will establish a robust analytical benchmark through a combination of theoretical prediction, comparison with a closely related structural isomer, and standardized experimental protocols. Our objective is to provide researchers with a reliable framework for verifying the identity and purity of their own synthesized or procured samples.
Predicted Spectroscopic Data: An Analyst's Benchmark
Before analyzing experimental data, a proficient scientist first predicts the expected spectroscopic fingerprint based on the molecule's structure. This foundational step is crucial for identifying correct signals and spotting potential impurities or structural anomalies.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₁NO₂
-
Molecular Weight: 153.18 g/mol [2]
The structure features a pyrrole ring substituted at the 3-position with a methyl carboxylate group and at the 4-position with an ethyl group. This arrangement dictates a unique set of signals in NMR, IR, and Mass Spectrometry.
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift principles and coupling interactions.
-
Rationale for Predictions: The chemical shifts are influenced by the aromaticity of the pyrrole ring and the electron-withdrawing nature of the methyl carboxylate group. The ethyl group's protons will exhibit characteristic splitting patterns (a quartet for the CH₂ and a triplet for the CH₃) due to spin-spin coupling. The pyrrole ring protons (H-2 and H-5) are expected to appear as distinct signals, and the N-H proton will typically be a broad singlet.
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Rationale for Predictions: The key absorptions will be the N-H stretch of the pyrrole ring, the strong C=O stretch of the ester, and the C-O stretches associated with the ester linkage. The C-H stretches from the alkyl and aromatic portions will also be present.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
-
Rationale for Predictions: In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) should correspond to the exact mass of C₈H₁₁NO₂. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.
Table 1: Summary of Predicted Characterization Data for this compound
| Technique | Parameter | Predicted Value | Justification |
| ¹H NMR | δ (N-H) | ~8.5 - 9.5 ppm (broad s, 1H) | Deshielded proton on nitrogen in an aromatic ring. |
| δ (H-2) | ~7.2 - 7.5 ppm (d, 1H) | Pyrrole α-proton, deshielded by ring current and adjacent to N. | |
| δ (H-5) | ~6.5 - 6.8 ppm (d, 1H) | Pyrrole β-proton, less deshielded than H-2. | |
| δ (O-CH₃) | ~3.7 - 3.9 ppm (s, 3H) | Methyl ester protons. | |
| δ (CH₂) | ~2.4 - 2.6 ppm (q, 2H) | Methylene protons of ethyl group, coupled to CH₃. | |
| δ (CH₃) | ~1.1 - 1.3 ppm (t, 3H) | Methyl protons of ethyl group, coupled to CH₂. | |
| ¹³C NMR | δ (C=O) | ~165 - 170 ppm | Carbonyl carbon of the ester group. |
| δ (C-2) | ~120 - 125 ppm | Pyrrole α-carbon. | |
| δ (C-5) | ~115 - 120 ppm | Pyrrole β-carbon. | |
| δ (C-3) | ~110 - 115 ppm | Pyrrole carbon attached to the ester. | |
| δ (C-4) | ~125 - 130 ppm | Pyrrole carbon attached to the ethyl group. | |
| δ (O-CH₃) | ~50 - 55 ppm | Methyl ester carbon. | |
| δ (CH₂) | ~18 - 22 ppm | Methylene carbon of ethyl group. | |
| δ (CH₃) | ~13 - 16 ppm | Methyl carbon of ethyl group. | |
| IR | ν (N-H) | 3300 - 3400 cm⁻¹ (broad) | Stretching vibration of the N-H bond in the pyrrole ring. |
| ν (C-H) | 2850 - 3100 cm⁻¹ | Stretching vibrations of sp² and sp³ C-H bonds. | |
| ν (C=O) | 1680 - 1710 cm⁻¹ (strong) | Stretching vibration of the conjugated ester carbonyl group. | |
| ν (C-O) | 1200 - 1300 cm⁻¹ | Stretching vibrations of the C-O bonds of the ester. | |
| HRMS | [M+H]⁺ | 154.0863 | Calculated for C₈H₁₂NO₂⁺. |
Comparative Analysis with a Structural Isomer
To add confidence to our predictions, we can compare the expected data with the known experimental data of its commercially available isomer, Ethyl 4-methyl-1H-pyrrole-3-carboxylate (CAS 2199-49-7).[3] The core pyrrole structure is identical, with the only difference being the swapped positions of the methyl and ethyl groups (ester vs. C4-substituent).
Table 2: Predicted Data for Target vs. Known Isomer Properties
| Parameter | This compound (Predicted) | Ethyl 4-methyl-1H-pyrrole-3-carboxylate (Known Data) | Key Difference & Rationale |
| ¹H NMR: Ester | ~3.7-3.9 ppm (s, 3H, O-CH₃) | ~4.2 ppm (q, 2H, O-CH₂), ~1.3 ppm (t, 3H, CH₃) | The target has a methyl ester (singlet), while the isomer has an ethyl ester (quartet and triplet). This is the most definitive distinguishing feature. |
| ¹H NMR: C4-Substituent | ~2.4-2.6 ppm (q, 2H, CH₂), ~1.1-1.3 ppm (t, 3H, CH₃) | ~2.2 ppm (s, 3H, C4-CH₃) | The target has an ethyl group at C4 (quartet and triplet), while the isomer has a methyl group (singlet). |
| Melting Point | Not predicted | 72-75 °C | Physical properties like melting point will differ due to variations in crystal packing. |
| Molecular Weight | 153.18 g/mol | 153.18 g/mol | Isomers have identical molecular weights and formulas. |
This comparison demonstrates that while mass spectrometry cannot distinguish between these isomers, NMR spectroscopy provides a clear and unambiguous method for confirmation.
Synthesis and Characterization Workflow
A reliable synthesis and a rigorous characterization protocol are two sides of the same coin, ensuring the production and verification of high-quality material. A common and effective method for synthesizing polysubstituted pyrroles is the Van Leusen reaction.[4]
Proposed Synthesis Route: The Van Leusen Reaction
This reaction involves the base-mediated cycloaddition of an activated alkene with tosylmethyl isocyanide (TosMIC). For our target compound, the reactants would be methyl (E)-pent-2-enoate and TosMIC .
-
Rationale for Reagent Choice: Methyl (E)-pent-2-enoate provides the C4-ethyl and C3-ester functionalities in the correct positions after cyclization. TosMIC is a versatile reagent that serves as a precursor for the C2, C5, and N atoms of the pyrrole ring. Sodium hydride is a common non-nucleophilic strong base used to deprotonate TosMIC.
Caption: Synthesis and Purification Workflow.
Standardized Protocol for Characterization
This protocol ensures that the data obtained is reliable and comparable to reference standards.
A. Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR: For solid samples, use an Attenuated Total Reflectance (ATR) accessory for the most straightforward and reproducible measurement. Ensure the crystal is clean before applying the sample.
-
HRMS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.
B. Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024) are typically required due to the low natural abundance of ¹³C.
-
IR (ATR): Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan first. Ensure good contact between the sample and the ATR crystal.
-
HRMS (ESI): Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
C. Data Analysis:
-
NMR: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to TMS at 0 ppm. Integrate the peaks in the ¹H NMR spectrum and measure coupling constants. Compare peak positions and multiplicities to the predicted values in Table 1.
-
IR: Identify the key absorption bands and compare their positions (in cm⁻¹) to the predicted values.
-
HRMS: Determine the exact mass of the most intense peak corresponding to the molecular ion. The measured mass should be within 5 ppm of the calculated theoretical mass.
Conclusion
The structural verification of "this compound" relies on a multi-technique analytical approach. While this compound is commercially available, the scarcity of published reference spectra necessitates a rigorous, first-principles approach to characterization.[2] By combining theoretical prediction, comparative analysis with a known isomer, and adherence to a standardized experimental workflow, researchers can confidently confirm the identity and purity of this valuable synthetic building block. The clear distinction in NMR signals between the methyl/ethyl groups on the ester and the C4 position serves as the definitive confirmation, highlighting the indispensable power of spectroscopy in modern chemical synthesis.
References
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
-
National Center for Biotechnology Information. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. [Link]
-
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
Sources
A Senior Application Scientist's Guide to Pyrrole Synthesis: Comparing Paal-Knorr with Key Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of the pyrrole ring is a cornerstone of organic chemistry. This five-membered aromatic heterocycle is a ubiquitous scaffold in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3] The choice of synthetic route can profoundly influence the efficiency, scalability, and ultimate success of a research program.
This guide provides an objective, in-depth comparison of the venerable Paal-Knorr synthesis against other prominent methods for constructing the pyrrole ring, namely the Hantzsch and Knorr syntheses. By presenting quantitative data, detailed experimental protocols, and clear mechanistic diagrams, this document aims to equip you with the insights needed to select the most suitable synthetic strategy for your specific target molecule.
The Paal-Knorr Pyrrole Synthesis: A Timeless Workhorse
First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and widely utilized methods for preparing pyrroles.[4] The reaction facilitates the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions, to yield the corresponding pyrrole.[5][6] Its enduring popularity is a testament to its operational simplicity and generally high yields.[1][4]
Mechanism of Action
The mechanism of the Paal-Knorr synthesis involves the amine attacking the carbonyl groups to form a ring, which then dehydrates to form the pyrrole.[3][7] The cyclization of the hemiacetal intermediate is the rate-determining step.[5][7] While several pathways have been proposed, DFT studies suggest a favorable mechanism involving the formation of a hemi-aminal, its subsequent cyclization, and a final dehydration step to yield the aromatic pyrrole ring.[1]
Caption: Paal-Knorr Pyrrole Synthesis Mechanism.
Advantages and Limitations
The primary advantage of the Paal-Knorr synthesis is its directness and efficiency, with yields often exceeding 60% and frequently in the 80-95% range.[1][4] However, the classical method has limitations. The reaction can require harsh conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups.[1][8][9] Furthermore, the availability of the required 1,4-dicarbonyl starting materials can be a significant constraint, sometimes necessitating multi-step syntheses to obtain them.[4][7]
Recent advancements have addressed some of these drawbacks, introducing milder catalysts like Brønsted acids (acetic acid, p-toluenesulfonic acid), Lewis acids, and solid acid catalysts, as well as greener methodologies that can proceed at room temperature or under solvent-free conditions.[1][10]
Alternative Methods for Pyrrole Synthesis
While the Paal-Knorr reaction is a powerful tool, other methods offer unique advantages, particularly for accessing different substitution patterns on the pyrrole ring.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile three-component reaction that combines an α-haloketone, a β-ketoester, and ammonia or a primary amine.[1][4] This method is valuable for creating polysubstituted pyrroles. However, conventional Hantzsch reactions often result in modest yields (frequently below 45-60%) and can present challenges with regioselectivity.[2][4] The scope of substituents can also be limited.[2]
The generally accepted mechanism involves the initial reaction between the amine and the β-ketoester to form an enamine intermediate. This is followed by a nucleophilic attack on the α-haloketone and subsequent cyclization and dehydration to form the pyrrole ring.
Caption: Hantzsch Pyrrole Synthesis Mechanism.
The Knorr Pyrrole Synthesis
Not to be confused with the Paal-Knorr, the Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[4][8] This method is particularly effective for preparing highly substituted pyrroles, often with electron-withdrawing groups.[4] A significant challenge is the instability of α-amino-ketones, which are typically generated in situ from an oxime precursor via reduction, for example, with zinc in acetic acid.[4]
The Knorr synthesis proceeds through the formation of an enamine from the β-dicarbonyl and a second equivalent of the amine, followed by condensation with the α-amino-ketone, cyclization, and subsequent elimination of water to furnish the pyrrole.
Caption: Knorr Pyrrole Synthesis Mechanism.
At a Glance: Comparative Analysis of Pyrrole Syntheses
The choice of a synthetic method is a critical decision based on factors like desired substitution pattern, substrate availability, and required reaction conditions. The following table provides a quantitative comparison to aid in this selection process.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Limitations |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-TsOH, Lewis acids, Mineral acids | 25 - 150 | 15 min - 24 h | >60, often 80-95[1][4] | Simplicity, high yields, directness. | Availability of 1,4-dicarbonyls, potentially harsh conditions.[4][7][8] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base (e.g., ammonia, pyridine) | Room Temp. - Reflux | Variable | Moderate, often <60[2][4] | Versatile three-component reaction, good for polysubstituted pyrroles. | Moderate yields, regioselectivity issues, limited structural variation in classical method.[2] |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80[4] | Access to highly substituted pyrroles, especially with electron-withdrawing groups. | Instability of α-amino-ketones (often generated in situ).[4] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methods, detailed, self-validating protocols for the Paal-Knorr and Hantzsch syntheses are provided below.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole[4]
This microscale procedure illustrates the typical conditions for a Paal-Knorr reaction.
Caption: Paal-Knorr Synthesis Workflow.
Methodology:
-
Reaction Setup: In a 10 mL round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (1 mmol), aniline (1 mmol), and methanol (5 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for 15 minutes. The reaction progress can be monitored by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid and aniline hydrochloride.
-
Drying: Dry the purified product. The expected yield of 2,5-dimethyl-1-phenylpyrrole is approximately 52%.
Protocol 2: Hantzsch Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate[4]
This example demonstrates the construction of a polysubstituted pyrrole via the Hantzsch method.
Caption: Hantzsch Synthesis Workflow.
Methodology:
-
Reaction Setup: In a suitable flask, combine ethyl acetoacetate (1 equivalent) and chloroacetone (1 equivalent).
-
Amine Addition: Add an excess of aqueous ammonia to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Product Formation: The product will typically precipitate from the reaction mixture upon formation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water followed by a small amount of cold ethanol to remove unreacted starting materials and by-products.
-
Drying: Dry the purified ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of pyrroles is a mature field with several robust and reliable methods at the disposal of the modern chemist.
-
The Paal-Knorr synthesis remains the method of choice for its simplicity and high yields when the requisite 1,4-dicarbonyl precursors are readily available. Modern modifications have expanded its scope to include more sensitive substrates.
-
The Hantzsch synthesis offers a valuable multicomponent approach for accessing polysubstituted pyrroles, although yields can be moderate and regioselectivity may need to be optimized.
-
The Knorr synthesis provides excellent access to highly functionalized pyrroles, particularly those bearing electron-withdrawing groups, with the main challenge being the handling of unstable α-amino-ketone intermediates.
Ultimately, the optimal choice depends on a careful analysis of the target structure, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical data to make an informed and strategic decision for your specific research needs.
References
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
- BenchChem. (2025).
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. MBB College. [Link]
-
Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(4), 816-828. [Link]
-
MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
-
Tzankova, D., et al. (2017). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
-
ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. [Link]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. mbbcollege.in [mbbcollege.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Purity Assessment of Methyl 4-ethyl-1H-pyrrole-3-carboxylate: An HPLC-Centric Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In this guide, we delve into the critical task of assessing the purity of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole that serves as a valuable building block in medicinal chemistry. Pyrrole derivatives are integral to a wide array of pharmaceuticals, making the stringent quality control of these precursors paramount.[1]
This guide is structured to provide a comprehensive, experience-driven comparison of analytical methodologies for purity assessment, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore not only the "how" but, more importantly, the "why" behind the analytical choices, equipping you with the knowledge to develop and adapt these methods for your specific needs.
Part 1: The Workhorse of Purity Analysis: Reversed-Phase HPLC with UV Detection
For routine purity assessment of non-volatile, UV-active compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the undisputed method of choice.[2][3][4] Its robustness, reproducibility, and cost-effectiveness make it an indispensable tool in any analytical laboratory.
The Underlying Principle: A Journey of Differential Partitioning
In RP-HPLC, we exploit the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18-silica column) and a polar mobile phase. The more nonpolar a compound is, the more it interacts with the stationary phase, resulting in a longer retention time. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively separate compounds with a wide range of polarities. A UV detector then quantifies the separated compounds by measuring their absorbance at a specific wavelength.
A Self-Validating Experimental Protocol for HPLC-UV Analysis
This protocol is designed to be a robust starting point for the analysis of this compound.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10-90% B over 15 min, 90% B for 3 min, 10% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | 265 nm (or as determined by UV scan) |
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard/Sample (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
The Scientist's Rationale: Justifying the Methodological Choices
-
Column Selection: A C18 column is the universal starting point for RP-HPLC method development due to its broad applicability for separating compounds of moderate polarity. The 150 mm length provides a good balance between resolution and analysis time.
-
Mobile Phase: Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity leads to higher efficiency and lower backpressure. The addition of 0.1% formic acid serves two purposes: it protonates any residual silanols on the silica backbone, reducing peak tailing, and it helps to control the ionization state of the analyte and impurities, leading to more reproducible retention times.
-
Gradient Elution: A gradient elution is crucial for impurity profiling as it allows for the separation of compounds with a wide range of polarities, from polar starting materials to nonpolar by-products, within a reasonable timeframe.
-
Detection Wavelength: The optimal detection wavelength should be at the absorbance maximum (λmax) of the main compound to ensure the highest sensitivity. A UV scan of the analyte solution (e.g., from 200 to 400 nm) should be performed to determine this. For many pyrrole derivatives, a wavelength around 265 nm is a good starting point. A Diode Array Detector (DAD) is highly recommended as it can also provide information about the peak purity.[2]
Ensuring Trustworthiness: The Imperative of Method Validation
While this guide provides a robust starting method, it is crucial to validate its performance for your specific application in accordance with ICH guidelines. This involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Part 2: A Comparative Look at Alternative Methodologies
While HPLC-UV is the primary tool for routine analysis, other techniques offer complementary or, in some cases, superior information, particularly for impurity identification and absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification.
-
Applicability: GC-MS is suitable for analytes that are volatile and thermally stable.[3][4] For this compound, its suitability would depend on its boiling point and thermal stability. Derivatization may be necessary to increase volatility.
-
Advantages:
-
Excellent separation efficiency for volatile compounds.
-
Provides structural information from mass spectra, aiding in the identification of unknown impurities.[5]
-
-
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Potential for on-column degradation of the analyte.
-
HPLC-Mass Spectrometry (HPLC-MS): The Gold Standard for Impurity Identification
-
Principle: This technique couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[3]
-
Applicability: HPLC-MS is the ideal tool for identifying unknown impurities detected by HPLC-UV.
-
Advantages:
-
Limitations:
-
Higher cost and complexity compared to HPLC-UV.
-
Requires more specialized expertise for operation and data interpretation.
-
Quantitative NMR (qNMR): An Absolute Purity Assessment
-
Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.[7][8][9]
-
Applicability: qNMR is particularly useful for certifying the purity of in-house reference standards when a certified standard of the analyte is not available.[10]
-
Advantages:
-
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires careful selection of an internal standard and specific NMR acquisition parameters to ensure accuracy.[10]
-
Part 3: At-a-Glance Comparison and Method Selection
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control, the identification of unknown impurities, or the certification of a reference standard.
Comparative Overview of Purity Assessment Techniques
| Feature | HPLC-UV | GC-MS | HPLC-MS | qNMR |
| Primary Use | Routine Purity & Impurity Detection | Volatile Impurity Analysis | Impurity Identification & Profiling | Absolute Purity & Standard Certification |
| Sensitivity | High | Very High | Very High | Moderate |
| Information Output | Retention Time, UV Spectrum | Retention Time, Mass Spectrum | Retention Time, UV, Mass Spectrum | Chemical Structure, Absolute Quantity |
| Throughput | High | Moderate | Moderate | Low |
| Cost | Low | Moderate | High | High |
| Expertise Needed | Low to Moderate | Moderate | High | High |
Conclusion and Expert Recommendations
The purity assessment of this compound is a critical step in ensuring the quality and reliability of research and development activities.
-
For routine quality control and batch release , a validated HPLC-UV method is the most appropriate choice due to its high throughput, robustness, and cost-effectiveness.
-
When unknown impurities are detected, HPLC-MS is the indispensable tool for obtaining molecular weight information to guide structural elucidation. GC-MS should be considered if volatile impurities are suspected.
-
For the certification of an in-house reference standard , qNMR provides an accurate and direct measure of absolute purity, establishing a traceable standard for all other analyses.
By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy that ensures the highest quality of their chemical entities, ultimately contributing to the success of their scientific endeavors.
References
Sources
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. soeagra.com [soeagra.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 10. rssl.com [rssl.com]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Guide to Anticancer Analogs of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of analogs based on the methyl 1H-pyrrole-3-carboxylate framework, with a particular focus on their anticancer properties. By examining structure-activity relationships (SAR) and mechanistic data from recent studies, we aim to provide researchers, scientists, and drug development professionals with a valuable resource for navigating the chemical space of these promising therapeutic agents.
The core structure, Methyl 4-ethyl-1H-pyrrole-3-carboxylate, serves as a foundational template. Modifications at the 1, 2, 4, and 5 positions of the pyrrole ring, as well as alterations to the carboxylate group, have profound effects on the biological activity of the resulting analogs. This guide will delve into these modifications, presenting comparative data on their efficacy against various cancer cell lines and their impact on specific cellular targets.
Structure-Activity Relationships: A Comparative Analysis
The anticancer potency of pyrrole-3-carboxylate analogs is intricately linked to the nature and position of their substituents. Recent research has illuminated several key trends that can guide the rational design of more effective and selective anticancer agents.
A study on a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed that the introduction of electron-donating groups at the 4-position of the pyrrole ring generally enhances anticancer activity.[1][2] This is exemplified by compounds bearing a 3,4-dimethoxyphenyl group at this position, which have demonstrated potent activity against a range of cancer cell lines, including those of the colon (HCT-116), liver (HepG2), and prostate (DU145).[1][2]
Conversely, modifications at the 2-position of the pyrrole ring can also significantly influence cytotoxicity. For instance, a series of substituted ethyl-2-phenacyl-3-phenylpyrrole-4-carboxylates have been shown to be potent cytotoxic agents against various leukemia, lymphoma, and carcinoma cell lines.[3]
Furthermore, the ester or amide functionality at the 3-position is a critical determinant of activity. The conversion of the carboxylate to a carboxamide can lead to compounds with different target specificities, such as the pyrrole-3-carboxamide derivatives that have been identified as potent inhibitors of Janus kinase 2 (JAK2) and Enhancer of zeste homolog 2 (EZH2).[4][5]
Comparative Cytotoxicity Data
To illustrate these structure-activity relationships, the following table summarizes the in vitro anticancer activity (IC50 values) of selected pyrrole analogs against various cancer cell lines.
| Compound ID | R1 (at position 4) | R2 (at position 3) | Cancer Cell Line | IC50 (µM) | Reference |
| Cpd 19 | 3,4-dimethoxyphenyl | 4-methoxybenzoyl | MGC 80-3 (Gastric) | 1.0 - 1.7 | [1][2] |
| HCT-116 (Colon) | 1.0 - 1.7 | [1][2] | |||
| Cpd 21 | 3,4-dimethoxyphenyl | 4-chlorobenzoyl | HepG2 (Liver) | 0.5 - 0.9 | [1][2] |
| DU145 (Prostate) | 0.5 - 0.9 | [1][2] | |||
| CT-26 (Colon) | 0.5 - 0.9 | [1][2] | |||
| Cpd 15 | 4-methoxyphenyl | 4-methylbenzoyl | A549 (Lung) | 3.6 | [1][2] |
| 12l | 4-alkynyl substituted | Varies | U251 (Glioblastoma) | 2.29 | [6] |
| A549 (Lung) | 3.49 | [6] | |||
| EAPC-20 | Varies | Ethyl-2-amino-carboxylate | SK-LMS-1 (Leiomyosarcoma) | Potent | [7] |
| EAPC-24 | Varies | Ethyl-2-amino-carboxylate | RD (Rhabdomyosarcoma) | Potent | [7] |
Note: The structures of Cpd 19, 21, 15, 12l, EAPC-20, and EAPC-24 are more complex than the simple substitutions shown and are detailed in their respective references.
Mechanistic Insights: Targeting Key Cellular Processes
The anticancer effects of these pyrrole analogs are mediated through various mechanisms of action. A significant body of evidence points towards the disruption of microtubule dynamics and the induction of cell cycle arrest as a primary mode of action for certain classes of these compounds.
For example, ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have been shown to inhibit tubulin polymerization, leading to a robust G2/M cell cycle arrest and subsequent apoptosis.[7] This mechanism is shared by many successful anticancer drugs and highlights the potential of this subclass of pyrrole derivatives.
Other analogs function as kinase inhibitors, targeting specific signaling pathways that are often dysregulated in cancer. The pyrrole-indolin-2-one scaffold, for instance, is a well-established pharmacophore for inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis.[8][9] The discovery of pyrrole-3-carboxamides as JAK2 inhibitors further underscores the versatility of this scaffold in targeting different kinase families.[5]
The following diagram illustrates the mechanism of action for pyrrole analogs that function as microtubule destabilizing agents.
Caption: Mechanism of action for microtubule-destabilizing pyrrole analogs.
Experimental Protocols
General Synthesis of 3-Aroyl-4-Aryl-1H-Pyrrole Derivatives
The synthesis of 3-aroyl-4-aryl-1H-pyrrole derivatives can be achieved through a multi-step process, often commencing with a Van Leusen pyrrole synthesis or a similar cycloaddition reaction. The following is a representative protocol generalized from the literature.[10]
Step 1: Synthesis of the α,β-Unsaturated Ketone
-
To a stirred solution of an appropriate acetophenone (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the α,β-unsaturated ketone.
Step 2: Synthesis of the Pyrrole Ring
-
To a solution of the α,β-unsaturated ketone (1.0 eq) and an appropriate amino acid ester hydrochloride (1.2 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like triethylamine (2.5 eq).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrole derivative.
The following diagram outlines the general workflow for the synthesis and evaluation of these anticancer pyrrole analogs.
Caption: Workflow for the synthesis and evaluation of anticancer pyrrole analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][11]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
Analogs of this compound represent a rich and versatile scaffold for the development of novel anticancer agents. The structure-activity relationships discussed in this guide, supported by comparative experimental data, demonstrate that strategic modifications to the pyrrole core can yield compounds with high potency and selectivity against a variety of cancer types. The diverse mechanisms of action, ranging from microtubule disruption to specific kinase inhibition, further highlight the therapeutic potential of this compound class. Future research should continue to explore the vast chemical space around this privileged scaffold to optimize efficacy, pharmacokinetic properties, and safety profiles, with the ultimate goal of translating these promising laboratory findings into clinically effective cancer therapies.
References
-
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. Available at: [Link]
-
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. Available at: [Link]
-
Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI. Available at: [Link]
-
Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed. Available at: [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. PubMed. Available at: [Link]
-
Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]
-
Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. Royal Society of Chemistry. Available at: [Link]
-
Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. Available at: [Link]
-
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. Available at: [Link]
-
Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. Available at: [Link]
-
Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. PubMed. Available at: [Link]
-
Marine Pyrrolocarbazoles and Analogues: Synthesis and Kinase Inhibition. National Center for Biotechnology Information. Available at: [Link]
-
Mixed-lineage kinase 1 and mixed-lineage kinase 3 subtype-selective dihydronaphthyl[3,4-a]pyrrolo[3,4-c]carbazole-5-ones: optimization, mixed-lineage kinase 1 crystallography, and oral in vivo activity in 1-methyl-4-phenyltetrahydropyridine models. PubMed. Available at: [Link]
-
Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. ACS Publications. Available at: [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Pharmaceutical Research International. Available at: [Link]
-
Ethyl 4-methyl-1h-pyrrole-3-carboxylate. PubChem. Available at: [Link]
-
Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. ACS Publications. Available at: [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link]
-
Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ResearchGate. Available at: [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Efficacy of Substituted Pyrrole-3-Carboxylates as Drug Precursors
Introduction: The Privileged Scaffold in Modern Medicine
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the architecture of blockbuster drugs. These "privileged scaffolds" serve as versatile platforms for the development of potent and selective therapeutic agents. The substituted pyrrole ring is a quintessential example of such a scaffold, forming the core of numerous drugs with diverse biological activities, including anti-inflammatory, anticancer, antiviral, and cardiovascular agents.[1][2][3] Specifically, the pyrrole-3-carboxylate moiety is a key structural feature in highly successful drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent), highlighting its significance as a precursor in pharmaceutical synthesis.[4]
This guide provides a comparative analysis of the synthetic efficacy of pyrrole-3-carboxylate precursors, with a specific focus on structures like "Methyl 4-ethyl-1H-pyrrole-3-carboxylate." While direct, extensive literature on this exact molecule as a drug precursor is sparse, its structural similarity to key intermediates in major drug syntheses allows us to conduct a robust evaluation of the synthetic routes available for this class of compounds. We will explore the strengths and weaknesses of various synthetic strategies, providing the causal logic behind experimental choices and presenting actionable data for researchers in drug development.
Comparative Analysis of Synthetic Routes to Substituted Pyrrole-3-Carboxylates
The selection of a synthetic route for a drug precursor is a critical decision governed by factors such as yield, scalability, cost of starting materials, safety, and atom economy. For substituted pyrrole-3-carboxylates, several classical and modern methods are at the disposal of the synthetic chemist. Here, we compare three prominent methods: the Hantzsch Pyrrole Synthesis, the Paal-Knorr Synthesis, and a modified Knorr synthesis route used for a key drug intermediate.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a classic multi-component reaction involving the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine.[5][6] This method is valued for its ability to construct the pyrrole ring with a high degree of substitution in a single step.
-
Mechanism & Rationale: The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine.[6] This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular condensation and dehydration yield the final pyrrole product. The primary advantage of this approach is the convergence and complexity-building nature of a one-pot reaction.
-
Applicability to this compound: To synthesize this target, one would theoretically react methyl acetoacetate (a β-ketoester), an α-haloaldehyde derived from propanal, and ammonia. The choice of the α-haloaldehyde is critical for introducing the 4-ethyl group.
-
Limitations: A significant drawback is the potential for side reactions and the often harsh conditions required. The α-haloketones can be lachrymatory and toxic, posing safety and handling challenges, particularly at scale. Furthermore, controlling regioselectivity can be difficult with unsymmetrical starting materials.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is arguably one of the most straightforward and widely used methods for preparing substituted pyrroles.[7][8] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[9][10]
-
Mechanism & Rationale: The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[8][9] Its simplicity and the general availability of 1,4-dicarbonyl compounds make it a highly attractive route. The reaction conditions are often mild, and yields are typically good to excellent.[7]
-
Applicability to this compound: The key challenge for synthesizing our target molecule via this method lies in the preparation of the required 1,4-dicarbonyl precursor: methyl 2-formyl-3-oxopentanoate. While conceptually simple, the synthesis of such a precursor can be multi-stepped and may reduce the overall efficiency of the sequence.
Modified Knorr Synthesis for a Sunitinib Intermediate
A practical and industrially relevant case study is the synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the production of the anticancer drug Sunitinib.[11] This synthesis provides a valuable benchmark for evaluating the production of similar substituted pyrrole-3-carboxylates. One common route is a variation of the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester.[12]
-
Mechanism & Rationale: In a typical industrial adaptation, the synthesis is often optimized for cost and efficiency. For Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a route involves the reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water.[11] This approach avoids the direct handling of unstable α-amino ketones by generating the necessary components in situ. It offers a balance of readily available starting materials and good yields.
-
Relevance to this compound: By analogy, one could envision a similar synthesis for our target molecule. This would involve reacting an appropriate α-halocarbonyl (to provide the C2 and C5 positions of the pyrrole) with a β-ketoester that contains the ethyl group at the desired position, along with an amine source. This strategy often represents a more practical and scalable approach compared to the classic Paal-Knorr or Hantzsch methods for specific substitution patterns.
Data Presentation: Comparative Analysis of Pyrrole Synthesis Methods
| Parameter | Hantzsch Synthesis | Paal-Knorr Synthesis | Modified Knorr (Industrial Example) |
| Starting Materials | α-haloketone, β-ketoester, amine | 1,4-dicarbonyl compound, amine | α-halocarbonyl, β-ketoester, amine |
| Key Advantage | High convergence (one-pot) | Simplicity, mild conditions, high yields | Optimized for scale, cost-effective |
| Key Disadvantage | Use of toxic/lachrymatory reagents | Precursor synthesis can be complex | Route may be specific to substitution pattern |
| Scalability | Moderate; safety concerns at scale | Good to Excellent | Excellent |
| Generality | Good | Excellent | Moderate to Good |
| Typical Yields | 50-80% | 70-95% | 75-90% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (A Sunitinib Precursor) via Modified Knorr Synthesis[12]
This protocol is based on a patented industrial method and serves as a robust template for similar precursors.
Step 1: Preparation of 2-Bromopropanal
-
To a solution of propionaldehyde in an aprotic solvent (e.g., dichloromethane or toluene) cooled to 0-10 °C, add bromine dropwise while maintaining the temperature between 0 °C and 50 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for 3-5 hours until the bromine color disappears.
-
Concentrate the reaction mixture under reduced pressure to obtain crude 2-bromopropanal. Causality Note: The use of an aprotic solvent prevents unwanted side reactions of bromine with the solvent. The temperature control is crucial to prevent excessive polybromination and decomposition.
Step 2: Cyclization to form Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
In a separate reaction vessel, combine ethyl acetoacetate and aqueous ammonia.
-
To this mixture, add the crude 2-bromopropanal from Step 1 at a controlled temperature (e.g., 0-50 °C) under alkaline conditions.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Upon completion, the product can be isolated by filtration or extraction, followed by purification (e.g., recrystallization or chromatography). Causality Note: The ammonia acts as both the nitrogen source for the pyrrole ring and a base to facilitate the condensation reactions. This one-pot cyclization is highly efficient.
Protocol 2: General Procedure for Paal-Knorr Pyrrole Synthesis[8]
This protocol outlines a general, lab-scale synthesis adaptable for various substituted pyrroles.
-
Dissolve the 1,4-dicarbonyl compound (1 equivalent) and the primary amine or ammonium acetate (1.1-1.5 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or water).
-
Add a catalytic amount of acid (e.g., p-toluenesulfonic acid, HCl, or iron(III) chloride) if required.[7]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from 1 to 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-substituted pyrrole. Causality Note: The acid catalyst protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine, which is the rate-determining step of the cyclization.[9]
Visualization of Synthetic Pathways
Caption: Comparative overview of three major synthetic routes to substituted pyrroles.
Caption: Decision workflow for selecting a pyrrole synthesis strategy.
Conclusion and Future Outlook
While "this compound" itself is not a widely documented precursor in publicly available literature, its structure represents a class of compounds of immense value to the pharmaceutical industry. The analysis of established synthetic routes like the Hantzsch, Paal-Knorr, and modified Knorr syntheses provides a clear framework for approaching the synthesis of this and related molecules.
For laboratory-scale synthesis and rapid analog generation, the Paal-Knorr synthesis often offers the most direct and high-yielding route, provided the 1,4-dicarbonyl precursor is accessible. For industrial-scale production, where cost, safety, and scalability are paramount, a modified Knorr synthesis , exemplified by the route to the Sunitinib intermediate, presents a more pragmatic and validated pathway. The Hantzsch synthesis , while powerful, is often relegated to cases where its specific starting materials are more readily available than the corresponding 1,4-dicarbonyls and where safety protocols for handling lachrymatory intermediates are well-established.
Ultimately, the choice of synthetic route is not absolute but is dictated by the specific substitution pattern of the target pyrrole and the strategic priorities of the development campaign—be it speed and flexibility for early-stage discovery or cost and robustness for commercial production. The principles and comparative data outlined in this guide provide the foundational logic for making these critical decisions, enabling researchers to efficiently access the privileged pyrrole scaffold for the next generation of therapeutics.
References
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
-
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. [Link]
-
Ethyl 4-methyl-1h-pyrrole-3-carboxylate. PubChem. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
-
Hantzsch Pyrrole Synthesis. Taylor & Francis Online. [Link]
-
Hantzsch pyrrole synthesis on solid support. PubMed. [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. [Link]
-
Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]
-
Knorr pyrrole synthesis. Wikipedia. [Link]
-
Hantzsch Pyrrole Synthesis. From the book Name Reactions in Heterocyclic Chemistry. [Link]
-
Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. YouTube. [Link]
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. youtube.com [youtube.com]
- 11. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 12. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
The core principle of chemical waste management is proactive hazard assessment. Understanding the intrinsic properties of a compound is the first step in determining its appropriate disposal pathway. This compound, like many heterocyclic compounds used in medicinal chemistry, possesses characteristics that require careful handling.
Part 1: Hazard Assessment and Characterization
Before any disposal protocol can be initiated, a thorough understanding of the chemical's hazards is paramount. This assessment is not merely a formality but a critical step that informs every subsequent action, from selecting personal protective equipment (PPE) to choosing the final disposal method.
Based on aggregated data for this compound and related pyrrole compounds, the following hazards have been identified.[1] It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.[2]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) - Inferred from Pyrrole | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity (Inhalation) - Inferred from Pyrrole | Category 4 | H332: Harmful if inhaled |
| Flammable Liquids - Inferred from Pyrrole | Category 3 | H226: Flammable liquid and vapour |
| Hazardous to the Aquatic Environment (Acute) - Inferred from Pyrrole | Category 3 | H402: Harmful to aquatic life |
Note: Some hazards are inferred from the parent compound, pyrrole, as comprehensive data for this specific derivative may be limited. This conservative approach ensures maximum safety.[1][3]
The causality behind these classifications is rooted in the molecule's structure. The pyrrole ring and its functional groups can interact with biological systems, causing irritation upon contact.[4] The flammability is a characteristic of many organic solvents and reagents used in its synthesis.[3] Therefore, this compound must be treated as a hazardous waste, and under no circumstances should it be disposed of via standard laboratory drains or as common refuse.[5]
Part 2: Pre-Disposal Planning and Waste Minimization
Effective waste management begins long before the disposal process itself. It starts with thoughtful experimental design and inventory management.[6][7]
-
Source Reduction: The most effective disposal method is to not generate waste in the first place. Order only the quantity of this compound required for your experiments.[7] Reducing the scale of experiments, whenever feasible, directly contributes to minimizing the volume of waste produced.[7]
-
Inventory Management: Keep a meticulous inventory of your chemicals.[7] This prevents the accumulation of expired or unwanted materials that will eventually require disposal.
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[6]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound. Each step is designed to comply with major regulatory frameworks such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]
Causality: The primary objective of this step is to prevent dangerous reactions. Mixing incompatible waste streams can lead to gas generation, fires, or explosions.[10]
-
Protocol:
-
Designate a specific, properly labeled waste container for this compound and its associated contaminated materials (e.g., pipette tips, contaminated gloves).
-
This waste stream should be classified as a flammable and toxic organic waste .
-
Do NOT mix this waste with acids, bases, oxidizers, or aqueous waste streams.[11][12]
-
Select a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[7][11] The container must be in good condition, free of leaks or cracks.
-
Causality: Accurate labeling is a cornerstone of safe chemical handling and is mandated by law.[2] It communicates the hazards to everyone in the laboratory and is essential for the final disposal vendor.
-
Protocol:
-
Label the waste container clearly with the words "HAZARDOUS WASTE".[13]
-
List all contents, including "this compound" and any solvents used. Do not use abbreviations or chemical formulas.
-
Indicate the specific hazards present (e.g., "Flammable," "Toxic," "Irritant").
-
Include the date when the first drop of waste was added to the container (the "accumulation start date").
-
Causality: Proper storage minimizes the risk of spills, unauthorized access, and exposure to ignition sources. OSHA and EPA have specific requirements for storing hazardous materials.[7][10]
-
Protocol:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7] This area must be at or near the point of generation.
-
The SAA should be a secondary containment unit, such as a spill tray, capable of holding the contents of the largest container.[10]
-
Ensure the storage area is away from heat, sparks, open flames, or any potential ignition sources.[14]
-
Keep the waste container closed at all times, except when adding waste.[7]
-
Causality: Hazardous waste must be treated and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8] This is not a task that can be performed by laboratory personnel.
-
Protocol:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Do not attempt to dispose of the chemical yourself. Methods like evaporation or drain disposal are strictly prohibited and illegal.[5]
-
Your EHS department will work with a licensed professional waste disposal service to transport and dispose of the material in accordance with all federal, state, and local regulations.[12][15][16]
-
The most probable disposal method for this type of organic compound is incineration at a high temperature in a specialized hazardous waste incinerator, which destroys the molecule and prevents its release into the environment.[15]
-
Part 4: Visualization of the Disposal Workflow
To ensure clarity, the following diagram outlines the logical flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility. This protocol is not merely a set of instructions but a framework for building a culture of safety and integrity within the laboratory.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester. BOC Sciences.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet. (2025). TCI Chemicals.
- Pyrrole Safety Data Sheet. (N.D.). CDN.
- Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
- Safety Data Sheet - Ethyl 4-phenyl-1h-pyrrole-3-carboxylate. (2024). CymitQuimica.
- Hazardous Waste - Overview. (N.D.). Occupational Safety and Health Administration (OSHA).
- Ethyl 4-methyl-1h-pyrrole-3-carboxylate. (N.D.). PubChem, National Center for Biotechnology Information.
- Hazardous Waste. (N.D.). US EPA.
- Pyrrole - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Laboratory Guide for Managing Chemical Waste. (N.D.). Vanderbilt University Medical Center.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (N.D.). University of Pennsylvania EHRS.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (N.D.). Occupational Safety and Health Administration (OSHA).
- Pyrrole Safety Data Sheet. (2010). Fisher Scientific.
- Proper Handling of Hazardous Waste Guide. (N.D.). US EPA.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (N.D.). HalenHardy.
- How to Safely Dispose of Laboratory Waste? (2024). Stericycle UK.
- Synthesis and Toxicity Evaluation of New Pyrroles... (2021). National Institutes of Health (NIH).
- Properly Managing Chemical Waste in Laboratories. (N.D.). Ace Waste.
- Pyrrole Safety Data Sheet. (N.D.). Santa Cruz Biotechnology.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Firefreeze.
- Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
- Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
Sources
- 1. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. connmaciel.com [connmaciel.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.cn [capotchem.cn]
- 16. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Methyl 4-ethyl-1H-pyrrole-3-carboxylate
An Essential Protocol for Laboratory Safety and Product Integrity
As a Senior Application Scientist, it is imperative to preface any experimental work with a thorough understanding of the materials involved. This guide provides a detailed protocol for the safe handling, use, and disposal of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative. While many pyrrole compounds are foundational in the synthesis of pharmaceuticals and other complex molecules, their safe management in a laboratory setting is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering practical, step-by-step guidance to ensure both personal safety and the integrity of your research.
Understanding the Hazard Profile
Before handling any chemical, a comprehensive risk assessment is crucial. This compound, like many substituted pyrroles, presents a specific set of hazards that must be respected.
Table 1: Hazard Identification and Classification
| Hazard Classification | GHS Category | Precautionary Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity — single exposure | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory to mitigate the risks of exposure.
Hand Protection
-
Gloves: Always wear chemical-resistant gloves.[5][6] Nitrile or neoprene gloves are generally recommended for handling pyrrole derivatives.[7] It is critical to inspect gloves for any signs of degradation or perforation before each use.[5][8] Employ the proper glove removal technique to avoid cross-contamination.[5][8]
Eye and Face Protection
-
Safety Glasses and Face Shield: Tightly fitting safety goggles that meet EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[5][7][9] For operations with a higher risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety goggles.[3][5]
Body Protection
-
Laboratory Coat: A long-sleeved laboratory coat is essential to protect the skin from accidental contact.[7]
-
Chemical-Resistant Apron: For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[6]
Respiratory Protection
-
Engineering Controls: Primary respiratory protection should always be achieved through engineering controls, such as working within a certified chemical fume hood.[10]
-
Respirator: In situations where engineering controls are insufficient or during spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient, while for higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[8]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and ensure the quality of your experimental results.
Pre-Experiment Preparation
-
Designate a Work Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[10]
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the controlled workspace.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[9][11]
Handling the Compound
-
Don PPE: Put on all required PPE before entering the designated work area.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid creating dust.[8] Use a spatula for transfers. If it is a liquid, use a pipette or syringe.
-
In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath within the fume hood. Avoid open flames.[5]
Post-Experiment Procedures
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][10] Do not eat, drink, or smoke in the laboratory.[5][12]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: The compound and any solutions containing it should be disposed of in a designated hazardous waste container.[10] Do not pour this chemical down the drain.[8]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be placed in a sealed, labeled hazardous waste bag or container.[5][8]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: Chemical Handling Workflow
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring the well-being of laboratory personnel and the integrity of their scientific endeavors.
References
- MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester. (n.d.).
- Pyrrole-MSDS.pdf. (n.d.). CDN.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044. (n.d.). PubChem.
- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021, October 25). NIH.
- Pyrrole - SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
- 1 - SAFETY DATA SHEET. (2010, November 9).
- Substituted Pyrroles. (n.d.). MDPI.
- Safety Data Sheet. (2024, December 2). Angene Chemical.
- Pyrrole. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017, December 20). Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1.
- Material Safety Data Sheet. (n.d.). Cole-Parmer.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. capotchem.cn [capotchem.cn]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
